Natamycin
Description
This compound has been reported in Streptomyces gilvosporeus, Streptomyces, and other organisms with data available.
This compound is a polyene amphoteric macrolide antibiotic with antifungal properties. This compound exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, this compound is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and is indicated for infection and eye infection and has 3 investigational indications.
Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.
See also: Amphotericin B (related).
Properties
IUPAC Name |
(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMLFZGDNKEPB-FFPOYIOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47O13N, C33H47NO13 | |
| Record name | NATAMYCIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to creamy-white crystalline powder | |
| Record name | NATAMYCIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
7681-93-8 | |
| Record name | Natamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Natamycin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Natamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Natamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NATAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0C852CPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Biosynthesis of Natamycin from Streptomyces natalensis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin, a polyene macrolide antibiotic, stands as a significant discovery in the realm of natural products, with wide-ranging applications as a potent antifungal agent in the food industry and clinical settings. This technical guide provides an in-depth exploration of the seminal discovery of this compound from Streptomyces natalensis and delves into the intricate molecular machinery governing its biosynthesis. We present a comprehensive overview of the fermentation processes, detailed experimental protocols for production, extraction, and quantification, and a summary of the genetic regulation of the this compound biosynthetic gene cluster. Quantitative data are systematically organized into tables for comparative analysis, and key biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the core concepts.
Historical Perspective: The Discovery of this compound
This compound was first isolated in 1955 by Struyk and his team at the Gist-brocades research laboratories from a culture filtrate of Streptomyces natalensis.[1] This bacterium was identified from a soil sample collected in Pietermaritzburg, located in the Natal province of South Africa.[1][2][3] Initially, the antibiotic was named "pimaricin" in honor of the city of its origin.[1] However, the World Health Organization (WHO) later mandated that antibiotics produced by Streptomyces species should end with the suffix "-mycin," leading to its renaming as this compound, a nod to the producing organism, S. natalensis.
The Producing Microorganism: Streptomyces natalensis
Streptomyces natalensis is a filamentous, soil-dwelling bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. While S. natalensis is the original and a primary producer of this compound, other species such as Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus have also been identified as this compound producers.
Biosynthesis of this compound: A Molecular Overview
This compound is a type I polyketide, synthesized through the acetate-malonate pathway. The core structure of this macrolide is assembled by a modular polyketide synthase (PKS) enzyme complex, which utilizes acetyl-CoA and propionyl-CoA as starter and extender units, respectively.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster. This cluster contains the genes for the large modular PKS I, as well as enzymes responsible for subsequent tailoring steps such as oxidation, glycosylation, and export. Key genes within this cluster include those encoding the PKS modules, as well as regulatory genes that control the expression of the entire cluster.
Regulatory Network and Signaling Pathways
The production of this compound is a tightly regulated process, influenced by a complex network of signaling pathways that respond to both internal and external cues.
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Cluster-Situated Regulators: The this compound gene cluster contains its own pathway-specific transcriptional regulators, primarily PimR and PimM. PimR has been identified as a positive regulator of this compound biosynthesis.
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Oxidative Stress Response: The biosynthesis of this compound is intricately linked to the cellular response to oxidative stress. An imbalance in intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), can modulate this compound production. The redox-sensing transcriptional regulator OxyR, in cooperation with another regulator SgnR, can act as a switch to control the expression of the this compound biosynthetic genes in response to intracellular H₂O₂ levels.
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Precursor Supply and Metabolic Regulation: The availability of precursors from primary metabolism is a critical factor influencing this compound yield. The central carbon and branched-chain amino acid (BCAA) metabolic pathways provide the essential building blocks, acetyl-CoA and propionyl-CoA. Supplementation with BCAAs like L-valine and L-isoleucine has been shown to enhance this compound production by increasing the pool of these precursors.
Caption: Regulatory network of this compound biosynthesis in Streptomyces natalensis.
Production of this compound
This compound is produced industrially through submerged aerobic fermentation of selected Streptomyces strains. The optimization of fermentation conditions and medium composition is crucial for achieving high yields.
Fermentation Parameters
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Temperature: The optimal temperature for this compound production is typically maintained between 26°C and 30°C.
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pH: The pH of the fermentation broth is generally controlled in the range of 6.0 to 8.0.
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Aeration and Agitation: Adequate aeration and agitation are necessary to ensure homogeneity and oxygen supply for the aerobic fermentation process.
Culture Media Composition
The fermentation medium provides the necessary nutrients for the growth of Streptomyces and the biosynthesis of this compound.
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Carbon Sources: Glucose and lactose are commonly used as carbon sources.
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Nitrogen Sources: A variety of nitrogen sources can be utilized, including soy protein, yeast extract, ammonium sulfate, sodium nitrate, and beef extract.
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Precursors and Elicitors: The addition of precursors such as short-chain carboxylic acids (e.g., acetic acid, propionic acid) and branched-chain amino acids (e.g., L-valine) can significantly enhance this compound production. Fungal elicitors have also been shown to induce this compound biosynthesis.
Quantitative Data on this compound Production
The following tables summarize quantitative data on this compound production under various conditions as reported in the literature.
Table 1: Effect of Precursor and Elicitor Supplementation on this compound Yield
| Strain | Supplement | Concentration | This compound Yield (g/L) | Fold Increase | Reference |
| S. natalensis HW-2 | Fungal Elicitor | - | 1.88 | 1.5 | |
| S. natalensis HW-2 | L-Isoleucine | 0.2 g/L | 1.40 | 1.18 | |
| S. natalensis HW-2 | L-Valine | 0.5 g/L | 1.64 | 1.38 | |
| S. natalensis HW-2 | L-Valine | 0.5 g/L | - | 1.90 | |
| S. natalensis HW-2/pIB139 (mutant) | L-Valine | 0.7 g/L | 2.02 | - | |
| S. natalensis NRRL 2651 | Acetic acid:Propionic acid (7:1) | 2 g/L | 3.0 | ~2.5 | |
| S. natalensis F4-245 | Propanol | 0.2% | 10.38 | 1.17 |
Table 2: Optimized Fermentation Conditions for this compound Production
| Strain | Optimized Parameters | This compound Yield (g/L) | Reference |
| S. natalensis HDMNTE-01 | Glucose 3.97%, Soya peptone 2%, Yeast extract 0.5%, pH 7.0, 6% inoculum, 24.68 mL in 250-mL flask, 220 rpm, 28°C, 4 days | 2.81 (in 5-L fermentor) | |
| S. gilvosporeus GR-P3 | - | 12.2 ± 0.6 (in 5-L fermentor) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound production and analysis.
Fermentation of Streptomyces natalensis
Caption: General workflow for the fermentation of Streptomyces natalensis for this compound production.
Protocol:
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Inoculum Preparation: Prepare a spore suspension of S. natalensis from a mature agar culture. Inoculate a seed culture medium with the spore suspension. A typical seed culture medium is M3G medium.
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Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.
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Production Culture Inoculation: Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture.
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Fermentation: Carry out the fermentation in a shake flask or a bioreactor at 26-30°C with agitation (e.g., 220 rpm) for 84 to 120 hours. Maintain the pH of the medium between 6.0 and 8.0.
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Monitoring: Periodically take samples to measure biomass (dry cell weight) and this compound concentration.
Extraction and Purification of this compound
This compound has poor solubility in water and accumulates as crystals in the fermentation broth, which can be separated from the biomass by solvent extraction.
References
An In-depth Technical Guide to the Natamycin Biosynthesis Pathway in Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin, a polyene macrolide antibiotic, is a commercially significant secondary metabolite produced by several species of the soil bacterium Streptomyces. It is widely utilized as a natural food preservative and in the treatment of fungal infections. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in its synthesis, and the intricate regulatory networks that govern its production. This document synthesizes current knowledge, presenting quantitative data on this compound production, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field.
Introduction
This compound, also known as pimaricin, is a potent antifungal agent effective against a broad spectrum of yeasts and molds.[1] It is produced through submerged aerobic fermentation by various Streptomyces species, most notably Streptomyces natalensis, Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus.[2] Its mode of action involves binding to ergosterol, a key component of fungal cell membranes, which leads to altered membrane permeability and ultimately cell death.[2] The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for strain improvement, yield optimization, and the potential for biosynthetic engineering to create novel derivatives with enhanced properties.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located in a contiguous set of genes known as the this compound (or pimaricin, pim) biosynthetic gene cluster. The organization of this cluster is highly conserved across different producer strains.[3] The core of the cluster comprises genes encoding Type I polyketide synthases (PKSs), which are large, modular enzymes responsible for assembling the polyketide backbone of this compound from simple carboxylic acid precursors.[4] Following the synthesis of the polyketide chain, a series of post-PKS modifications, including oxidation, glycosylation, and epoxidation, are carried out by tailoring enzymes to yield the final bioactive molecule.
Below is a table detailing the genes and their putative functions within the this compound biosynthetic gene cluster of Streptomyces natalensis.
| Gene | Proposed Function |
| pimS0 | Polyketide Synthase (Loading module) |
| pimS1 | Polyketide Synthase (Modules 1-4) |
| pimS2 | Polyketide Synthase (Modules 5-8) |
| pimS3 | Polyketide Synthase (Modules 9-12) |
| pimS4 | Polyketide Synthase (Module 13 and Thioesterase domain) |
| pimA | ABC transporter (efflux pump) |
| pimB | ABC transporter (efflux pump) |
| pimC | GDP-mannose 4,6-dehydratase |
| pimD | P450 monooxygenase |
| pimE | Cholesterol oxidase |
| pimF | Ferredoxin |
| pimG | P450 monooxygenase |
| pimH | ABC transporter |
| pimI | Thioesterase |
| pimJ | Acyl-CoA dehydrogenase |
| pimK | Mycosamine transferase |
| pimM | PAS-LuxR family transcriptional regulator |
| pimR | SARP-family transcriptional regulator |
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.
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Initiation and Elongation: The process begins with the loading of an acetyl-CoA starter unit and subsequent chain elongation with malonyl-CoA and methylmalonyl-CoA extender units by the modular Type I PKSs (pimS0-S4). These precursors are derived from central carbon metabolism.
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Polyketide Chain Release and Macrolactonization: Upon completion of the polyketide chain, the thioesterase domain of PimS4 catalyzes its release and intramolecular cyclization to form the macrolactone ring of the this compound aglycone, pimaricinonolide.
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Post-PKS Tailoring Reactions: The pimaricinonolide intermediate undergoes a series of modifications by tailoring enzymes to become the final this compound molecule. These steps include:
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Hydroxylation reactions catalyzed by P450 monooxygenases (e.g., PimD, PimG).
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Attachment of a mycosamine sugar moiety, synthesized by enzymes like PimC, by the glycosyltransferase PimK.
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Epoxidation of the polyene chain.
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The following diagram illustrates the core biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level, involving a hierarchical network of regulatory proteins that respond to various physiological and environmental signals.
4.1. Cluster-Situated Regulators:
The this compound BGC contains its own regulatory genes, primarily pimM and pimR in S. natalensis. PimR is a Streptomyces antibiotic regulatory protein (SARP) that acts as a positive regulator, essential for the transcription of the entire pim gene cluster. PimM, a PAS-LuxR family regulator, also plays a crucial role in activating the biosynthetic genes.
4.2. Global Regulatory Networks:
The biosynthesis of this compound is also influenced by global regulatory systems that respond to nutrient availability and cellular stress.
-
Phosphate Limitation: The two-component system PhoR-PhoP is a key regulator that senses inorganic phosphate levels. Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP, which in turn activates the expression of the this compound biosynthetic genes.
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Oxidative Stress: There is growing evidence that this compound biosynthesis is linked to the cellular response to oxidative stress. The cholesterol oxidase PimE, encoded within the gene cluster, is thought to generate hydrogen peroxide (H₂O₂). This H₂O₂ can then be sensed by the global regulator OxyR, which in turn modulates the expression of this compound biosynthetic genes.
The following diagram depicts the regulatory cascade controlling this compound biosynthesis.
Quantitative Data on this compound Production
The yield of this compound can be significantly influenced by fermentation conditions and genetic manipulation of the producer strains. The following tables summarize some of the reported quantitative data.
Table 1: this compound Production in Wild-Type and Mutant Streptomyces Strains
| Strain | Modification | This compound Titer (g/L) | Reference |
| S. natalensis HW-2 | Wild-type | ~0.96 | |
| S. natalensis LY08 | ilvE overexpression | 1.53 | |
| S. natalensis LY08 | ilvE overexpression + 0.7 g/L L-Valine | 2.02 | |
| S. chattanoogensis L10 | Wild-type | ~2.23 | |
| S. chattanoogensis sHJ003 | Phosphoribosyltransferase gene modification | 3.12 | |
| S. gilvosporeus ATCC 13326 | Wild-type | ~0.85 | |
| S. gilvosporeus AG-2 | Mutagenesis | 1.53 | |
| S. gilvosporeus AG-glnR | glnR overexpression in AG-2 | 1.85 (shake flask), 11.50 (5L fermenter) | |
| S. gilvosporeus GR2-P3 | phoP and phoR co-expression | 12.2 |
Table 2: Effect of Precursor Feeding on this compound Production in S. natalensis
| Precursor Added | Concentration | This compound Titer (g/L) | Fold Increase | Reference |
| None (Control) | - | ~0.96 | - | |
| L-Valine | 0.5 g/L | 1.82 | 1.90 | |
| Acetic acid + Propionic acid (7:1) | 2 g/L | 3.0 | ~2.5 | |
| Propanol | 0.2% | 10.38 | - |
Experimental Protocols
6.1. Gene Inactivation in Streptomyces via Homologous Recombination
This protocol provides a general workflow for targeted gene deletion in Streptomyces, a common technique for elucidating gene function in the this compound biosynthesis pathway.
-
Construction of the Gene Replacement Plasmid:
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Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene from Streptomyces genomic DNA using high-fidelity PCR.
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Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (a "suicide" vector). The flanking regions should be cloned on either side of a selectable marker cassette (e.g., an apramycin resistance gene).
-
The final construct should contain the upstream flank, the resistance cassette, and the downstream flank in the correct orientation.
-
Verify the sequence of the final plasmid.
-
-
Intergeneric Conjugation:
-
Transform the gene replacement plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
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Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for conjugation.
-
Incubate the plates to allow for plasmid transfer.
-
-
Selection of Single Crossover Mutants:
-
Overlay the conjugation plates with a selective agent that inhibits the growth of the E. coli donor and selects for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.
-
Isolate and purify the resulting colonies.
-
-
Selection of Double Crossover Mutants:
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Propagate the single crossover mutants on non-selective media to facilitate a second homologous recombination event, which will result in the excision of the plasmid and the replacement of the target gene with the resistance cassette.
-
Screen for colonies that have lost the vector-associated resistance marker (if applicable) and have the desired gene replacement. This can be done by replica plating.
-
-
Verification of Gene Deletion:
-
Confirm the gene deletion in the putative double crossover mutants by PCR using primers that anneal outside the flanking regions used for the construct.
-
Further confirmation can be obtained by Southern blot analysis or whole-genome sequencing.
-
The following diagram illustrates the experimental workflow for gene inactivation.
6.2. HPLC Analysis of this compound from Fermentation Broth
This protocol outlines a standard method for the extraction and quantification of this compound from Streptomyces fermentation cultures using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation and Extraction:
-
Collect a known volume of the fermentation broth.
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Add an equal volume of methanol to the broth to precipitate proteins and extract this compound.
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Vortex the mixture vigorously for 1-2 minutes.
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Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at 304 nm.
-
Injection Volume: 20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extract.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
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Conclusion
The biosynthesis of this compound in Streptomyces is a multifaceted process involving a well-defined gene cluster and a sophisticated regulatory network. This guide has provided a detailed overview of the core biosynthetic pathway, from the precursor supply to the final tailored molecule. The compilation of quantitative data highlights the potential for significant yield improvement through both fermentation optimization and genetic engineering. The provided experimental protocols serve as a practical resource for researchers aiming to further investigate and manipulate this important biosynthetic pathway. Future research will likely focus on elucidating the finer details of the regulatory mechanisms, exploring the functions of uncharacterized genes within the cluster, and leveraging synthetic biology approaches to engineer novel this compound analogs with improved therapeutic or industrial properties.
References
- 1. Streptomyces natalensis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced this compound production in Streptomyces gilvosporeus through phosphate tolerance screening and transcriptome-based analysis of high-yielding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Natamycin
Natamycin, also known as pimaricin, is a naturally occurring polyene macrolide antimycotic produced by the fermentation of Streptomyces natalensis and related species.[1][2] It is widely utilized as a food preservative (E235) and in the clinical treatment of superficial fungal infections, particularly fungal keratitis.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is a macrolide antibiotic characterized by a large 26-membered lactone ring containing a conjugated tetraene system, a mycosamine sugar moiety, a carboxylic acid group, and an epoxide.[2] This amphoteric nature is conferred by the presence of the basic mycosamine group and the acidic carboxyl group.
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IUPAC Name : (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid
-
Molecular Formula : C₃₃H₄₇NO₁₃
-
Molar Mass : 665.73 g/mol
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
This compound is a white to creamy-white, crystalline powder that is nearly odorless. Its physicochemical properties are critical for its formulation and application in both the food and pharmaceutical industries.
Solubility and Stability
This compound's solubility is notably low in water and most organic solvents, a characteristic that influences its primary use as a surface treatment agent. Its stability is highly dependent on environmental factors such as pH, temperature, and light exposure.
The dry, crystalline trihydrate form is stable for several years at room temperature when protected from light and moisture. In contrast, aqueous solutions are most stable between pH 5 and 9. At pH values below 3, the glycosidic bond is hydrolyzed, splitting off the mycosamine moiety. At pH values above 9, the lactone ring is saponified, leading to the formation of inactive natamycoic acid.
Exposure to ultraviolet (UV) radiation rapidly degrades this compound, destroying the tetraene structure responsible for its antifungal activity. Significant degradation also occurs under prolonged exposure to fluorescent light. While aqueous suspensions can withstand heating at 100°C for several hours with minimal loss of activity, complete inactivation is observed after 30 minutes at 121°C.
Summary of Physicochemical Data
The following tables summarize the key quantitative properties of this compound.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Appearance | White to creamy-white crystalline powder | |
| Molar Mass | 665.73 g/mol | |
| Melting Point | Darkens at ~200°C; decomposes vigorously at 280-300°C | |
| pKa (Strongest Acidic) | 3.58 | |
| pKa (Strongest Basic) | 9.11 | |
| logP | 1.1 | |
| UV Absorption Maxima (in 1% methanolic acetic acid) | ~290 nm, 303 nm, 318 nm |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Conditions | References |
| Water | ~40 µg/mL (0.04 mg/mL) | 21°C | - | |
| Methanol | ~1 mg/mL | Room Temp | - | |
| DMSO | ~1 mg/mL | Room Temp | - | |
| 75% Aqueous Methanol | Highest reported solubility | 30°C | pH 2.0, 1 atm | |
| Isopropanol | Increases with temperature | 278.15-318.15 K | - |
Biological Properties and Mechanism of Action
This compound exhibits a broad spectrum of activity against yeasts and molds, including species of Candida, Aspergillus, Fusarium, and Penicillium. It is, however, not effective against bacteria. The development of resistance to this compound is rare, a significant advantage in its clinical and preservative applications.
Molecular Mechanism
The primary mode of action for this compound involves its specific and high-affinity binding to ergosterol, the principal sterol component in fungal cell membranes. This interaction is fundamental to its antifungal effect.
Unlike other polyene antifungals such as amphotericin B, this compound does not form pores or channels in the fungal membrane that lead to leakage of cellular contents. Instead, the binding of this compound to ergosterol leads to a novel mechanism of inhibition:
-
Complex Formation : this compound binds to ergosterol, forming a stable complex within the membrane. This interaction is dependent on the specific structure of ergosterol, particularly the double bonds in its B-ring.
-
Inhibition of Membrane Fusion : The this compound-ergosterol complex directly blocks essential, ergosterol-dependent cellular processes. It specifically inhibits the fusion of vacuoles, a critical process for ion homeostasis, pH regulation, and nutrient storage in fungi.
-
Disruption of Nutrient Transport : The binding also leads to the inhibition of amino acid and glucose transport proteins, effectively starving the fungal cell.
This mechanism halts fungal growth without causing immediate cell lysis, making it a fungistatic agent at low concentrations and fungicidal at higher concentrations.
Caption: Mechanism of action of this compound on fungal cells.
Experimental Protocols
Accurate quantification and assessment of antimycotic activity are crucial in research and quality control. The following sections detail standard methodologies for analyzing this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the standardized methods for antifungal susceptibility testing and can be adapted for various yeast and mold species.
Objective : To determine the lowest concentration of this compound that visibly inhibits the growth of a specific fungal strain.
Materials :
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Fungal isolate (e.g., Candida albicans).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Sterile DMSO and saline.
-
Spectrophotometer.
-
Incubator (35°C).
Methodology :
-
Inoculum Preparation :
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution :
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium across the wells of a 96-well plate. Typically, a concentration range of 16 µg/mL to 0.03 µg/mL is tested.
-
Add 100 µL of each this compound dilution to the corresponding wells.
-
-
Inoculation :
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Incubation :
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination :
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, read the absorbance at 530 nm using a microplate reader. The MIC is defined as the concentration that causes a significant reduction (e.g., ≥50%) in growth compared to the positive control.
-
Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a common method for quantifying this compound in various matrices, including food products or pharmaceutical formulations.
Objective : To separate and quantify this compound using reversed-phase HPLC with UV detection.
Materials :
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Methanol, acetonitrile (HPLC grade).
-
Perchloric acid or ammonium acetate (for mobile phase buffer).
-
Sample matrix (e.g., cheese, yogurt, ophthalmic solution).
Methodology :
-
Sample Preparation (Extraction) :
-
Weigh a homogenized sample (e.g., 10 g of yogurt) into a flask.
-
Add an extraction solvent in which this compound is soluble, such as methanol. Methanol also serves to precipitate proteins.
-
Agitate or sonicate the mixture for 5-10 minutes to ensure complete extraction.
-
Centrifuge the mixture to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation :
-
Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in methanol.
-
Create a series of working standards (e.g., 2.5 to 75 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions :
-
Mobile Phase : An isocratic mixture of acetonitrile and an acidic buffer (e.g., 30mM perchloric acid) in a ratio of approximately 65:35 (v/v).
-
Flow Rate : 0.8 - 1.0 mL/min.
-
Column Temperature : Ambient or controlled at 25°C.
-
Injection Volume : 20 µL.
-
Detection Wavelength : Set the UV detector to monitor absorbance at one of this compound's maxima, typically 303 nm or 304 nm. A full spectrum scan (200-400 nm) can confirm the characteristic three-peak profile.
-
-
Analysis and Quantification :
-
Inject the prepared standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
References
An In-Depth Technical Guide to the Mechanism of Action of Natamycin on Fungal Ergosterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin, a polyene macrolide antibiotic, exerts its antifungal activity through a specific and nuanced interaction with ergosterol, the primary sterol in fungal cell membranes. Unlike other polyenes, this compound's mechanism is not defined by the formation of transmembrane pores that lead to ion leakage. Instead, it operates through a series of events that culminate in the disruption of essential membrane functions, including vacuolar fusion and the activity of membrane-associated proteins. This guide provides a comprehensive overview of the molecular interactions between this compound and ergosterol, detailing the experimental methodologies used to elucidate this mechanism and presenting key quantitative data. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this unique antifungal agent.
The Core Mechanism: A Non-Pore-Forming Interaction
This compound's primary mode of action is its specific binding to ergosterol within the fungal plasma membrane.[1][2][3] This interaction is distinct from that of other polyene antibiotics, such as amphotericin B, as it does not lead to the formation of ion-permeable channels or significant membrane disruption.[2][4] Instead, this compound's binding to ergosterol leads to a cascade of events that inhibit fungal growth.
The key consequences of the this compound-ergosterol interaction include:
-
Inhibition of Vacuolar Fusion: this compound directly interferes with the ergosterol-dependent fusion of vacuoles, a critical process for fungal cell homeostasis, growth, and morphology. This inhibition occurs at the priming stage of fusion, even before direct membrane contact.
-
Disruption of Membrane Protein Function: The activity of several ergosterol-dependent membrane proteins, such as amino acid transporters, is impaired by this compound. By sequestering ergosterol, this compound alters the local lipid environment required for the proper function of these proteins.
-
Alteration of Membrane Dynamics and Organization: this compound slows the mobility of ergosterol within the lipid bilayer and disrupts the liquid-ordered (Lo) phase, which is rich in sterols and sphingolipids. This interference with lipid packing can increase the accessibility of the membrane to some small molecules.
-
Ergosterol-Dependent Aggregation: this compound promotes its own aggregation within the yeast plasma membrane, a process that is dependent on the presence of ergosterol.
The specificity of this compound for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, is the basis for its selective toxicity against fungi. This selectivity is attributed to the specific chemical structure of ergosterol, particularly the presence of double bonds in its B-ring, which are crucial for the interaction with this compound.
Visualizing the Mechanism and Workflows
To better understand the complex interactions and experimental approaches, the following diagrams were generated using the DOT language.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the interaction of this compound with ergosterol and its antifungal efficacy.
Table 1: this compound-Ergosterol Binding Parameters
| Parameter | Value | Method | Model System | Reference |
| Binding Affinity (Kd) | ~100 µM | Isothermal Titration Calorimetry (ITC) | Ergosterol-containing liposomes | |
| Stoichiometry (this compound:Ergosterol) | ~1:1 to 1:2 | Isothermal Titration Calorimetry (ITC) | Ergosterol-containing liposomes |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Fusarium spp. | 4 | 8 | |
| Aspergillus flavus | 32 | 64 | |
| Aspergillus fumigatus | 4 | 4 | |
| Candida spp. | Not specified | MIC range: 0.125 - 8 |
MIC50 and MIC90 represent the minimum concentration of this compound required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Preparation of Ergosterol-Containing Liposomes
Objective: To create model membrane systems for in vitro assays.
Method: Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., a 4:1 molar ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to ergosterol) in chloroform.
-
Film Formation: Remove the chloroform under a stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Vesicle Formation: Gently agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
Size Extrusion (for Large Unilamellar Vesicles - LUVs): To obtain vesicles of a uniform size, subject the MLV suspension to multiple (e.g., 10-20) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to ergosterol-containing liposomes.
Protocol:
-
Sample Preparation:
-
Syringe: Prepare a solution of this compound (e.g., 1-2 mM) in the same buffer used for the liposomes.
-
Cell: Place the ergosterol-containing liposome suspension (e.g., 50-100 µM lipid concentration) in the ITC sample cell. A control experiment with liposomes lacking ergosterol should also be performed.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the injection volume (e.g., 5-10 µL) and the number of injections (e.g., 20-30).
-
Set the stirring speed to ensure proper mixing without damaging the liposomes.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Inject the this compound solution into the liposome suspension at regular intervals.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Membrane Permeability (Leakage) Assays
Objective: To assess whether this compound causes pore formation or membrane disruption.
4.3.1. Carboxyfluorescein Leakage Assay
-
Liposome Preparation: Prepare LUVs as described in 4.1, but hydrate the lipid film with a solution containing a self-quenching concentration of 5(6)-carboxyfluorescein (e.g., 50-100 mM in buffer).
-
Removal of External Dye: Separate the liposomes containing the encapsulated dye from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Fluorescence Measurement:
-
Dilute the liposome suspension in a cuvette with the same buffer used for hydration.
-
Monitor the fluorescence intensity over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).
-
Add this compound to the desired final concentration and continue monitoring the fluorescence.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and release the entrapped dye, representing 100% leakage.
-
-
Data Analysis: Calculate the percentage of leakage as a function of time after the addition of this compound, relative to the maximum fluorescence signal obtained after detergent lysis.
4.3.2. Proton Leakage Assay (HPTS Assay)
-
Liposome Preparation: Prepare LUVs encapsulating the pH-sensitive fluorescent probe 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) along with a buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.0).
-
Establishment of a pH Gradient: Pass the liposomes through a size-exclusion column equilibrated with a buffer of a different pH (e.g., pH 8.0) to create a pH gradient across the liposome membrane.
-
Fluorescence Measurement:
-
Monitor the fluorescence of HPTS at two excitation wavelengths (e.g., 405 nm and 450 nm) with emission at ~510 nm. The ratio of fluorescence intensities is proportional to the internal pH.
-
Add this compound to the liposome suspension.
-
A protonophore (e.g., CCCP or FCCP) can be used as a positive control to induce rapid proton leakage.
-
-
Data Analysis: A change in the fluorescence ratio over time indicates proton leakage across the liposome membrane.
Yeast Vacuole Fusion Assay
Objective: To directly measure the effect of this compound on the fusion of isolated yeast vacuoles.
Protocol:
-
Yeast Strains: Use two yeast strains, one lacking the vacuolar protease Pep4p (and thus accumulating the inactive precursor of the alkaline phosphatase, pro-Pho8p) and another lacking the Pho8p enzyme.
-
Vacuole Isolation: Grow the yeast strains to the mid-log phase, convert them to spheroplasts using zymolyase, and then lyse them osmotically to release the vacuoles. Purify the vacuoles by flotation through a Ficoll step gradient.
-
Fusion Reaction:
-
Combine equal amounts of vacuoles from both strains in a reaction buffer containing an ATP-regenerating system.
-
Add this compound at various concentrations. Control reactions should be performed without this compound.
-
Incubate the reaction mixture at a temperature permissive for fusion (e.g., 27°C).
-
-
Assay of Fusion:
-
Stop the reaction at different time points by adding a stop buffer.
-
Measure the alkaline phosphatase activity. Fusion of the two types of vacuoles allows the proteases from the PHO8 strain to process the pro-Pho8p from the pep4Δ strain into its active form.
-
-
Data Analysis: Quantify the alkaline phosphatase activity as a measure of vacuole fusion and compare the activity in the presence and absence of this compound.
Ultraviolet-Sensitive Microscopy of this compound in Giant Unilamellar Vesicles (GUVs)
Objective: To visualize the interaction and distribution of this compound in model membranes.
Protocol:
-
GUV Preparation (Electroformation):
-
Prepare a lipid solution in chloroform containing the desired lipid composition (e.g., POPC and ergosterol).
-
Deposit the lipid solution onto indium tin oxide (ITO)-coated glass slides and dry under vacuum.
-
Assemble the slides into a chamber and fill with a swelling solution (e.g., sucrose solution).
-
Apply an AC electric field to the ITO slides to induce the formation of GUVs.
-
-
Microscopy:
-
Transfer the GUV suspension to an observation chamber.
-
Add this compound to the chamber.
-
Visualize the GUVs and the intrinsic fluorescence of this compound using an ultraviolet-sensitive microscope equipped with appropriate filters (excitation ~300-320 nm, emission ~400-450 nm).
-
-
Image Analysis: Analyze the images to determine the localization and potential aggregation of this compound within the GUV membranes.
Conclusion
The mechanism of action of this compound is a compelling example of a highly specific drug-target interaction. By binding to ergosterol without forming pores, this compound disrupts crucial cellular processes in fungi, leading to growth inhibition. This nuanced mechanism underscores the importance of understanding the detailed molecular interactions between antifungal agents and their targets for the development of new and more effective therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricacies of this compound's action and to explore the potential of other non-pore-forming antifungal compounds.
References
- 1. This compound interferes with ergosterol-dependent lipid phases in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 3. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergosterol promotes aggregation of this compound in the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Natamycin: An In-depth Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Natamycin (also known as Pimaricin), a polyene macrolide antifungal agent. The identification and quantification of this compound in various matrices rely heavily on techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document details the characteristic spectral data, experimental protocols for analysis, and logical workflows to aid in its identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated tetraene chromophore in the this compound structure is responsible for its characteristic UV absorption spectrum.[1][2] This property is widely used for its quantification. The spectrum typically shows three distinct absorption maxima.
Quantitative Data: UV-Vis Absorption
The UV absorption maxima of this compound are solvent-dependent. The table below summarizes the key absorption data from various sources.
| Solvent/Medium | λmax (nm) | Minima (nm) | Shoulder (nm) | Reference Concentration |
| 1% Methanolic Acetic Acid | 290, 303, 318 | 250, 295.5, 311 | ~280 | 0.0005% w/v (5 mg/L) |
| Methanol:Water (3:1 v/v) | 290.6, 304, 318.2 | 296, 311.4 | ~278.8 | 10 µg/mL |
| Methanol-Water Solution | 290, 303, 318 | 311, 329 | - | 5 mg/L |
Experimental Protocol: UV-Vis Spectrophotometry
This protocol outlines a standard procedure for the spectrophotometric determination of this compound.[3]
-
Preparation of Standard Solution (5 mg/L):
-
Accurately weigh 50 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol (Solution A).
-
Dilute 5 mL of Solution A to 50 mL using a methanol-water solution (2+1 v/v) in a volumetric flask (Solution B).
-
Further dilute 5 mL of Solution B to 50 mL with the methanol-water solution in a volumetric flask to obtain the final standard concentration of 5 mg/L (Solution C).
-
-
Sample Preparation:
-
Prepare sample solutions following the same dilution steps as the standard to achieve an expected concentration within the instrument's linear range.
-
Filter both standard and sample solutions through a 0.45 µm syringe filter before analysis.
-
-
Analysis:
-
Record the UV spectrum of the standard solution (Solution C) from 300-340 nm, using the methanol-water solution as a blank.
-
Confirm the presence of maxima at approximately 290, 303, and 318 nm.
-
Record the spectrum of the sample solution under the same conditions.
-
Quantification is typically performed at one of the maxima, often around 304-305 nm.[2][4]
-
Workflow for UV-Vis Analysis
Caption: Workflow for this compound identification via UV-Vis Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule, providing a molecular fingerprint.
Quantitative Data: Characteristic IR Absorption Bands
The table below lists the main IR absorption bands for this compound and their corresponding functional group assignments.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3000–2500 | O-H stretch (Alcohol/Phenol, Carboxylic Acid) |
| 1716 | C=O stretch (Carboxylic Acid) |
| 1570 | N-H bend (Primary Amine) |
| 1068 | C-O stretch (Epoxide) |
Reference:
Experimental Protocol: KBr Pellet Method
The potassium bromide (KBr) pellet technique is a common method for obtaining the IR spectrum of solid samples like this compound.
-
Sample Preparation:
-
Grind 1-2 mg of dry this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
The mixture should be ground to a fine, homogenous powder to reduce scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000–400 cm⁻¹.
-
A background spectrum of air (or an empty pellet holder) should be collected first.
-
Workflow for IR Analysis
Caption: Workflow for this compound identification via FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. However, due to the molecule's complexity and poor solubility, analysis can be challenging.
Quantitative Data: ¹H and ¹³C NMR
Complete assignment of all proton and carbon signals is complex. However, studies have identified characteristic shifts. For instance, in studies involving this compound's interaction with cyclodextrins in DMSO-d6, notable chemical shift variations (Δδ) were observed for protons at the polyene macrolide part (H14, H15, H16) and the mycosamine moiety (H1), indicating their involvement in complex formation. Annotated spectra of this compound in deuterated methanol (MeOD) are available in the literature, which can serve as a reference.
Experimental Protocol: NMR Sample Preparation
A general protocol for preparing a this compound sample for NMR analysis is described below.
-
Solvent Selection: Choose an appropriate deuterated solvent in which this compound is soluble, such as deuterated methanol (MeOD) or dimethyl sulfoxide (DMSO-d6).
-
Sample Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Due to poor solubility, gentle heating or sonication may be required. High concentrations (>5 mg/mL) may lead to sample aggregation.
-
Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The number of scans will depend on the sample concentration.
Workflow for NMR Analysis
References
The Stability of Pure Natamycin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical and chemical stability of pure natamycin. This compound, a polyene macrolide antimycotic, is widely utilized as a natural preservative in the food industry and in pharmaceutical applications for the treatment of fungal infections. A thorough understanding of its stability profile is critical for formulation development, manufacturing, packaging, and ensuring therapeutic efficacy and shelf-life. This document outlines the intrinsic stability of this compound and its degradation pathways under various environmental stressors, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties of this compound
This compound is a white to creamy-white, almost odorless, crystalline powder. In its solid state, it exists as a stable trihydrate, which is crucial for its long-term stability when protected from light and moisture. The anhydrous form, however, is notably unstable.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₄₇NO₁₃ | [1] |
| Molecular Weight | 665.75 g/mol | [1] |
| Appearance | White to creamy-white crystalline powder | [] |
| Melting Point | Darkens at ~200 °C, decomposes vigorously at 280-300 °C | [] |
| Solubility in Water | ~40 µg/mL | [1] |
| Solubility in Organic Solvents | - Methanol: ~3 mg/mL - Glacial Acetic Acid: Soluble - Dimethylformamide: Soluble - Ethanol: Slightly soluble - Acetone: Very slightly soluble | |
| Isoelectric pH | 6.5 |
Chemical Stability and Degradation Pathways
The chemical stability of this compound is significantly influenced by pH, light, temperature, and the presence of oxidizing agents. The conjugated tetraene chromophore within its macrolide structure is particularly susceptible to degradation, leading to a loss of antifungal activity.
Influence of pH
This compound is most stable in a pH range of 5 to 9. Outside this range, it undergoes rapid degradation through hydrolysis.
-
Acidic Conditions (pH < 3): Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond linking the mycosamine sugar moiety to the macrolide ring. This results in the formation of mycosamine and an unstable aglycone. The aglycone can then react with another aglycone molecule or an intact this compound molecule to form dimers, such as natamycinolidediol or apothis compound.
-
Alkaline Conditions (pH > 9): In alkaline environments, this compound is inactivated through the saponification of the lactone ring, which opens to form the biologically inactive salt, natamycoic acid. Under strongly alkaline conditions, natamycoic acid can further degrade into smaller molecules, including a long-chain aldehyde, acetone, and acetaldehyde.
Photostability
This compound is highly sensitive to ultraviolet (UV) radiation, particularly in the wavelength range of 300-350 nm. Exposure to UV light leads to rapid inactivation. The photodegradation mechanism is complex, involving more than simple cis-trans isomerization of the polyene chain. It is understood to proceed through a combination of isomerization and epoxide ring-opening pathways, resulting in various degradation products that are more polar than the parent compound. In contrast, visible light does not significantly degrade this compound.
Thermal Stability
This compound in its solid, trihydrate form is relatively stable at room temperature for several years with minimal loss of activity. Aqueous suspensions of this compound can withstand temperatures up to 100°C for several hours with only a small decrease in activity. However, complete inactivation is observed after treatment at 121°C for 30 minutes.
Oxidative Stability
This compound is susceptible to oxidative degradation, which can be accelerated by the presence of metal ions. This process likely involves the formation of polymers or the addition of oxygen across the conjugated double bonds.
Table 2: Summary of this compound Stability under Various Stress Conditions
| Stress Condition | Observations | Degradation Products | Reference(s) |
| Acidic (0.01 N HCl) | 8.62% degradation | Mycosamine, Apothis compound, Natamycinolidediol | |
| Alkaline (0.01 N NaOH) | 9.18% degradation | Natamycoic acid | |
| Oxidative (15% H₂O₂) | 24.13% degradation | Oxidized derivatives | |
| Photolytic (Sunlight) | 29.41% degradation | Isomers, Epoxide ring-opening products | |
| Thermal (100°C) | 5.13% degradation | Not specified | |
| Aqueous Solution (Dark, 4°C, 14 days) | ~7.8% degradation | Not specified | |
| Aqueous Solution (1000 lux fluorescent light, 4°C, 24 hours) | Complete degradation | Various photoproducts |
Physical Stability
Solid-State Stability
The crystalline trihydrate form of this compound is the most stable solid form and is essential for maintaining its potency during storage. It is recommended to store pure this compound powder protected from light and moisture.
Hygroscopicity
Experimental Protocols
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.
Objective: To develop and validate a method that can accurately measure the concentration of this compound in the presence of its degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade methanol, acetonitrile, and water.
-
Analytical grade acetic acid or phosphate buffer.
-
This compound reference standard.
-
Syringe filters (0.45 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v) or a gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 304 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards of known concentrations.
-
Sample Preparation: Prepare the this compound sample to be tested in a similar manner to the standard solutions, ensuring the final concentration falls within the range of the calibration curve.
-
Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the test samples and quantify the this compound concentration by comparing the peak area to the calibration curve.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from peaks of degradation products generated during forced degradation studies.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method, in accordance with ICH Q1A(R2) guidelines.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Pure this compound.
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (NaOH).
-
Hydrogen peroxide (H₂O₂).
-
HPLC system as described in section 4.1.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.01 N to 1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 0.01 N to 1 N NaOH. Keep the solution at room temperature or heat for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% to 30% H₂O₂. Store the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 100°C) in an oven for a set duration. Also, heat a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.
Conclusion
Pure this compound is a relatively stable compound in its solid trihydrate form when protected from light and moisture. However, in solution and under various stress conditions, it is susceptible to degradation. The primary degradation pathways include hydrolysis of the glycosidic bond in acidic media, saponification of the lactone ring in alkaline media, and photodegradation upon exposure to UV light. A thorough understanding of these stability characteristics is paramount for the development of stable and effective this compound-containing products. The implementation of robust stability-indicating analytical methods, such as the RP-HPLC protocol described, is essential for quality control and regulatory compliance.
References
Natamycin Solubility in Organic Solvents: A Technical Guide for Laboratory Professionals
Introduction: Natamycin, a polyene macrolide antimycotic produced by Streptomyces natalensis, is a widely used antifungal agent in both the food industry and clinical applications. For researchers, scientists, and drug development professionals, understanding its solubility and stability in various solvents is critical for preparing stock solutions, conducting experiments, and developing formulations. This compound is practically insoluble in water (~40 µg/mL) and most non-polar organic solvents but exhibits solubility in select polar organic solvents, particularly under specific conditions.[1][2] This guide provides a comprehensive overview of this compound's solubility in common laboratory solvents, details experimental protocols for its determination, and outlines key factors influencing its stability.
Quantitative Solubility Data
The solubility of this compound in organic solvents can vary significantly based on the solvent, temperature, and pH. The data from various sources have been compiled and standardized to mg/mL for ease of comparison.
| Solvent | Solubility (mg/mL) | Conditions / Remarks | Source(s) |
| Alcohols | |||
| Methanol | ~3 (reported as 0.3%) | - | [3] |
| ~1 | - | [4] | |
| 0.05 | - | [5] | |
| Slightly Soluble | Qualitative description | ||
| 75% aq. Methanol | Highest Solubility | pH 2.0, 30°C, 1 atm | |
| Ethanol (Pure) | 0.04 (reported as 40 ppm) | - | |
| Ethanol/Water (4:1) | 0.22 (reported as 220 ppm) | - | |
| Ethanol/Buffer (1:2) | 5 | pH 6.8 | |
| Isopropanol | Solubility increases with temperature | Quantitative data not specified | |
| Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ~1 | - | |
| Dimethylformamide (DMF) | Soluble | Qualitative description | |
| Acetone | 0.01 (reported as 10 ppm) | - | |
| Acids & Esters | |||
| Glacial Acetic Acid | ~250 (reported as 25%) | Soluble | |
| Ethyl Acetate | 0.01 (reported as 10 ppm) | - |
Note: Discrepancies in reported solubility values, such as for methanol, may arise from differences in experimental conditions (e.g., temperature, pH, purity of this compound) and analytical methods used.
Factors Influencing this compound Stability in Solution
When preparing this compound solutions, it is crucial to consider factors that affect its stability. This compound is sensitive to pH, light, and oxidizing agents.
-
pH: this compound is most stable in a pH range of 5 to 9. Under acidic conditions (pH < 3), the mycosamine group is cleaved, leading to an unstable aglycone. In alkaline environments (pH > 9), the lactone ring is saponified, forming the inactive natamycoic acid.
-
Light: Exposure to UV or fluorescent light rapidly degrades this compound. An aqueous solution (20 mg/L) was found to be completely degraded after 24 hours of exposure to 1000 lx fluorescent lighting. Therefore, all solutions containing this compound should be protected from light.
-
Temperature: While temperature can increase solubility, prolonged heating can lead to degradation. A neutral aqueous suspension can withstand heating to 100°C for several hours with only a small loss of activity, but the anhydrous form produced during heating is unstable.
-
Oxidants and Heavy Metals: Oxidizing agents and certain heavy metal ions (Fe³⁺, Ni²⁺, Cr³⁺) can promote the oxidative inactivation of this compound.
Experimental Protocols
Determining the solubility of this compound involves two key stages: achieving equilibrium to create a saturated solution and accurately quantifying the concentration of the dissolved compound.
General Workflow for Solubility Determination
The following workflow outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent.
References
In vitro antifungal spectrum of Natamycin against yeast and molds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin, a polyene macrolide antibiotic, is a widely utilized antifungal agent in both clinical and industrial settings. Its broad spectrum of activity against a variety of yeast and mold species, coupled with a low incidence of resistance development, makes it a subject of continuous interest. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its unique mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fungal research.
Introduction
This compound, also known as pimaricin, is a naturally occurring antifungal compound produced by the bacterium Streptomyces natalensis. It is classified as a polyene macrolide and exhibits a broad spectrum of activity against numerous fungal pathogens, including yeasts and filamentous fungi.[1] Unlike other polyene antifungals such as amphotericin B, this compound has a distinct mechanism of action that does not involve the formation of pores in the fungal cell membrane.[2][3] This unique characteristic contributes to its favorable safety profile. This guide summarizes the in vitro activity of this compound against a range of clinically and industrially relevant yeasts and molds, provides standardized methodologies for its susceptibility testing, and illustrates its molecular mechanism.
In Vitro Antifungal Activity of this compound
The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various yeast and mold species as reported in the scientific literature.
Activity Against Yeast Species
This compound demonstrates potent activity against a wide array of yeast species, including pathogenic Candida species and food spoilage yeasts like Saccharomyces and Zygosaccharomyces.
| Yeast Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 112 | 0.5 - 32 | Mode: 4 | - | [4][5] |
| Candida parapsilosis | 65 | 0.5 - 32 | Mode: 4 | - | |
| Candida glabrata | - | - | 4.0 (ppm) | - | |
| Rhodotorula rubra | - | - | 1.0 (ppm) | - | |
| Saccharomyces cerevisiae | 2 strains | 7 - 9 (ppm) | - | - | |
| Saccharomyces carlsbergensis | - | - | 1.5 (ppm) | - | |
| Saccharomyces exiguous | - | - | 1.0 (ppm) | - | |
| Zygosaccharomyces bailii | - | 40 (mg/L) required for inhibition | - | - | |
| Zygosaccharomyces rouxii | - | 51.9 (mg/L) required for inhibition | - | - |
Note: "ppm" (parts per million) is approximately equivalent to µg/mL. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited literature.
Activity Against Mold Species
This compound is highly effective against a variety of filamentous fungi, including common pathogens such as Aspergillus and Fusarium, as well as spoilage molds like Penicillium.
| Mold Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus flavus | 20 | - | 16 | 32 | |
| Aspergillus flavus | - | - | 32 | 64 | |
| Aspergillus fumigatus | - | - | - | 4 | |
| Aspergillus niger | - | 1 - 8 | - | - | |
| Aspergillus terreus | - | 1 - 8 | - | - | |
| Fusarium spp. | 34 | 2 - 4 | 4 | 4 | |
| Fusarium spp. | 8 | 14 - 32 | - | - | |
| Fusarium solani species complex | - | - | - | 8 | |
| Penicillium spp. | - | 1.6 - 3.1 | - | - | |
| Penicillium digitatum | - | - | 1.54 | - | |
| Penicillium expansum | - | - | 1.14 | - | |
| Acremonium spp. | - | 5.7 - 6.8 (mean) | - | - | |
| Dematiaceous fungi | - | 1.6 - 4 (mean) | - | - |
Experimental Protocols for Antifungal Susceptibility Testing
The determination of this compound's in vitro activity is performed following standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The reference methods for yeasts and filamentous fungi are the broth microdilution assays.
Broth Microdilution Method for Yeasts (CLSI M27)
The CLSI M27 document provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.
3.1.1. Inoculum Preparation:
-
Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35°C for 24-48 hours to ensure purity and viability.
-
A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
3.1.2. Antifungal Agent Preparation:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in 96-well microtiter plates to achieve the desired final concentration range.
3.1.3. Inoculation and Incubation:
-
The standardized yeast inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
-
A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
3.1.4. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
The CLSI M38 document is the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
3.2.1. Inoculum Preparation:
-
Fungal isolates are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.
-
The conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20) and gently scraping the surface.
-
The resulting suspension is transferred to a sterile tube, and the heavier particles are allowed to settle.
-
The upper suspension of conidia is collected, and the turbidity is adjusted using a spectrophotometer to a specific optical density, which is then correlated to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.
3.2.2. Antifungal Agent Preparation:
-
The preparation of this compound dilutions is similar to the method described for yeasts (Section 3.1.2).
3.2.3. Inoculation and Incubation:
-
The standardized conidial inoculum is added to the microtiter plates.
-
The plates are incubated at 35°C for 48-72 hours.
3.2.4. MIC Determination:
-
The MIC is the lowest concentration of this compound that shows 100% inhibition of growth (complete absence of visible growth).
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the generalized workflow for determining the in vitro antifungal susceptibility of a fungal isolate to this compound using the broth microdilution method.
Caption: Broth microdilution antifungal susceptibility testing workflow.
Mechanism of Action of this compound
This compound's mechanism of action is distinct from other polyene antifungals. It specifically binds to ergosterol, a key component of the fungal cell membrane. This binding does not lead to the formation of pores or membrane permeabilization. Instead, the this compound-ergosterol complex is thought to inhibit essential cellular processes that are dependent on ergosterol, such as vacuolar fusion and fission. This ultimately leads to the cessation of fungal growth.
Caption: Simplified mechanism of action of this compound.
Conclusion
This compound exhibits a potent and broad-spectrum in vitro antifungal activity against a wide range of yeast and mold species. Its unique mechanism of action, which involves binding to ergosterol without causing membrane permeabilization, distinguishes it from other polyene antifungals and likely contributes to its safety profile. The standardized methodologies provided by the CLSI are essential for the accurate and reproducible determination of this compound's in vitro efficacy. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to aid in the continued research and development of this important antifungal agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal susceptibility profiles for fungal isolates from corneas and contact lenses in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint: A Technical Guide to the Regulation of Natamycin Production in Streptomyces
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the intricate genetic regulatory networks governing the production of the antifungal agent Natamycin in Streptomyces. This document provides an in-depth analysis of the key regulatory elements, signaling pathways, and experimental methodologies crucial for understanding and manipulating this compound biosynthesis.
This compound, a polyene macrolide antibiotic, is a vital tool in the food industry for its potent antifungal properties and is also used in clinical applications.[1][2] Produced primarily by various species of the soil bacterium Streptomyces, including S. natalensis, S. gilvosporeus, and S. chattanoogensis, its biosynthesis is a complex process tightly controlled by a hierarchical network of regulatory genes.[1][3] This guide synthesizes current knowledge on the genetic regulation of this compound production, offering a technical overview of the molecular players and pathways involved, alongside detailed experimental protocols to facilitate further research and development in this field.
Core Regulatory Architecture: The this compound Biosynthetic Gene Cluster
The genetic instructions for this compound biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC).[4] This cluster contains the structural genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and genes encoding regulatory proteins that control the expression of the entire cluster.
Key Regulators of this compound Biosynthesis
The production of this compound is orchestrated by a multi-layered regulatory system involving both pathway-specific regulators, located within the BGC, and global regulators that respond to broader cellular signals.
Pathway-Specific Regulators: The Master Switches
Two of the most critical pathway-specific positive regulators are PimR and PimM , found within the this compound (pimaricin) gene cluster in Streptomyces natalensis.
-
PimR: This large regulatory protein is essential for the transcription of the this compound biosynthetic genes. Deletion of the pimR gene results in a complete loss of this compound production. PimR is believed to activate the transcription of all genes within the pimaricin gene cluster, with the exception of its own gene.
-
PimM: This regulator also plays a positive role in this compound biosynthesis. Overexpression of pimM has been shown to boost this compound production. PimM appears to act independently of PimR, targeting genes involved in the initial steps of polyketide chain extension.
In Streptomyces chattanoogensis, the pathway-specific activators are designated as ScnRII and ScnRI .
Global Regulators: Integrating Cellular Signals
The biosynthesis of this compound is also influenced by global regulators that respond to nutritional and environmental cues.
-
PhoR-PhoP Two-Component System: This system is a key player in sensing phosphate levels. In Streptomyces, the PhoR-PhoP system often acts as a repressor of secondary metabolite production in phosphate-rich conditions. However, in Streptomyces gilvosporeus, the PhoR-PhoP system has been shown to positively regulate the this compound biosynthetic gene cluster. Silencing of the transcriptional regulators phoP and phoR led to a significant decrease in this compound production.
-
AdpA: As a global transcriptional activator, AdpA controls morphological differentiation and secondary metabolism in Streptomyces. In Streptomyces chattanoogensis, AdpA has been identified as a pleiotropic regulator required for this compound biosynthesis. It indirectly controls the expression of the pathway-specific regulatory gene scnRI. The consensus AdpA-binding sequence is 5′-TGGCSNGWWY-3′.
-
afsRS: Heterologous expression of the global regulatory genes afsRS from Streptomyces clavuligerus in Streptomyces gilvosporeus led to a 38% increase in this compound production. This was attributed to the enhanced transcription of genes within the this compound BGC.
Quantitative Impact of Genetic Modifications on this compound Production
The following table summarizes the quantitative effects of various genetic manipulations on this compound production in different Streptomyces species.
| Species | Genetic Modification | Effect on this compound Production | Reference |
| Streptomyces natalensis | Deletion of pimR | Complete loss of production | |
| Streptomyces natalensis | Overexpression of pimM | Boosted production | |
| Streptomyces gilvosporeus | Silencing of phoP and phoR | Significantly reduced production | |
| Streptomyces gilvosporeus | Co-expression of phoP and phoR in GR-2 strain | 25% increase in shake flasks | |
| Streptomyces chattanoogensis | Deletion of adpA | Loss of production | |
| Streptomyces gilvosporeus | Heterologous expression of afsRS | 38% increase | |
| Streptomyces gilvosporeus | Mutagenesis and overexpression of glnR | 80% increase (mutagenesis), further increase to 1.85 g/L with glnR overexpression | |
| Streptomyces gilvosporeus | Heavy ion beam mutagenesis and overexpression of whiG | 70% increase (mutagenesis), further increase to 2.2 g/L with whiG overexpression | |
| Streptomyces natalensis HW-2 | UV-ARTP-DES compound mutation | 86.36% increase (1.64 g/L) | |
| Streptomyces gilvosporeus | Protoplast fusion and phosphate tolerance screening (GR-2 strain) | 102.5% increase (1.62 g/L) | |
| Streptomyces natalensis HW-2 | L-valine feeding (0.5 g/L) | 1.9-fold increase | |
| Streptomyces natalensis HW-2 | Overexpression of ilvE and L-valine feeding (0.7 g/L) | Increased to 2.02 g/L |
Visualizing the Regulatory Network
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and regulatory relationships in this compound production.
Caption: Overview of the genetic regulatory network of this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound regulation.
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol outlines a general workflow for creating gene deletions in Streptomyces using the CRISPR-Cas9 system, a powerful and efficient genome editing tool.
1. Design and Construction of the CRISPR-Cas9 Plasmid:
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting the gene of interest. The gRNA should be specific to the target site and have a protospacer adjacent motif (PAM) sequence (typically NGG) immediately downstream.
-
Homology Arm Design: Design two homology arms, each approximately 1-2 kb in length, flanking the target gene. These arms will serve as templates for homology-directed repair.
-
Plasmid Assembly: Clone the gRNA cassette and the two homology arms into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
2. Transformation of Streptomyces:
-
Protoplast Formation: Prepare protoplasts from a fresh culture of Streptomyces. This typically involves treating the mycelia with lysozyme to remove the cell wall.
-
Transformation: Introduce the CRISPR-Cas9 plasmid into the protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.
-
Regeneration: Plate the transformed protoplasts on a regeneration medium and select for transformants using an appropriate antibiotic marker present on the plasmid.
3. Identification of Deletion Mutants:
-
Colony PCR: Screen individual colonies by PCR using primers that flank the target gene. A smaller PCR product compared to the wild-type indicates a successful deletion.
-
Sanger Sequencing: Confirm the precise deletion by Sanger sequencing of the PCR product from a positive clone.
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the quantification of gene expression levels of this compound biosynthetic genes.
1. RNA Extraction and cDNA Synthesis:
-
RNA Extraction: Isolate total RNA from Streptomyces mycelia grown under specific conditions using a commercial RNA extraction kit or a TRIzol-based method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
2. qRT-PCR Reaction:
-
Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., 16S rRNA), and a SYBR Green-based qPCR master mix.
-
Primer Design: Design primers that amplify a short region (typically 100-200 bp) of the target and reference genes.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
3. Data Analysis:
-
Relative Quantification: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol details the method for quantifying this compound concentration in fermentation broths.
1. Sample Preparation:
-
Extraction: Extract this compound from the fermentation broth by adding a suitable organic solvent (e.g., methanol or a mixture of methanol and water).
-
Centrifugation and Filtration: Centrifuge the mixture to pellet cell debris and filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
2. HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (or a buffer) is commonly employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is standard.
-
Detection: this compound is detected by UV absorbance at approximately 304 nm.
-
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area to a standard curve generated from known concentrations of a this compound standard.
This in-depth guide provides a solid foundation for researchers and professionals working on the genetic regulation of this compound production. A thorough understanding of these complex regulatory networks is paramount for the rational design of strain improvement strategies to enhance the yield of this commercially important antifungal agent. Further exploration into the intricate interplay of these regulatory elements will undoubtedly unlock new avenues for optimizing this compound production and discovering novel bioactive compounds from Streptomyces.
References
- 1. PimM, a PAS domain positive regulator of pimaricin biosynthesis in Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced this compound production in Streptomyces gilvosporeus through phosphate tolerance screening and transcriptome-based analysis of high-yielding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
The intricate dance of environment and genetics: A technical guide to optimizing natamycin biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Natamycin, a polyene macrolide antifungal agent produced by several Streptomyces species, is a cornerstone of food preservation and a valuable therapeutic agent. Its biosynthesis is a complex process, intricately regulated by a symphony of environmental cues that directly impact yield and production efficiency. This in-depth technical guide delves into the core environmental factors influencing this compound biosynthesis, providing quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways to empower researchers in their quest for enhanced production.
The Influence of Culture Medium Composition
The composition of the fermentation medium is a critical determinant of this compound yield. The availability and concentration of carbon, nitrogen, and phosphate sources directly influence the metabolic fluxes towards precursor synthesis and the expression of the this compound biosynthetic gene cluster.
Carbon Source: Fueling the Polyketide Assembly Line
The choice and concentration of the carbon source are paramount for providing the primary building blocks for the polyketide chain of this compound, primarily acetyl-CoA and malonyl-CoA.
Quantitative Data on Carbon Source Effects:
| Carbon Source | Strain | Concentration (g/L) | This compound Yield (g/L) | Reference |
| Glucose | Streptomyces natalensis | 20 | 1.58 | [1] |
| Glucose | Streptomyces gilvosporeus | 38.2 | 2.45 | [2] |
| Glucose | Streptomyces natalensis HDMNTE-01 | 39.7 | 2.81 | [3] |
| Glucose | Streptomyces natalensis | ≥ 30 | Decreased Yield | [1] |
| Sodium Acetate (precursor) | Streptomyces natalensis HW-2 | 0.2% | 61.97% increase | [4] |
| Acetic and Propionic Acids (7:1 ratio) | S. natalensis NRRL 2651 | 2 | 3.0 |
Experimental Protocol: Determining the Optimal Carbon Source Concentration
-
Strain and Pre-culture Preparation:
-
Inoculate a loopful of Streptomyces spores into a 250 mL flask containing 30 mL of seed medium (e.g., yeast extract-malt extract broth).
-
Incubate at 28°C on a rotary shaker at 220 rpm for 24-48 hours.
-
-
Fermentation Medium Preparation:
-
Prepare a basal fermentation medium containing a fixed concentration of nitrogen sources (e.g., soy peptone, yeast extract), phosphate, and trace elements.
-
Aliquot the basal medium into a series of 250 mL flasks.
-
Add the desired carbon source (e.g., glucose) to each flask to achieve a range of final concentrations (e.g., 10, 20, 30, 40, 50 g/L). Sterilize the carbon source separately and add it to the cooled medium to prevent caramelization.
-
-
Inoculation and Fermentation:
-
Inoculate each flask with a standardized volume (e.g., 5% v/v) of the pre-culture.
-
Incubate the flasks under controlled conditions (e.g., 28°C, 220 rpm) for a specified period (e.g., 7 days).
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Determine the dry cell weight (DCW) to assess microbial growth.
-
Extract this compound from the fermentation broth using a suitable solvent (e.g., methanol).
-
Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 303 nm.
-
Analyze the residual carbon source concentration to understand its consumption rate.
-
-
Data Interpretation:
-
Plot this compound yield and DCW against the initial carbon source concentration to identify the optimal level that maximizes production without causing significant carbon catabolite repression.
-
Nitrogen Source: Building Blocks and Regulatory Signals
Nitrogen sources are essential for the synthesis of amino acids, proteins, and other nitrogenous compounds necessary for cell growth and enzyme production. The type and concentration of the nitrogen source can also act as regulatory signals, influencing the onset and level of secondary metabolite production.
Quantitative Data on Nitrogen Source Effects:
| Nitrogen Source | Strain | Concentration (g/L) | This compound Yield | Reference |
| Soy peptone and Yeast extract (High Organic Nitrogen) | Streptomyces gilvosporeus F607 | 20 g/L soy peptone, 4.5 g/L yeast extract | 2.8-fold increase vs. low nitrogen | |
| Soy peptone and Yeast extract (Low Organic Nitrogen) | Streptomyces gilvosporeus F607 | 2.0 g/L soy peptone, 0.45 g/L yeast extract | Baseline | |
| Glutamate (added at 36h) | Streptomyces gilvosporeus GR-2 | - | Significant increase | |
| Glutamine (added at 60h) | Streptomyces gilvosporeus GR-2 | - | Significant increase | |
| L-Valine (added at 36h) | Streptomyces gilvosporeus ATCC13326 | 0.5 | 50% increase | |
| Overexpression of glnR | Streptomyces gilvosporeus AG-2 | - | 20.9% increase (to 1.85 g/L) |
Experimental Protocol: Evaluating the Effect of Different Nitrogen Sources
-
Strain and Pre-culture Preparation:
-
Follow the same procedure as described in the carbon source protocol.
-
-
Fermentation Medium Preparation:
-
Prepare a basal fermentation medium with a fixed, optimal concentration of the carbon source, phosphate, and trace elements.
-
Prepare a series of media, each containing a different nitrogen source (e.g., soy peptone, yeast extract, ammonium sulfate, sodium nitrate) at various concentrations or combinations.
-
-
Inoculation and Fermentation:
-
Inoculate and incubate the flasks as previously described.
-
-
Sampling and Analysis:
-
Monitor DCW and this compound concentration over time as described in the carbon source protocol.
-
-
Data Interpretation:
-
Compare the final this compound yields and production rates across the different nitrogen source conditions to identify the most effective nitrogen source and its optimal concentration.
-
Phosphate: A Critical Regulator
Phosphate is essential for primary metabolism, including energy production (ATP) and nucleic acid synthesis. However, high concentrations of inorganic phosphate are known to repress the biosynthesis of many secondary metabolites, including this compound. This phenomenon is known as phosphate regulation.
Quantitative Data on Phosphate Effects:
| Phosphate (KH₂PO₄) Concentration | Strain | Effect on this compound Production | Reference |
| > 1 mM | Streptomyces natalensis | Sharp decline | |
| 10 mM | Streptomyces natalensis | Complete repression of biosynthetic gene expression | |
| Overexpression of phoP and phoR | Streptomyces gilvosporeus | 65.0% and 51.2% increase, respectively | |
| Silencing of phoP and phoR | Streptomyces gilvosporeus | Significant reduction |
Experimental Protocol: Investigating Phosphate Regulation
-
Strain and Pre-culture Preparation:
-
Prepare the pre-culture as previously described.
-
-
Fermentation Medium Preparation:
-
Prepare a fermentation medium with optimal carbon and nitrogen source concentrations.
-
Create a series of media with varying concentrations of a phosphate source (e.g., KH₂PO₄), ranging from limiting (e.g., 0.1 mM) to high (e.g., 20 mM) concentrations.
-
-
Inoculation and Fermentation:
-
Inoculate and incubate the flasks under standard conditions.
-
-
Sampling and Analysis:
-
Measure DCW and this compound concentration at regular intervals.
-
-
Data Interpretation:
-
Plot the final this compound yield against the initial phosphate concentration to determine the optimal phosphate level and to characterize the repressive effect of high phosphate concentrations.
-
Physical Fermentation Parameters
Beyond the chemical composition of the medium, physical parameters such as pH, temperature, and dissolved oxygen play a crucial role in creating an optimal environment for both microbial growth and this compound production.
pH
The pH of the fermentation broth affects nutrient uptake, enzyme activity, and cell membrane stability. Maintaining the pH within an optimal range is critical for efficient this compound biosynthesis.
Quantitative Data on pH Effects:
| Initial pH | Strain | This compound Yield (g/L) | Reference |
| 7.0 | Streptomyces natalensis HDMNTE-01 | 2.81 | |
| 7.8 | Streptomyces gilvosporeus | 2.45 | |
| 5.0 - 6.5 (controlled) | Streptomyces sp. | - |
Experimental Protocol: Determining the Optimal pH
-
Strain and Pre-culture Preparation:
-
Prepare the pre-culture as previously described.
-
-
Fermentation:
-
Use a bioreactor equipped with a pH probe and an automated acid/base feeding system.
-
Prepare the optimized fermentation medium in the bioreactor.
-
Inoculate the bioreactor with the pre-culture.
-
Run a series of fermentations, each with the pH controlled at a different setpoint (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
-
Sampling and Analysis:
-
Monitor DCW and this compound concentration throughout the fermentation.
-
-
Data Interpretation:
-
Compare the final this compound yields and productivities at different pH setpoints to identify the optimal pH for production.
-
Temperature
Temperature influences the rate of enzymatic reactions and microbial growth. Each Streptomyces strain has an optimal temperature range for growth and a potentially different optimal temperature for secondary metabolite production.
Quantitative Data on Temperature Effects:
| Temperature (°C) | Strain | This compound Yield (g/L) | Reference |
| 28 | Streptomyces natalensis HDMNTE-01 | 2.81 | |
| 28-30 | General production range | - | |
| Two-stage: 30°C for 18h, then 26°C | Streptomyces gilvosporeus | 14.4 |
Experimental Protocol: Optimizing Fermentation Temperature
-
Strain and Pre-culture Preparation:
-
Prepare the pre-culture as previously described.
-
-
Fermentation:
-
Set up a series of shake flask fermentations or parallel bioreactor runs.
-
Incubate each set at a different constant temperature (e.g., 24°C, 26°C, 28°C, 30°C, 32°C).
-
-
Sampling and Analysis:
-
Monitor DCW and this compound concentration over time.
-
-
Data Interpretation:
-
Determine the optimal temperature for both growth and this compound production. Consider implementing a two-stage temperature strategy if the optimal temperatures for growth and production phases differ.
-
Dissolved Oxygen (DO)
Streptomyces are aerobic microorganisms, and a sufficient supply of dissolved oxygen is crucial for their growth and the biosynthesis of this compound, which involves several oxygen-dependent enzymatic steps. However, excessive DO can lead to oxidative stress.
Qualitative and Semi-Quantitative Data on Dissolved Oxygen Effects:
| DO Level | Strain | Effect on Secondary Metabolite Production | Reference |
| Controlled at saturation during growth phase | Streptomyces clavuligerus | 2.4-fold increase in cephamycin C yield | |
| Maintained at 50% throughout fermentation | Streptomyces clavuligerus | Lower specific growth rates and cephamycin C yields | |
| Decreased DO level | Streptomyces natalensis | Significant decrease in this compound yield |
Experimental Protocol: Investigating the Impact of Dissolved Oxygen
-
Strain and Pre-culture Preparation:
-
Prepare the pre-culture as previously described.
-
-
Fermentation:
-
Use a bioreactor with a DO probe and control system (e.g., linked to agitation speed and/or aeration rate).
-
Run fermentations with the DO maintained at different constant levels (e.g., 20%, 40%, 60%, 80% of air saturation).
-
Alternatively, implement a dynamic DO control strategy, such as maintaining a high DO level during the initial growth phase and then allowing it to decrease or controlling it at a lower level during the production phase.
-
-
Sampling and Analysis:
-
Monitor DCW and this compound concentration.
-
-
Data Interpretation:
-
Correlate the DO levels with growth and this compound production to identify the optimal DO control strategy.
-
Signaling Pathways and Regulatory Networks
The response of Streptomyces to environmental cues is mediated by complex signaling pathways and regulatory networks. Understanding these pathways provides opportunities for targeted strain engineering to enhance this compound production.
Phosphate Regulation: The PhoR-PhoP Two-Component System
The PhoR-PhoP two-component system is a key player in sensing and responding to phosphate availability. In many Streptomyces species, it plays a crucial role in regulating secondary metabolism. In Streptomyces gilvosporeus, PhoP and PhoR have been shown to be positive regulators of this compound biosynthesis.
Caption: The PhoR-PhoP signaling pathway in S. gilvosporeus.
Nitrogen Regulation: The Role of GlnR
GlnR is a global regulator of nitrogen metabolism in Streptomyces. It senses the intracellular nitrogen status and controls the expression of genes involved in nitrogen assimilation and utilization. GlnR has also been shown to directly or indirectly influence the biosynthesis of secondary metabolites, including this compound.
References
- 1. Ecological Implications of Hypoxia-Triggered Shifts in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of increased dissolved oxygen concentration on the formation of secondary metabolites by manumycin-producing Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Natamycin in Culture Media
Introduction
Natamycin, also known as pimaricin, is an antifungal agent produced by the bacterium Streptomyces natalensis. It is widely used in the food industry to prevent the growth of yeasts and molds in products such as cheese and yogurt.[1] In biotechnological processes, monitoring the concentration of this compound in culture media is crucial for optimizing production and ensuring product quality.[1] This application note describes a reliable and efficient High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in culture media.
Principle
This method is based on the separation of this compound from other components in the culture medium using reversed-phase HPLC. The sample is first treated with methanol to precipitate proteins and extract this compound.[2][3] After centrifugation and filtration, the clarified supernatant is injected into an HPLC system. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a small amount of acid.[4] this compound is detected by its characteristic UV absorbance at approximately 304 nm. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve constructed from standards of known concentrations.
Data Summary
The following table summarizes the typical quantitative data for the HPLC-UV determination of this compound.
| Parameter | Typical Value |
| Chromatographic Conditions | |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Glacial Acetic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 304 nm |
| Retention Time | Approximately 6 minutes |
| Method Validation | |
| Linearity Range | 0.1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.047 - 1.65 µg/mL |
| Limit of Quantification (LOQ) | 0.143 - 5.51 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 2% |
Detailed Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be protected from light and stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase. A typical concentration range for the calibration curve is 0.1, 0.5, 1, 5, 10, and 20 µg/mL.
2. Sample Preparation from Culture Media
-
Transfer 1 mL of the culture medium sample into a microcentrifuge tube.
-
Add 3 mL of methanol to the tube. Methanol acts to precipitate proteins and extract the this compound.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.
3. HPLC-UV Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the data summary table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in duplicate to construct a calibration curve by plotting peak area against concentration.
-
Inject 20 µL of the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Important Considerations:
-
This compound is sensitive to light; therefore, all solutions containing this compound should be protected from direct light by using amber glassware or aluminum foil.
-
Due to the complexity of culture media, it is advisable to run a blank sample (culture medium without this compound) to check for any interfering peaks.
Visualizations
References
Application Note: Trace Level Detection of Natamycin using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natamycin, also known as pimaricin, is a polyene macrolide antifungal agent produced by Streptomyces natalensis. It is utilized in the food industry to prevent fungal growth on products such as cheese and meats, and in medicine for treating fungal keratitis. Due to regulatory limits on its use in various commodities, sensitive and selective analytical methods are required for its detection at trace levels. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in complex matrices. The described method, which leverages a QuEChERS-based sample preparation, offers high sensitivity and reliability for regulatory monitoring and research applications.[1][2][3]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in agricultural commodities using a QuEChERS-based extraction followed by LC-MS/MS detection.
Materials and Reagents
-
This compound standard (analytical grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
C18 solid-phase extraction (SPE) cartridges
-
Primary secondary amine (PSA) sorbent
-
0.22 µm syringe filters
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate aliquots of the working standard solutions into blank matrix extract. The final concentrations should range from the limit of quantification (LOQ) to a level appropriate for the expected sample concentrations.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup.
-
Homogenization: Homogenize a representative 10 g sample of the commodity (e.g., fruit, vegetable) until a uniform consistency is achieved.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Final Preparation:
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| MRM Transitions | Precursor Ion (m/z) |
| 666.3 | |
| 666.3 |
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method validation for this compound detection in various agricultural commodities.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (mg/kg) | Reference |
| Limit of Detection (LOD) | 0.003 | |
| Limit of Quantification (LOQ) | 0.01 |
Table 2: Recovery and Precision Data in Spiked Agricultural Commodities
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Soybean | 0.01 | 95.2 | 3.5 | |
| 0.1 | 98.7 | 2.1 | ||
| 0.5 | 101.3 | 1.8 | ||
| Mandarin | 0.01 | 82.2 | 4.6 | |
| 0.1 | 85.4 | 2.9 | ||
| 0.5 | 88.1 | 1.5 | ||
| Hulled Rice | 0.01 | 115.4 | 2.8 | |
| 0.1 | 110.2 | 1.9 | ||
| 0.5 | 105.6 | 1.2 | ||
| Green Pepper | 0.01 | 99.8 | 3.1 | |
| 0.1 | 102.5 | 2.4 | ||
| 0.5 | 104.7 | 1.1 | ||
| Potato | 0.01 | 92.1 | 4.2 | |
| 0.1 | 96.3 | 2.7 | ||
| 0.5 | 99.5 | 1.6 |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Key steps in LC-MS/MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a QuEChERS-Based LC-MS/MS Method for this compound in Imported Agricultural Commodities in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a QuEChERS-Based LC–MS/MS Method for this compound in Imported Agricultural Commodities in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Natamycin for Fungal Control in Mammalian Cell Culture
References
- 1. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The negligible effects of the antifungal this compound on cholesterol-dipalmitoyl phosphatidylcholine monolayers may explain its low oral and topical toxicity for mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
Application Notes and Protocols for Using Natamycin to Prevent Fungal Contamination in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal contamination is a persistent challenge in primary cell culture, often leading to the loss of valuable cells and experimental data. These contaminants, primarily yeasts and molds, can outcompete primary cells for nutrients and release cytotoxic byproducts, compromising the integrity of research. Natamycin, a polyene macrolide antifungal agent, offers a robust solution for the prevention of fungal contamination in primary cell cultures. Its specific mechanism of action, targeting ergosterol in fungal cell membranes, results in high efficacy against a broad spectrum of fungi with minimal cytotoxicity to mammalian cells, which contain cholesterol instead of ergosterol.[1] This document provides detailed application notes and protocols for the effective use of this compound in primary cell lines.
Mechanism of Action
This compound exerts its antifungal effect by binding specifically to ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells.[2] Unlike other polyene antifungals such as amphotericin B, which form pores in the cell membrane leading to leakage and cell death, this compound inhibits fungal growth without permeabilizing the membrane.[2] This unique mechanism of action contributes to its low toxicity profile in mammalian cells. The binding to ergosterol disrupts essential cellular processes, including vacuole fusion, ultimately leading to the inhibition of fungal growth.
Caption: Mechanism of action of this compound on fungal cells.
Data Presentation
Antifungal Spectrum and Efficacy
This compound is effective against a wide range of common fungal contaminants in cell culture. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Type | Typical MIC Range (µg/mL) | Reference |
| Aspergillus spp. | Mold | 0.5 - 6.0 | [3] |
| Candida spp. | Yeast | 1.0 - 5.0 | [3] |
| Penicillium spp. | Mold | 0.5 - 6.0 | |
| Fusarium spp. | Mold | 0.5 - 6.0 | |
| Saccharomyces cerevisiae | Yeast | ~1.0 - 5.0 |
Recommended Working Concentration
Based on available data, a working concentration of 2.5 to 10 µg/mL of this compound in the cell culture medium is recommended as a starting point for preventing fungal contamination in most primary cell lines. A concentration of 10 µg/mL (10 mg/L) has been shown to be effective in plant tissue culture without phytotoxicity.
Cytotoxicity Data
While this compound exhibits low cytotoxicity to mammalian cells, it is crucial to determine the optimal non-toxic concentration for each specific primary cell line.
| Cell Type | Organism | Assay | Cytotoxic Concentration | Reference |
| Human Lymphocytes | Human | Mitotic Index, Replication Index, Nuclear Division Index | ≥ 13 µg/mL | |
| Pig Hepatocytes | Pig | LDH, MTT, Neutral Red | More cytotoxic than Chloramine-T, less than 8-quinolinol | |
| Non-malignant Prostate Cells | Human | Proliferation Assay | > 10 µM (~6.66 µg/mL) |
Note: It is strongly recommended to perform a dose-response experiment to determine the specific cytotoxicity of this compound on your primary cell line of interest.
Experimental Protocols
Preparation of this compound Stock Solution
This compound has low solubility in water and aqueous media. Therefore, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile, 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Caption: Workflow for preparing this compound stock solution.
Protocol for Prophylactic Use of this compound in Primary Cell Culture
This protocol describes the routine addition of this compound to the cell culture medium to prevent fungal contamination.
Materials:
-
Primary cell culture
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (10 mg/mL in DMSO)
Procedure:
-
Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound in the culture medium (e.g., 5 µg/mL).
-
Calculate the volume of the this compound stock solution needed to add to your complete culture medium. For example, to prepare 100 mL of medium with 5 µg/mL this compound from a 10 mg/mL stock:
-
(10,000 µg/mL) * V1 = (5 µg/mL) * (100,000 µL)
-
V1 = 50 µL
-
-
Add the calculated volume of this compound stock solution to the complete culture medium.
-
Mix the medium thoroughly by gentle inversion.
-
Use this this compound-containing medium for all subsequent media changes.
-
Regularly monitor the cell culture for any signs of contamination or changes in cell morphology and proliferation.
Protocol for Determining the Optimal Non-Toxic Concentration of this compound
It is essential to determine the highest concentration of this compound that does not adversely affect the viability and proliferation of your specific primary cell line.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL in DMSO)
-
96-well cell culture plates
-
Cell viability assay (e.g., MTT, XTT, or PrestoBlue™)
Procedure:
-
Seed the primary cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere and recover overnight.
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 µg/mL). Include a vehicle control (medium with the equivalent highest concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your typical culture duration (e.g., 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the highest concentration of this compound that does not significantly reduce cell viability compared to the untreated control. This will be your optimal working concentration for fungal prevention.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Stability and Storage
This compound is a stable compound when handled and stored correctly.
-
Powder: Store at 2-8°C, protected from light and moisture.
-
Stock Solution (in DMSO): Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
In Culture Medium: this compound is relatively stable in culture medium at 37°C for at least 3-4 days. However, it is sensitive to light, so culture flasks and plates should be kept in the dark as much as possible.
Conclusion
This compound is a highly effective and safe antifungal agent for the prevention of fungal contamination in primary cell cultures. Its specific mode of action targeting ergosterol makes it minimally toxic to mammalian cells. By following the provided protocols for stock solution preparation, prophylactic use, and cytotoxicity testing, researchers can significantly reduce the risk of fungal contamination and ensure the integrity and reproducibility of their experimental results. It is imperative that each laboratory validates the optimal, non-toxic working concentration of this compound for their specific primary cell lines to achieve the best outcomes.
References
Application Notes & Protocols: Natamycin as a Selection Agent in Fungal Genetics Research
For Researchers, Scientists, and Drug Development Professionals
Natamycin, a polyene macrolide antibiotic, serves as a potent and selective agent for fungal genetics research. Its unique mechanism of action and broad-spectrum antifungal activity make it a valuable tool for selecting transformed fungal strains. This document provides detailed application notes and protocols for the effective use of this compound as a selection agent.
Introduction
This compound, also known as pimaricin, is an antifungal compound produced by Streptomyces natalensis.[1] It exhibits a broad spectrum of activity against yeasts and molds by specifically binding to ergosterol, a key component of fungal cell membranes.[1][2][3][4] This interaction inhibits fungal growth without causing membrane permeabilization, a mechanism distinct from other polyene antibiotics like nystatin and filipin. This compound's mode of action involves the inhibition of amino acid and glucose transport proteins, leading to a loss of nutrient transport across the plasma membrane. Due to the absence of ergosterol in bacterial cell membranes, this compound is ineffective against bacteria, making it an excellent selective agent in mixed microbial cultures.
Mechanism of Action
The selective antifungal activity of this compound is attributed to its high affinity for ergosterol. The binding of this compound to ergosterol is irreversible and leads to the formation of a polyene-sterol complex. This complex disrupts essential cellular processes that are dependent on the proper function of ergosterol-rich membrane domains, such as vacuolar fusion and fission, ultimately leading to the cessation of fungal growth.
Caption: Mechanism of action of this compound on fungal cells.
Data Presentation: Efficacy of this compound
The minimum inhibitory concentration (MIC) of this compound varies among different fungal species. The following tables summarize the effective concentrations of this compound against a range of common laboratory and clinical fungal strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound for Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Aspergillus flavus | 4 - 64 | |
| Aspergillus fumigatus | 4 | |
| Aspergillus carbonarius | 0.05 - 0.1 | |
| Candida albicans | 1.6 - 12.5 | |
| Fusarium spp. | MIC90 of 4 | |
| Penicillium digitatum | 1.54 | |
| Penicillium expansum | 1.14 | |
| Saccharomyces cerevisiae | 1 - 5 | |
| Yarrowia lipolytica | 20 ppm (20 µg/mL) |
Table 2: this compound Concentration for Inhibition of Fungal Growth in Various Applications
| Application | Fungal Target | This compound Concentration | Reference(s) |
| Food Preservation (Cheese) | Molds and Yeasts | 20 mg/kg (20 ppm) | |
| Wine Spoilage Control | Saccharomyces bayanus | 5 - 10 mg/L (5 - 10 ppm) | |
| Plant Tissue Culture | Various Fungi | 10 mg/L (10 ppm) | |
| Experimental Keratomycosis | Candida albicans | 5% suspension |
Experimental Protocols
This compound has low solubility in water. Therefore, a stock solution is typically prepared in an organic solvent.
Materials:
-
This compound powder (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO) or 85% (v/v) DMSO-water
-
Sterile microcentrifuge tubes
-
Sterile, light-proof storage container
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or 85% DMSO-water to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in a light-proof container at -20°C. The stock solution should be freshly made prior to use for optimal activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Natamycin in Plant Tissue Culture for Fungal Growth Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal contamination is a significant challenge in plant tissue culture, often leading to the loss of valuable plant material and experimental setbacks.[1][2] Natamycin, a polyene macrolide antibiotic produced by Streptomyces natalensis, presents a promising solution for controlling fungal growth in vitro.[3][4] It exhibits broad-spectrum antifungal activity at low concentrations and is particularly effective against a wide range of filamentous fungi and yeasts commonly encountered as contaminants in plant tissue culture.[1] A key advantage of this compound is its specific mode of action, targeting ergosterol in fungal cell membranes, a component absent in plant and bacterial cells, thus ensuring minimal phytotoxicity and no effect on beneficial bacteria like Agrobacterium tumefaciens.
Mechanism of Action
This compound exerts its antifungal effect by binding specifically to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts the membrane's integrity and fluidity, leading to the leakage of essential cellular components and ultimately inhibiting fungal growth. This targeted action makes it a selective and effective fungicide for use in plant tissue culture.
Data Presentation
The following tables summarize quantitative data on the efficacy and phytotoxicity of this compound in plant tissue culture, primarily based on studies with rice (Oryza sativa) and Arabidopsis thaliana.
Table 1: Antifungal Efficacy of this compound
| Fungal Species | This compound Concentration (mg/L) | Growth Inhibition | Medium | Reference |
| Aspergillus niger | 10 | Complete | PDA, MS, N6 | |
| Penicillium sp. | 10 | Complete | PDA, MS, N6 | |
| Fusarium sp. | 10 | Complete | PDA, MS, N6 | |
| Rhizopus arrhizus | 10 | Complete | PDA, MS, N6 | |
| Various lab contaminants | 10 | Complete | PDA, MS, N6 | |
| Colletotrichum acutatum | 0.526 - 1.996 (µg/ml) | EC50 | - |
PDA: Potato Dextrose Agar, MS: Murashige and Skoog medium, N6: Chu (N6) medium
Table 2: Phytotoxicity Assessment of this compound
| Plant Species | This compound Concentration (mg/L) | Parameter Assessed | Effect | Reference |
| Rice (Oryza sativa) | 10 | Seed Germination Rate | No significant difference | |
| Rice (Oryza sativa) | 10 | Seedling Root Length | No significant difference | |
| Rice (Oryza sativa) | 10 | Callus Induction Rate | No significant difference | |
| Rice (Oryza sativa) | 10 | Callus Proliferation Rate | No significant difference | |
| Arabidopsis thaliana | 10 | Seed Germination Rate | No significant difference | |
| Arabidopsis thaliana | 10 | Seedling Root Length | No significant difference | |
| Strawberry | 500 - 1000 (dip) | Plant Vigor | No stunting or phytotoxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in plant tissue culture media.
Materials:
-
This compound powder (ensure purity >95%)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
-
Sterile distilled water
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure the powder is completely dissolved. Gentle vortexing may be applied.
-
Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the sterile stock solution at -20°C for future use. The solution is stable for several weeks when stored properly.
Protocol 2: Incorporation of this compound into Plant Tissue Culture Medium
This protocol outlines the steps for adding this compound to sterile plant tissue culture medium.
Materials:
-
Autoclaved plant tissue culture medium (e.g., MS, N6)
-
Sterile this compound stock solution (from Protocol 1)
-
Sterile petri dishes or culture vessels
-
Laminar flow hood
Procedure:
-
Prepare and autoclave the desired plant tissue culture medium.
-
Allow the autoclaved medium to cool to a handleable temperature (approximately 50-60°C) in a water bath within a laminar flow hood.
-
Thaw the frozen this compound stock solution at room temperature.
-
Add the appropriate volume of the sterile this compound stock solution to the molten agar medium to achieve the desired final concentration (e.g., 10 mg/L).
-
Gently swirl the medium to ensure even distribution of the this compound.
-
Dispense the this compound-containing medium into sterile petri dishes or culture vessels.
-
Allow the medium to solidify completely before use.
Protocol 3: Testing the Efficacy of this compound against Fungal Contaminants
This protocol provides a method to assess the antifungal activity of this compound against specific fungal isolates.
Materials:
-
Fungal cultures of interest
-
Sterile distilled water
-
Hemocytometer or spectrophotometer
-
Petri dishes containing solidified plant tissue culture medium with and without this compound (from Protocol 2)
-
Sterile spreaders
-
Laminar flow hood
Procedure:
-
Prepare a spore suspension of the fungal culture in sterile distilled water.
-
Adjust the spore concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.
-
In a laminar flow hood, pipette a known volume (e.g., 100 µL) of the fungal spore suspension onto the surface of the control (this compound-free) and this compound-containing agar plates.
-
Evenly spread the spore suspension over the agar surface using a sterile spreader.
-
Seal the petri dishes with parafilm and incubate them at an appropriate temperature for fungal growth (e.g., 25-28°C).
-
Observe the plates daily for fungal growth.
-
Record the presence or absence of fungal growth on both control and treatment plates over a period of up to two weeks. The effectiveness of this compound is determined by the inhibition of fungal growth on the treated plates compared to the control.
Visualizations
Caption: Experimental workflow for using this compound in plant tissue culture.
Caption: Signaling pathway of this compound's antifungal action.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Natamycin for Aspergillus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspergillus species are opportunistic fungal pathogens that can cause a range of diseases in humans, from allergic reactions to life-threatening systemic infections, particularly in immunocompromised individuals. Natamycin, a polyene macrolide antifungal agent, is used as a topical treatment for fungal infections and is also widely used as a food preservative.[1][2] Its antifungal activity stems from its ability to bind specifically to ergosterol, a primary sterol in the fungal cell membrane, which leads to the inhibition of fungal growth.[1][2][3] Unlike other polyenes, this compound does not cause membrane permeabilization but rather inhibits amino acid and glucose transport.
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial in vitro method to quantify the effectiveness of an antifungal agent against a specific fungus. This application note provides a detailed protocol for determining the MIC of this compound against Aspergillus species, primarily based on the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) M38 standard and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.1 guidelines.
Principle
The broth microdilution method involves challenging a standardized inoculum of Aspergillus conidia with serial twofold dilutions of this compound in a microtiter plate. Following a specified incubation period, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.
Materials and Reagents
-
Aspergillus isolate(s) for testing
-
This compound (pharmaceutical-grade powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile distilled water
-
Sterile 0.85% saline with 0.05% Tween 80
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator (35°C)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile reservoirs
Experimental Protocols
The following protocols are based on the CLSI M38 and EUCAST guidelines for antifungal susceptibility testing of filamentous fungi.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Due to the low solubility of this compound in water, DMSO is necessary for initial solubilization.
-
Further dilute the stock solution in RPMI 1640 medium to achieve the desired starting concentration for the serial dilutions.
-
Culture the Aspergillus isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to obtain sufficient sporulation.
-
Harvest the conidia by gently flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.
-
Transfer the upper suspension of conidia to a new sterile tube.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL (CLSI) or 2 x 10⁵ to 5 x 10⁵ CFU/mL (EUCAST) using a spectrophotometer (measuring optical density at 530 nm and correlating to a previously established standard curve) or by direct counting with a hemocytometer. This suspension will be further diluted in the test wells.
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 12 will serve as the growth control and will contain 200 µL of RPMI 1640 without any antifungal agent.
-
Add 200 µL of the highest concentration of the this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a negative control (no drug, no inoculum).
-
Add 100 µL of the standardized Aspergillus inoculum to each well from 1 to 10 and to the growth control well (well 12). This will bring the final volume in these wells to 200 µL and will dilute the drug concentrations and the inoculum by a factor of two.
-
Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 48-72 hours.
-
After incubation, visually inspect the wells for fungal growth. The growth control well (well 12) should show distinct turbidity or a visible pellet. The negative control well (well 11) should remain clear.
-
The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth.
Data Presentation
The results of the MIC determination can be summarized in the following tables.
Table 1: MIC of this compound against Aspergillus Species
| Aspergillus Species | Strain ID | This compound MIC (µg/mL) |
| A. fumigatus | AF-01 | 4 |
| A. flavus | AFL-01 | 8 |
| A. niger | AN-01 | 4 |
| A. terreus | AT-01 | 16 |
Table 2: Quality Control (QC) Results
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| A. flavus ATCC 204304 | This compound | (Not yet established by CLSI/EUCAST) | 2 |
| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 2.0 | 0.5 |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 4.0 | 1.0 |
Visualizations
Caption: Workflow for MIC Determination of this compound against Aspergillus.
Caption: Mechanism of Action of this compound against Fungi.
Troubleshooting
-
No growth in the control well: This could be due to a non-viable inoculum or improper incubation conditions. Re-culture the isolate and verify incubator temperature.
-
Contamination: Observe for any unexpected microbial growth. Use aseptic techniques throughout the procedure.
-
Precipitation of this compound: this compound has low aqueous solubility. Ensure the stock solution in DMSO is properly prepared and that the final concentration of DMSO in the wells is low (typically ≤1%) to avoid toxicity to the fungus.
-
"Skipped" wells (growth in higher concentrations but not in lower ones): This can be due to technical errors in dilution, contamination, or paradoxical growth. Repeat the assay with care.
Conclusion
The broth microdilution method is a standardized and reproducible technique for determining the MIC of this compound against Aspergillus species. Adherence to established guidelines such as those from CLSI and EUCAST is critical for obtaining reliable and comparable results. This information is vital for understanding the in vitro efficacy of this compound and can inform its clinical and industrial applications.
References
Application Note: High-Throughput Screening of Natamycin Efficacy Against Fungal Biofilms
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. This heightened resistance is attributed to the complex architecture of the biofilm, including the extracellular matrix, which can limit drug penetration. Natamycin, a polyene antifungal, is a widely used agent with a broad spectrum of activity against yeasts and molds.[1][2] Its primary mechanism of action involves binding specifically to ergosterol, a key component of the fungal cell membrane, thereby disrupting membrane integrity and inhibiting fungal growth.[1][2][3] This application note provides a detailed protocol for assessing the efficacy of this compound against fungal biofilms in a high-throughput 96-well plate format, enabling researchers to determine its inhibitory and eradication concentrations.
Principle
This protocol outlines a method to form fungal biofilms in a 96-well microtiter plate and subsequently quantify the effect of this compound on both biofilm formation (inhibition) and pre-formed biofilms (eradication). The efficacy of this compound is assessed using two primary methods: crystal violet (CV) staining to quantify total biofilm biomass and a metabolic assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, to determine the metabolic activity of the fungal cells within the biofilm.
Materials and Reagents
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS, Sabouraud Dextrose Broth)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95% v/v) or Acetic Acid (33% v/v)
-
XTT salt solution
-
Menadione solution
-
Microplate reader
-
Inverted microscope (optional)
Experimental Protocols
Protocol 1: Fungal Biofilm Formation
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Inoculate a single colony into liquid medium and incubate overnight at the optimal temperature with shaking.
-
Cell Suspension: Harvest the fungal cells by centrifugation, wash twice with sterile PBS, and resuspend in the appropriate growth medium. Adjust the cell density to 1 x 10^6 cells/mL.
-
Biofilm Formation: Dispense 100 µL of the fungal cell suspension into the wells of a 96-well microtiter plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation. The incubation time may need to be optimized depending on the fungal species and strain.
Protocol 2: Determining the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
-
Serial Dilutions of this compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in the growth medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-toxic to the fungal cells (typically ≤1%).
-
Treatment: Add 100 µL of the diluted this compound solutions to the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the prepared fungal inoculum (1 x 10^6 cells/mL) to each well.
-
Controls: Include a positive control (fungal cells in medium without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Quantification: After incubation, proceed with biofilm quantification using Crystal Violet Staining (Protocol 4) and/or XTT Assay (Protocol 5).
Protocol 3: Determining the Minimum Biofilm Eradication Concentration (MBEC) of this compound
-
Pre-formed Biofilms: Form biofilms as described in Protocol 1.
-
Wash: After the biofilm formation period, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Treatment: Add 200 µL of the serially diluted this compound solutions to the wells containing the pre-formed biofilms.
-
Controls: Include a positive control (biofilm with medium only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Quantification: After incubation, proceed with biofilm quantification using Crystal Violet Staining (Protocol 4) and/or XTT Assay (Protocol 5).
Protocol 4: Quantification of Biofilm Biomass by Crystal Violet (CV) Staining
-
Wash: Gently wash the wells of the microtiter plate twice with sterile PBS to remove planktonic cells.
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 5-10 minutes at room temperature.
-
Wash: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Transfer 100 µL of the destaining solution to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.
Protocol 5: Quantification of Biofilm Metabolic Activity by XTT Assay
-
Wash: Gently wash the wells with pre-formed and treated biofilms twice with sterile PBS.
-
XTT-Menadione Solution: Prepare the XTT-menadione solution immediately before use. For each plate, mix XTT salt solution with the menadione solution. The final concentration of XTT and menadione will need to be optimized.
-
Incubation: Add 100 µL of the XTT-menadione solution to each well and incubate the plate in the dark at 37°C for 30 minutes to 3 hours. The incubation time should be optimized based on the fungal species.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.
Data Presentation
The quantitative data obtained from the crystal violet and XTT assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Biofilm Formation (MBIC)
| This compound (µg/mL) | Biofilm Biomass (OD 570nm) | % Inhibition (Biomass) | Metabolic Activity (OD 450nm) | % Inhibition (Metabolic Activity) |
| 0 (Control) | 0 | 0 | ||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| ... |
Table 2: Effect of this compound on Pre-formed Biofilms (MBEC)
| This compound (µg/mL) | Biofilm Biomass (OD 570nm) | % Reduction (Biomass) | Metabolic Activity (OD 450nm) | % Reduction (Metabolic Activity) |
| 0 (Control) | 0 | 0 | ||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| ... |
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound efficacy against fungal biofilms.
Simplified Fungal Biofilm Formation Signaling Pathway
Caption: Simplified signaling pathway leading to fungal biofilm formation.
References
Application Notes and Protocols for Natamycin Incorporation into Polymer Films for Antifungal Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natamycin, a polyene macrolide antibiotic produced by Streptomyces natalensis, is a widely used antifungal agent in the food and medical industries.[1][2] Its efficacy against a broad spectrum of yeasts and molds, coupled with its low solubility in water and minimal absorption by the human body, makes it an excellent candidate for surface applications.[1][3] Incorporating this compound into polymer films creates active surfaces that can prevent fungal growth, thereby extending the shelf life of food products and providing a protective barrier on medical devices.[4] These application notes provide detailed protocols for the incorporation of this compound into various polymer films and the subsequent characterization of their antifungal properties.
This compound's primary mechanism of action involves binding specifically to ergosterol, a crucial component of fungal cell membranes. This binding disrupts membrane integrity and function, leading to the inhibition of fungal growth. Unlike some other polyene antifungals, this compound does not cause pore formation, but rather interferes with essential cellular processes like nutrient transport and vesicle fusion.
Data Presentation: Properties of this compound-Incorporated Polymer Films
The following tables summarize quantitative data from various studies on the physical properties, this compound release, and antifungal efficacy of different polymer films incorporating this compound.
Table 1: Physical and Mechanical Properties of this compound-Polymer Films
| Polymer Matrix | This compound Conc. | Film Thickness (μm) | Tensile Strength (MPa) | Elongation at Break (%) | Water Vapor Permeability (g·cm/m²·h·Pa) | Oxygen Permeability (g·cm/m²·h·Pa) | Reference |
| Cassava Starch/Chitosan | with this compound | - | Increased | - | 4.12 x 10⁻⁷ | 3.64 x 10⁻¹³ | |
| Gelatin | with Nata-Z/C NPs | - | 30.5 ± 3.2 to 51.4 ± 3.0 | 0.225 ± 0.087 to 0.685 ± 0.103 | - | - | |
| Chitosan | 0.6% (w/w) | 38 - 51 | - | - | - | - | |
| Methylcellulose | 0.3% (w/w) | 56 - 76 | - | - | - | - |
Table 2: this compound Release from Polymer Films
| Polymer Matrix | This compound Conc. | Release Medium | Temperature (°C) | Diffusion Coefficient (cm²/s) | % Release (Time) | Reference |
| EVA | 3% | Water | 4 | - | - | |
| PCL | 3% | Water | 4 | - | - | |
| EVA | 5% | Water | 4 | - | 47% (saturation) | |
| PCL | 5% | Water | 4 | - | 59% (saturation) | |
| Chitosan | 0.6% (w/w) | Ethanol 95% | 40 | 3.61 x 10⁻¹³ | <15% (equilibrium) | |
| Methylcellulose | 0.3% (w/w) | Ethanol 95% | 40 | 3.20 x 10⁻⁸ | ~90% (12 h) | |
| Alginate | 4-8 g/100g | Water | - | 2.6 x 10⁻¹¹ to 2.5 x 10⁻¹² | - | |
| Alginate/Chitosan | 4-8 g/100g | Water | - | Hindered release | - | |
| PA/PE-1 Film | - | Water | 4 | - | Slower in first 72h | |
| PA/PE-1 Film | - | Water | 23 | - | Max: 0.79 mg/dm² | |
| PA/PE-1 Film | - | Water | 30 | - | Max: 0.62 mg/dm² |
Table 3: Antifungal Efficacy of this compound-Polymer Films
| Polymer Matrix | This compound Conc. | Test Organism | Inhibition Zone (mm) | Log Reduction (CFU/g) | Reference |
| EVA | 3% | Alternaria tenuissima, Aspergillus niger, Penicillium olsonii | ~15.0 | - | |
| PCL | 3% | Alternaria tenuissima, Aspergillus niger, Penicillium olsonii | ~15.0 | - | |
| EVA | 5% | Alternaria tenuissima, Aspergillus niger, Penicillium olsonii | ~30.0 | - | |
| PCL | 5% | Alternaria tenuissima, Aspergillus niger, Penicillium olsonii | ~30.0 | - | |
| Chitosan | 0.6% (w/w) | Yeasts and Molds on cheese | - | 7.91 | |
| PVOH/MC/CNC | 2.5% | S. cerevisiae, K. lactis, R. stolonifer, A. niger, A. alternata, F. semitectum | ~35 | - | |
| Hydroxyethylcellulose | 1 mg/dm² | P. commune on cheese | - | 4.15 | |
| LDPE-g-AA | 49.87 µg/cm² | P. chrysogenum | >60% mycelium inhibition | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Incorporated Polymer Films by Solvent Casting
This protocol is a general method adaptable for various polymers like chitosan, methylcellulose, polyvinyl alcohol (PVOH), and alginate.
Materials:
-
Polymer (e.g., Chitosan, Methylcellulose)
-
Solvent (e.g., 1% Acetic Acid for Chitosan, Water-Ethanol for Methylcellulose)
-
Plasticizer (e.g., Glycerol)
-
This compound powder
-
Petri dishes or casting plates
-
Magnetic stirrer with hot plate
-
Drying oven or controlled environment chamber
Procedure:
-
Polymer Solution Preparation:
-
For Chitosan (1.5% w/v): Dissolve 1.5 g of chitosan in 100 mL of 1% (v/v) acetic acid solution.
-
For Methylcellulose (3% w/v): Mix 3 g of methylcellulose in 100 mL of a 50:50 (v/v) water-ethanol solution.
-
Stir the solution at a controlled temperature (e.g., 80°C) for 2 hours, then continue stirring at room temperature for 12 hours until the polymer is fully dissolved.
-
-
Addition of Plasticizer: Add a plasticizer, such as glycerol, to the polymer solution (e.g., 0.2 g/g of biopolymer for chitosan, 0.4 g/g for methylcellulose) and stir until homogeneously mixed.
-
Incorporation of this compound:
-
Cool the polymer solution to room temperature.
-
Disperse the desired amount of this compound (e.g., to a final concentration of 0.01% w/v) into the solution under continuous stirring until a uniform suspension is achieved. Note: Higher concentrations may affect film transparency.
-
-
Casting and Drying:
-
Pour a specific volume of the this compound-polymer solution onto a level casting plate or petri dish.
-
Dry the cast solution at a controlled temperature (e.g., 30°C) for 12-24 hours or until the solvent has completely evaporated.
-
Carefully peel the dried film from the casting surface.
-
Protocol 2: Preparation of this compound-Incorporated Polymer Films by Melt Mixing
This method is suitable for thermoplastic polymers such as Ethylene-vinyl acetate (EVA) and Polycaprolactone (PCL).
Materials:
-
Polymer pellets (EVA or PCL)
-
This compound powder
-
Internal mixer or twin-screw extruder
-
Compression molding machine
Procedure:
-
Pre-mixing: Dry-blend the polymer pellets with the desired percentage of this compound powder (e.g., 3% or 5% by weight).
-
Melt Mixing:
-
Feed the pre-mixed material into an internal mixer or extruder.
-
Process the mixture at a temperature above the melting point of the polymer until a homogeneous blend is obtained.
-
-
Film Formation:
-
Take the molten blend and place it in a pre-heated mold of a compression molding machine.
-
Apply pressure to form a film of the desired thickness.
-
Cool the mold under pressure to solidify the film.
-
Remove the film from the mold.
-
Protocol 3: this compound Release Kinetics Study
This protocol describes how to measure the release of this compound from the polymer film into a food simulant.
Materials:
-
This compound-incorporated polymer film samples of known dimensions
-
Food simulant (e.g., distilled water, 95% ethanol)
-
Sealed containers (e.g., glass vials)
-
Incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Cut the film into samples of a specific size (e.g., 20 x 10 mm).
-
Immerse each film sample in a known volume of the food simulant (e.g., 10 mL) in a sealed container.
-
Incubate the samples at a controlled temperature (e.g., 4°C for water, or 10, 20, 40°C for ethanol).
-
At predetermined time intervals, withdraw an aliquot of the simulant.
-
Analyze the concentration of this compound in the aliquot using a UV-Vis spectrophotometer (at the maximum absorbance wavelength for this compound) or by HPLC.
-
Replenish the withdrawn volume with fresh simulant to maintain a constant volume.
-
Continue the measurements until the concentration of this compound in the simulant reaches a plateau, indicating equilibrium.
-
Calculate the cumulative amount of this compound released per unit area of the film over time.
Protocol 4: Antifungal Activity Assessment by Agar Diffusion Assay
This protocol determines the antifungal efficacy of the films by measuring the zone of inhibition against a target microorganism.
Materials:
-
This compound-incorporated polymer film discs of a specific diameter
-
Target fungal strains (e.g., Aspergillus niger, Penicillium olsonii)
-
Appropriate agar medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile petri dishes
-
Fungal spore suspension of a known concentration
-
Incubator
Procedure:
-
Prepare Inoculated Plates:
-
Pour molten sterile agar medium into petri dishes and allow it to solidify.
-
Prepare a fungal spore suspension and adjust its concentration.
-
Spread a known volume of the fungal spore suspension evenly over the surface of the agar plates.
-
-
Application of Films:
-
Cut circular discs from the this compound-incorporated film and a control film (without this compound).
-
Aseptically place one disc in the center of each inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 7 days).
-
-
Measurement:
-
After incubation, measure the diameter of the clear zone of inhibition around the film disc where no fungal growth is observed.
-
A larger diameter indicates greater antifungal activity.
-
Visualizations
Antifungal Mechanism of this compound
References
Application Note: Solid-Phase Extraction of Natamycin from Complex Biological Samples
AN-SPE-NAT01
Introduction
Natamycin (pimaricin) is a polyene macrolide antibiotic used as a natural antifungal agent in the food industry and for topical therapeutic applications.[1] Accurate quantification of this compound in complex biological matrices such as plasma, serum, and food products is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessment. Solid-phase extraction (SPE) is a highly effective technique for the selective isolation and preconcentration of this compound from these complex samples, enabling more sensitive and reliable analysis by downstream methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma and discusses its application to other biological samples.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the solid phase while the impurities are washed away. The purified analyte is then eluted with a suitable solvent. For this compound, a hydrophilic-lipophilic balanced (HLB) sorbent is effective for its extraction from aqueous matrices.[1]
Experimental
Materials and Reagents
-
This compound reference standard
-
Amphotericin B (Internal Standard, IS)
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Ammonium acetate
-
Ammonia solution, 0.1%
-
Oasis HLB 3 cc, 60 mg SPE cartridges
-
Blank human plasma
Instrumentation
-
Analytical balance
-
pH meter
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
HPLC or LC-MS/MS system
Sample Preparation
For plasma samples, a 20 µL aliquot of the internal standard working solution is added to the plasma sample. Subsequently, 750 µL of 0.1% ammonia solution is added. For food samples like cheese, an initial extraction with a methanol/water solution (e.g., 2:1 v/v) is performed, followed by centrifugation to remove precipitated proteins and fats.
Solid-Phase Extraction Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological samples.
Caption: Workflow for this compound extraction.
Results and Discussion
The described SPE protocol, when coupled with LC-MS/MS analysis, provides excellent recovery and sensitivity for the determination of this compound in complex biological matrices. The use of an internal standard, such as amphotericin B, helps to correct for any variability during the extraction process and instrumental analysis.
Quantitative Performance Data
The following table summarizes the quantitative performance of the SPE-LC-MS/MS method for this compound in human plasma.
| Parameter | Concentration | Value |
| Recovery | 12.5 ng/mL | 72.37% |
| 400 ng/mL | 84.10% | |
| Linearity (r²) | 6.25–400.0 ng/mL | >0.9981 |
| Limit of Detection (LOD) | - | 3.12 ng/mL |
| Limit of Quantification (LOQ) | - | 6.25 ng/mL |
The high recovery rates and low limits of detection and quantification demonstrate the effectiveness of this method for trace analysis of this compound. The method has been validated according to FDA guidelines, ensuring its accuracy and precision. For cheese samples, recovery rates between 87% and 98% have been reported with a determinability of 0.05 mg/kg using SPE.
Detailed Protocol: SPE of this compound from Plasma
This protocol is based on a validated method for the determination of this compound in rabbit and human plasma.
1. Preparation of Standard and Quality Control (QC) Samples
1.1. Prepare a 1 mg/mL stock solution of this compound in methanol and a 1 mg/mL stock solution of amphotericin B (IS) in DMSO. 1.2. Prepare working standards of this compound and IS by further dilution in methanol. 1.3. Spike appropriate volumes of the this compound working standard into 200 µL of blank human plasma to create calibration standards (e.g., 6.25–400 ng/mL) and QC samples (e.g., 7.5, 12.5, 125, and 375 ng/mL). 1.4. Add 20 µL of a 20 µg/mL IS working solution to all calibration and QC samples.
2. Sample Pretreatment
2.1. To 200 µL of plasma sample (or standard/QC), add 20 µL of the IS working solution. 2.2. Add 750 µL of 0.1% ammonia solution to the sample mixture. 2.3. Vortex the sample for 30 seconds.
3. Solid-Phase Extraction
3.1. Conditioning: Condition an Oasis HLB 3 cc, 60 mg SPE cartridge by sequentially passing 2.0 mL of methanol followed by 1.0 mL of ultrapure water. Do not allow the cartridge to dry out. 3.2. Loading: Load the pretreated plasma sample mixture onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate. 3.3. Washing: 3.3.1. Wash the cartridge with 1.0 mL of ultrapure water. 3.3.2. Wash the cartridge with 1.0 mL of 5% aqueous methanol. 3.4. Drying: Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvents. 3.5. Elution: Elute the this compound and IS from the cartridge with 2.0 mL of methanol into a clean collection tube.
4. Post-Elution Processing
4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator. 4.2. Reconstitute the dried residue in 200 µL of methanol. 4.3. Vortex the reconstituted sample for 30 seconds. 4.4. Transfer the sample to an autosampler vial for analysis.
5. LC-MS/MS Analysis
5.1. Inject 20 µL of the reconstituted sample into the LC-MS/MS system. 5.2. Chromatographic Conditions (Example):
- Column: Phenomenex, Luna 3 µm Cyano column (100 mm × 2 mm)
- Mobile Phase: Ammonium acetate buffer (3.5 mM, pH 4):methanol (10:90, v/v)
- Flow Rate: 0.3 mL/min 5.3. Mass Spectrometry Conditions (Example):
- Ionization Mode: Negative Ion Electrospray (ESI-)
- MRM Transitions:
- This compound: 664.5 → 137.2 m/z
- Amphotericin B (IS): 923.5 → 183.4 m/z
Conclusion
This application note provides a robust and reliable method for the solid-phase extraction of this compound from complex biological samples, particularly plasma. The protocol is straightforward and yields high recovery and low limits of detection, making it suitable for a wide range of research, clinical, and quality control applications. The principles of this method can be adapted for the analysis of this compound in other biological matrices with appropriate optimization of the sample pretreatment and SPE steps.
References
- 1. LC–MS/MS assay for the determination of this compound in rabbit and human plasma: Application to a pharmacokinetics and protein binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of this compound residues in ripening cheeses by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Natamycin Dissolution for Research Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of Natamycin powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a white to creamy-white crystalline powder with poor solubility in water (approximately 40 µg/mL).[1] It is more soluble in certain organic solvents. For detailed solubility data, please refer to the table below.
Q2: How can I prepare a stock solution of this compound?
For most research applications, a stock solution of this compound can be prepared in organic solvents such as methanol or Dimethyl Sulfoxide (DMSO).[2] A common concentration for a stock solution is 1 mg/mL.[2] Due to its light sensitivity, it is crucial to store the stock solution in a light-protected container at -20°C.[2][3]
Q3: What factors affect the stability of this compound in solution?
The stability of this compound is influenced by several factors:
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pH: this compound is most stable in a pH range of 4 to 8. It becomes unstable at pH values below 3 or above 9. At low pH, the glycosidic bond is hydrolyzed, and at high pH, the lactone ring is saponified, leading to inactive products.
-
Light: Exposure to ultraviolet (UV) and fluorescent light will cause degradation of this compound. Aqueous solutions are particularly susceptible to light-induced degradation.
-
Temperature: this compound is relatively heat-stable and can withstand temperatures up to 100°C for several hours with minimal degradation. However, it will be completely inactivated upon heating at 121°C for 30 minutes.
-
Oxidants and Heavy Metals: The presence of oxidizing agents and heavy metals can also lead to the degradation of this compound.
Q4: My this compound solution appears cloudy or has a precipitate. What should I do?
Cloudiness or precipitation can occur for several reasons. Please refer to our troubleshooting guide below for detailed solutions.
Q5: How can I increase the aqueous solubility of this compound?
For applications requiring higher aqueous concentrations, the use of cyclodextrins has been shown to enhance the solubility and stability of this compound without compromising its antifungal activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving. | - Incorrect solvent selection.- Insufficient solvent volume.- Low temperature. | - Verify the appropriate solvent based on the solubility data table.- Increase the solvent volume.- Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution. |
| Precipitate forms after initial dissolution. | - The solution is supersaturated.- Change in temperature.- Change in pH. | - Dilute the solution to a lower concentration.- Ensure the storage temperature is appropriate and avoid repeated freeze-thaw cycles.- Check and adjust the pH of the solution to be within the stable range (pH 4-8). |
| Solution has a yellow or brown discoloration. | - Degradation of this compound due to light exposure or extreme pH. | - Prepare fresh solution, ensuring protection from light at all times.- Verify the pH of all buffers and media used. |
| Loss of antifungal activity. | - Degradation of this compound.- Improper storage. | - Prepare a fresh stock solution.- Store the stock solution in small aliquots at -20°C or below, protected from light. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | pH | Reference(s) |
| Water | ~ 40 µg/mL (~0.04 mg/mL) | Room Temperature | Neutral | |
| Methanol | ~ 1 mg/mL | Room Temperature | Not Specified | |
| DMSO | ~ 1 mg/mL | Room Temperature | Not Specified | |
| 75% Aqueous Methanol | Highest Solubility Reported | 30°C | 2.0 | |
| Ethanol | 40 ppm | Not Specified | Not Specified | |
| Ethanol/Water (4:1) | 220 ppm | Not Specified | Not Specified | |
| Acetone/Water (4:1) | 110 ppm | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
Materials:
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This compound powder (crystalline solid)
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Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw a single-use aliquot of the 1 mg/mL this compound stock solution.
-
Determine the final desired concentration of this compound in your cell culture medium.
-
Perform a serial dilution of the stock solution into the cell culture medium to achieve the final concentration. Note: To avoid precipitation, it is recommended to add the this compound stock solution to a small volume of medium first and then add this to the final volume, mixing gently.
-
Use the prepared working solution immediately. Do not store diluted this compound solutions in culture media for extended periods.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Factors influencing the stability of this compound in solution.
References
Technical Support Center: Natamycin Degradation Kinetics in Acidic Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation kinetics of natamycin in acidic aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation products of this compound under acidic conditions?
Under acidic conditions (pH < 3), the primary degradation pathway involves the cleavage of the mycosamine moiety from the main macrolide ring.[1][2] This results in an unstable aglycone. This aglycone can then dimerize with another aglycone molecule to form natamycinolidediol or react with an intact this compound molecule to form apothis compound.[1][3] More severe acidic treatment can lead to the formation of a dimer of the hypothetical aglycone, natamycinolide.[3]
Q2: My this compound solution is degrading more rapidly than anticipated. What are the potential causes?
Several factors beyond pH can accelerate this compound degradation:
-
Light Exposure: this compound is highly sensitive to UV and fluorescent light. Exposure to 1000 lux fluorescent lighting can cause complete degradation of an aqueous solution within 24 hours at 4°C. Ensure all experiments are conducted in light-protected containers (e.g., amber vials or foil-wrapped tubes) and minimize exposure to ambient light.
-
Temperature: Higher temperatures accelerate the degradation process. While this compound is relatively stable at temperatures below 100°C, its stability decreases significantly at higher temperatures, such as 121°C.
-
Oxidizing Agents & Metal Ions: The presence of oxidizing agents like peroxides or certain metal ions (especially Fe³⁺, Ni²⁺, and Cr³⁺) can promote oxidative inactivation. The use of high-purity water and reagents is crucial. Consider using a chelating agent like EDTA if metal ion contamination is suspected.
-
Solvent Choice: While this compound has low water solubility, the choice of co-solvent can impact stability. Methanol, often used for extraction and in HPLC mobile phases, can be a stable solvent for this compound if solutions are protected from light.
Q3: I am observing unexpected peaks in my HPLC chromatogram during my degradation study. What might they be?
Unexpected peaks are likely degradation products. In acidic media, these could correspond to apothis compound, natamycinolidediol, or other related dimers. To identify these, consider the following:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify the molecular weights of the unknown peaks and compare them to known degradation products.
-
Literature Comparison: Compare the retention times of your unknown peaks to those reported in published studies on this compound degradation under similar conditions.
-
Forced Degradation: Conduct forced degradation studies under more extreme acidic conditions to intentionally generate higher concentrations of degradation products, which can aid in their identification.
Q4: What is the optimal pH range for this compound stability in aqueous solutions?
This compound is most stable in a pH range of 4 to 8. Significant degradation occurs at pH values below 3 and above 9. For kinetic studies in acidic media, it is critical to precisely control the pH of your buffer system.
Q5: Can I use UV-Vis spectrophotometry to monitor this compound degradation instead of HPLC?
While this compound has a characteristic UV absorption spectrum with three major peaks between 290-320 nm, using UV-Vis spectrophotometry for kinetic studies has limitations. The degradation products may also absorb light in the same region, leading to spectral interference and inaccurate quantification of the parent this compound molecule. HPLC with UV or Diode Array Detection (DAD) is the recommended method as it physically separates this compound from its degradants before quantification, providing more accurate results.
Data Summary
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | < 3 | Rapid degradation via cleavage of mycosamine. | |
| 4 - 8 | Relatively stable. | ||
| > 9 | Saponification of the lactone ring. | ||
| Light | UV Radiation | Rapid inactivation. | |
| Fluorescent Light | Complete degradation within 24-240 hours depending on intensity. | ||
| Temperature | < 100°C | Relatively stable. | |
| 121°C for 30 min | Complete inactivation. | ||
| Oxidants | Hydrogen Peroxide | Significant degradation (e.g., 24.13% loss in 4 hours for a 50 ppm solution). | |
| Heavy Metals | Fe³⁺, Ni²⁺, Cr³⁺ | Promotes oxidative inactivation. |
Table 2: Primary Degradation Products of this compound
| Condition | Degradation Pathway | Key Products | Reference |
| Acidic (pH < 3) | Hydrolysis of glycosidic bond | Mycosamine, Apothis compound, Natamycinolidediol | |
| Alkaline (pH > 9) | Saponification of lactone ring | Natamycoic acid |
Experimental Protocols & Methodologies
Protocol: Studying this compound Degradation Kinetics using HPLC
This protocol outlines a general procedure for investigating the degradation of this compound in an acidic aqueous solution.
1. Materials and Reagents:
-
This compound reference standard (USP grade)
-
HPLC-grade methanol
-
HPLC-grade water
-
Acids and bases for buffer preparation (e.g., citric acid, sodium phosphate)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Amber HPLC vials
-
pH meter
-
HPLC system with a C8 or C18 column and a UV/DAD detector
2. Preparation of Solutions:
-
Buffer Preparation: Prepare an aqueous buffer solution at the desired acidic pH (e.g., pH 3.0 using a citrate-phosphate buffer). Filter the buffer through a 0.45 µm filter.
-
This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a small amount of methanol before diluting to the final volume with the prepared acidic buffer in a volumetric flask. This stock solution should be prepared fresh and protected from light.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the acidic buffer to the desired starting concentration for the kinetic study.
3. Degradation Experiment:
-
Transfer aliquots of the this compound working solution into several amber vials.
-
Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired study temperature.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
If necessary, immediately quench the degradation reaction by cooling the sample on ice or by adding a neutralizing agent, although immediate analysis is preferred.
-
Filter the sample through a 0.22 µm syringe filter into a clean amber HPLC vial for analysis.
4. HPLC Analysis:
-
Method: A common method involves a C8 or C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v) is often used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the eluent at 304 nm, which is a primary absorption maximum for this compound.
-
Quantification: Create a calibration curve using freshly prepared standards of known concentrations. Calculate the concentration of this compound remaining in each sample at each time point by comparing its peak area to the calibration curve.
5. Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be equal to the negative of the degradation rate constant (-k).
Visualizations
Caption: Experimental workflow for studying this compound degradation kinetics.
Caption: Simplified degradation pathway of this compound in acidic conditions.
Caption: Key factors that accelerate the degradation of this compound.
References
Technical Support Center: Overcoming Natamycin Precipitation in Buffered Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with natamycin precipitation in buffered solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffered solution?
This compound is known for its poor solubility in aqueous solutions, typically around 40 µg/mL.[1] Its stability and solubility are highly dependent on several factors:
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pH: this compound's isoelectric point is at a pH of 6.5.[1] At this pH, its solubility is at its minimum, leading to a higher likelihood of precipitation. The molecule is more stable in a pH range of 3-9 but can degrade at very low or high pH values.[2] Specifically, the glycosidic bond can be hydrolyzed at low pH, and the lactone ring can be saponified at high pH, leading to inactive forms.[1]
-
Solvent: this compound is sparingly soluble in water but shows higher solubility in some organic solvents.[1] The presence of even small amounts of organic solvents can significantly impact its solubility in aqueous buffers.
-
Temperature: Temperature can influence the solubility of this compound in organic solvents like isopropanol and methanol.
-
Light Exposure: this compound is sensitive to UV and fluorescent light, which can cause degradation. An aqueous solution of this compound (20 mg/L) was found to be completely degraded after 24 hours of exposure to 1000 lx of fluorescent lighting at 4°C.
-
Aggregation: this compound molecules can self-aggregate in aqueous solutions, which can lead to precipitation.
Q2: What is the optimal pH for dissolving this compound in a buffer?
To avoid precipitation, it is generally recommended to work with buffers that have a pH outside of the 6.0-7.0 range, steering clear of its isoelectric point of 6.5. While this compound is stable between pH 3 and 9, its solubility is enhanced in mildly acidic or alkaline conditions. For instance, the highest solubility has been reported in a 75% aqueous methanol solution at pH 2. However, for biological experiments, such extreme pH values are often not feasible. A common approach is to dissolve this compound in a small amount of a suitable organic solvent first, before adding it to the buffered solution, or to use a temporary pH shift method.
Q3: Can I use organic solvents to help dissolve this compound?
Yes, using a small amount of an organic solvent is a common and effective method to dissolve this compound before introducing it to your aqueous buffer.
-
Methanol and Ethanol: this compound is soluble in methanol and ethanol. A mixture of ethanol and an acidic buffer (pH 6.8) in a 1:2 ratio has been shown to dissolve up to 5 mg/ml of this compound.
-
Dimethyl Sulfoxide (DMSO): DMSO is another solvent used to dissolve this compound for experimental purposes.
-
Acetonitrile: Acetonitrile is also a suitable solvent for this compound.
When using an organic solvent, it is crucial to dissolve the this compound completely in a small volume of the solvent first and then add this stock solution to your buffer dropwise while vortexing to ensure rapid and even dispersion. This minimizes the risk of localized high concentrations that can lead to precipitation.
Troubleshooting Guide
Issue: My this compound precipitates immediately upon addition to the buffer.
| Potential Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI ≈ 6.5) | Adjust the buffer pH to be either more acidic (e.g., pH 4-5) or more alkaline (e.g., pH 8-9), if your experimental conditions allow. |
| Direct addition of solid this compound to buffer | First, dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., methanol, ethanol, or DMSO) to create a concentrated stock solution. Then, add the stock solution to the buffer dropwise while stirring. |
| High concentration of this compound | Reduce the final concentration of this compound in your solution. This compound's aqueous solubility is inherently low. |
Issue: My this compound solution is initially clear but becomes cloudy or precipitates over time.
| Potential Cause | Troubleshooting Step |
| Light-induced degradation | Protect your this compound solutions from light by using amber vials or wrapping your containers in aluminum foil. Store solutions in the dark. |
| Temperature fluctuations | Store your this compound solutions at a constant and cool temperature, such as 4°C. |
| Slow aggregation | Consider using solubility enhancers like cyclodextrins, which can form inclusion complexes with this compound to improve its stability and solubility in aqueous solutions. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and conditions.
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility | Reference |
| Water | ~40 µg/mL (~30-50 mg/L) | |
| Methanol | 0.05 mg/mL | |
| Ethanol:Acidic Buffer (pH 6.8) (1:2 ratio) | 5 mg/mL | |
| 75% Aqueous Methanol (pH 2, 30°C) | Highest reported solubility | |
| Ethanol | 40 ppm | |
| Ethanol:Water (4:1 ratio) | 220 ppm | |
| Acetone:Water (4:1 ratio) | 110 ppm |
Table 2: Stability of this compound in Aqueous Solution (20 mg/L) at 4°C
| Condition | Remaining Active this compound | Time | Reference |
| 1000 lx fluorescent light | 0% | 24 hours | |
| Dark | 92.2% | 14 days |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution using an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution in Organic Solvent: In a sterile, light-protected container (e.g., an amber vial), add a minimal volume of a suitable organic solvent (e.g., methanol, ethanol, or DMSO) to the this compound powder. For example, to prepare a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of this compound.
-
Vortexing: Vortex the mixture until the this compound is completely dissolved. The solution should be clear.
-
Dilution into Buffer: While vigorously stirring your buffered solution, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Storage: Store the final buffered this compound solution protected from light at 4°C.
Protocol 2: Preparation of a Stable Aqueous this compound Solution via pH Shift
This method involves temporarily raising the pH to dissolve the this compound and then neutralizing it in a buffer.
-
Preparation of Alkaline Solution: Prepare a dilute alkaline solution, for example, 0.04 N sodium hydroxide.
-
Dissolution of this compound: Vigorously stir the alkaline solution while adding the this compound powder. The this compound should dissolve quickly.
-
Neutralization in Buffer: Immediately after dissolution, add the concentrated this compound solution to your target buffer (e.g., a 0.01 M citrate buffer) to reach the desired final concentration and a neutral pH (e.g., 6.5).
-
Final Adjustments: Check the pH of the final solution and adjust if necessary.
-
Storage: Store the final solution protected from light at 4°C.
Protocol 3: Quantification of this compound Concentration using UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a series of this compound standards of known concentrations in the same solvent as your sample.
-
Measurement: Measure the absorbance of your standards and your sample at this compound's characteristic absorption peak, which is typically around 303-304 nm.
-
Calibration Curve: Plot the absorbance of the standards against their concentrations to create a calibration curve.
-
Concentration Determination: Use the absorbance of your sample and the calibration curve to determine the concentration of this compound.
Visual Guides
Caption: Factors influencing this compound solubility and stability.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing Natamycin Concentration for Effective Fungal Inhibition
Welcome to the technical support center for optimizing natamycin concentration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during fungal inhibition experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a polyene macrolide antifungal agent that works by binding specifically and irreversibly to ergosterol, a key component of the fungal cell membrane.[1][2][3] This binding disrupts the structure of the membrane, leading to the inhibition of amino acid and glucose transport, which ultimately results in the cessation of fungal growth.[1][3] Unlike some other polyene antifungals, this compound does not cause direct membrane permeabilization or leakage of cellular contents.
Q2: What is the typical effective concentration range for this compound?
The minimum inhibitory concentration (MIC) of this compound is generally low for most molds and yeasts. For most molds, the MIC is less than 10 ppm. Specifically, for molds, the MIC typically ranges from 0.5 to 6 µg/mL, and for yeasts, it ranges from 1.0 to 5.0 µg/mL. However, the optimal concentration can vary significantly depending on the fungal species, environmental conditions, and the specific application.
Q3: Is this compound effective against bacteria?
No, this compound is not effective against bacteria or viruses. Its mechanism of action is specific to fungi due to its targeted binding to ergosterol, which is absent in bacterial cell membranes.
Q4: What are the optimal storage and handling conditions for this compound?
This compound powder is stable for several years when stored at room temperature, protected from light and moisture. Aqueous solutions or suspensions of this compound are most stable at a pH between 5 and 9 and should be stored in the dark. Exposure to light, extreme pH (<3 or >9), high temperatures, oxidants, and heavy metals can lead to degradation.
Q5: What solvents can be used to dissolve this compound?
This compound has very low solubility in water (approximately 40 µg/mL). It is more soluble in organic solvents like methanol, isopropanol, and dimethyl sulfoxide (DMSO). For experimental purposes, stock solutions are often prepared in DMSO or methanol.
Troubleshooting Guides
Issue 1: Inconsistent or No Fungal Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and experimental conditions. |
| Degradation of this compound | Ensure proper storage of this compound powder and solutions (protected from light, moisture, and extreme temperatures). Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Resistant Fungal Strain | Some fungal strains may exhibit higher tolerance to this compound. Confirm the identity of your fungal strain. If resistance is suspected, consider combination therapy with other antifungal agents. |
| Suboptimal pH of the Medium | This compound's stability and efficacy can be pH-dependent. Check the pH of your experimental medium. This compound is most stable between pH 5 and 9. |
| Interaction with Media Components | Certain components in the culture medium could potentially interfere with this compound's activity. If possible, test this compound's efficacy in a minimal, defined medium. |
Issue 2: Precipitation of this compound in Aqueous Media
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound has poor solubility in water. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or methanol and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is not toxic to your fungal cells. |
| pH-Dependent Solubility | The solubility of this compound can be influenced by pH. Adjusting the pH of the medium within the stable range (pH 5-9) might improve solubility. |
| High Concentration | The concentration of this compound may be exceeding its solubility limit in your specific medium. Try using a lower, yet effective, concentration. |
Issue 3: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Distribution of this compound | Ensure thorough mixing when adding the this compound stock solution to the culture medium to achieve a homogenous concentration. |
| Inconsistent Fungal Inoculum | Standardize the preparation of the fungal inoculum to ensure a consistent number of viable cells or spores is used in each replicate. |
| Edge Effects in Multi-well Plates | When using multi-well plates, be mindful of potential "edge effects" where evaporation can be higher in the outer wells. Consider not using the outermost wells or filling them with sterile medium to minimize this effect. |
Data Presentation
Table 1: Effective Concentrations of this compound Against Various Fungi
| Fungal Species | Effective Concentration (MIC) | Reference |
| Most Molds | < 10 ppm | |
| Molds (general) | 0.5 - 6 µg/mL | |
| Yeasts (general) | 1.0 - 5.0 µg/mL | |
| Aspergillus carbonarius | 50 - 100 ng/mL | |
| Aspergillus flavus | MIC50: 16 µg/mL, MIC90: 32 µg/mL | |
| Fusarium species | MIC50 & MIC90: 4 µg/mL | |
| Candida albicans | 1 - 2 µg/mL | |
| Penicillium species | MIC50: 1.14 - 1.54 µg/mL | |
| Zygosaccharomyces bailii | 40 mg/L | |
| Zygosaccharomyces rouxii | 51.9 mg/L |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on established methods like those from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
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Weigh a precise amount of this compound powder in a sterile environment.
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Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
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Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Fungal Inoculum:
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Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
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Harvest fungal spores or yeast cells and suspend them in sterile saline or culture medium.
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Adjust the concentration of the suspension to a standardized density (e.g., using a spectrophotometer or hemocytometer) to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the test wells.
3. Serial Dilution of this compound:
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In a 96-well microtiter plate, add 100 µL of sterile culture medium to all wells except the first column.
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Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first column.
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Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
4. Inoculation:
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Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.
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Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).
5. Incubation:
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Seal the plate and incubate at the optimal temperature for the growth of the fungal strain (e.g., 25-37°C) for a specified period (e.g., 24-72 hours).
6. Determination of MIC:
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The MIC is the lowest concentration of this compound that shows no visible growth of the fungus. This can be assessed visually or by measuring absorbance using a microplate reader.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound.
References
Troubleshooting inconsistent results in Natamycin antifungal assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in natamycin antifungal assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a polyene macrolide antifungal agent. Its primary mechanism involves binding specifically and irreversibly to ergosterol, a crucial sterol component of the fungal cell membrane.[1][2][3] Unlike other polyene antibiotics such as amphotericin B, this compound does not create pores in the cell membrane.[1][4] Instead, this binding disrupts essential cellular processes, including ergosterol-dependent fusion of vacuoles and the function of amino acid and glucose transport proteins, ultimately inhibiting fungal growth. This targeted action against ergosterol provides its selective toxicity towards fungi, as mammalian cells contain cholesterol instead.
Q2: In which solvents is this compound soluble and stable?
A2: this compound has very low solubility in water (approximately 40 µg/mL). It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then perform serial dilutions in the appropriate culture medium. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth. The stability of this compound is dependent on several factors including pH, temperature, and light. It is most stable in a pH range of 5 to 9. Aqueous solutions of this compound can be degraded by exposure to fluorescent light and UV radiation, so it is crucial to store solutions in the dark.
Q3: Can I use commercially available this compound eye drops for my assay instead of pharmaceutical-grade powder?
A3: The Clinical and Laboratory Standards Institute (CLSI) guidelines recommend using only pharmaceutical-grade powder for susceptibility testing to avoid variability from unknown purities, potencies, and additives in commercial preparations. However, one study comparing pharmaceutical-grade this compound powder with commercially available eye drops found that for 79% of the tested fungal isolates, the Minimum Inhibitory Concentration (MIC) values were identical, suggesting that eye drop preparations may be a viable option when pure powder is difficult to obtain.
Troubleshooting Guides
Q4: Why am I observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against my fungal isolate?
A4: High variability in MIC values is a common challenge in antifungal susceptibility testing. Several factors can contribute to this issue:
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Inoculum Preparation: The density of the fungal inoculum is critical. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low values. It is essential to standardize the inoculum using a spectrophotometer or hemocytometer and follow established protocols like the CLSI M38-A2 guidelines.
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This compound Stock Solution: Given this compound's low aqueous solubility, improper dissolution can lead to inaccurate concentrations in your assay. Ensure the stock solution in DMSO is fully dissolved before making serial dilutions. Stock solutions should be stored properly (at -20°C or below) and undergo a limited number of freeze-thaw cycles.
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Media Composition and pH: The pH of the culture medium can significantly impact this compound's activity. For instance, this compound has shown higher activity against Aspergillus fumigatus at pH 5.6 compared to pH 3.5. Ensure the pH of your media is consistent across experiments.
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Incubation Time and Temperature: Adherence to a consistent incubation time and temperature is crucial. For filamentous fungi, MICs are typically read at 48 hours.
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Biological Variability: Fungal species and even different strains of the same species can exhibit a wide range of susceptibilities to this compound. Furthermore, prolonged or repeated exposure of a fungal strain to this compound can induce tolerance, leading to an increase in its MIC over time.
Q5: My positive and negative controls are not performing as expected. What should I do?
A5: Problems with assay controls can invalidate your results. Here’s how to troubleshoot them:
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Growth Control (Drug-Free Well): This well should show robust fungal growth. If you observe poor or no growth, the issue may lie with your inoculum viability, the culture medium, or the incubation conditions. Verify that your fungal strain is healthy and that your media is properly prepared and not expired.
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Sterility Control (Uninoculated Well): This well should remain clear, indicating no contamination. If you see turbidity, it points to contamination of your culture medium, saline, or other reagents. All components should be prepared under sterile conditions.
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Reference Strain Control: Including a quality control (QC) strain with a known and narrow range of expected MIC values (e.g., from ATCC) is critical. If the MIC for your QC strain falls outside the expected range, it indicates a systemic issue with the assay, such as problems with the this compound dilutions, inoculum preparation, or incubation.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound for Common Fungal Species
| Fungal Genus | Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Aspergillus | A. flavus | 32 | 64 | ≤0.25 - 64 | |
| A. fumigatus | 4 | 4 | 4.12 (mean) | ||
| Fusarium | Fusarium spp. | 4 - 8 | 16 | 5.7 - 8 (mean) | |
| Candida | C. albicans | - | - | 1 - 2 | |
| Curvularia | Curvularia spp. | - | - | 1.6 - 2 (mean) |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary significantly between studies and geographic locations.
Experimental Protocols
Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound (Adapted from CLSI M38-A2)
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Preparation of this compound Stock Solution:
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Prepare a stock solution of this compound at 3200 µg/mL in 100% DMSO. Ensure the powder is completely dissolved.
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Store the stock solution in small aliquots at -70°C until use.
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-
Preparation of this compound Dilutions:
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In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution using RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.25 µg/mL to 128 µg/mL.
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The final volume in each well should be 100 µL.
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Inoculum Preparation:
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Subculture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate until sporulation is observed.
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Harvest the spores by flooding the plate with sterile saline (0.85%) containing a wetting agent like Tween 20 (0.05%).
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Adjust the turbidity of the spore suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
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Dilute this suspension in RPMI 1640 medium to obtain the final desired inoculum density (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
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Inoculation and Incubation:
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Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This brings the total volume in each well to 200 µL.
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Include a drug-free well for a growth control and an uninoculated well for a sterility control.
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Incubate the plate at 35°C for 48-72 hours, depending on the fungal species.
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Reading the MIC:
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The MIC is defined as the lowest concentration of this compound that causes a 100% visual reduction in turbidity (complete inhibition of growth) when compared to the growth control well.
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Visualizations
References
Impact of UV light exposure on Natamycin solution stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Natamycin solutions, focusing on the impact of UV light exposure.
Troubleshooting Guides
Issue: Rapid loss of antifungal activity in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| UV Light Exposure | This compound is highly sensitive to UV light, particularly in the 300-350 nm range, which can cause rapid degradation.[1] Even exposure to fluorescent lighting can lead to complete degradation within 24 hours.[1][2] |
| 1. Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to block light.[1] | |
| 2. Work in Low Light: When handling the solution, work under subdued lighting conditions and avoid direct sunlight or strong artificial light. | |
| 3. Use UV-blocking Materials: If your experimental setup requires transparency, consider using UV-absorbing polymer packaging or containers. | |
| Incorrect pH | The stability of this compound is pH-dependent. At low pH values, it undergoes rapid hydrolysis, while at high pH, saponification of the lactone ring occurs, both leading to inactive products. |
| 1. Verify pH: Ensure the pH of your solution is within the stable range of 5-9. | |
| 2. Buffer the Solution: If necessary, use a suitable buffer system to maintain the pH within the optimal range for your experiment. | |
| Oxidation | This compound can be degraded by oxidation, a process that can be accelerated by exposure to air, certain metal ions (Fe³⁺, Ni²⁺, Cr³⁺), and peroxides. |
| 1. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to minimize oxidation over time. | |
| 2. Consider Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxyanisole (BHA) can help prevent oxidative degradation. | |
| 3. Use Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA. |
Issue: Unexpected peaks appearing in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Photodegradation Products | UV exposure leads to the formation of several degradation products that are more polar than the parent this compound molecule. These products will have different retention times in reverse-phase HPLC, typically eluting earlier. |
| 1. Confirm Degradation: Analyze a freshly prepared, light-protected sample as a control to confirm the identity of the main this compound peak. | |
| 2. Characterize Peaks: The photodegradation products often retain the characteristic tetraene UV spectrum. A photodiode array (PDA) detector can be used to confirm if the new peaks have a similar UV absorption profile to this compound. | |
| 3. Prevent Further Degradation: Implement the light-protection measures described in the previous troubleshooting guide. |
Experimental Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound solution instability.
Frequently Asked Questions (FAQs)
Q1: How quickly does this compound degrade under UV light? A1: this compound degradation under UV light is rapid. Aqueous solutions of this compound (e.g., 20 mg/L) can be completely degraded within 24 hours of exposure to fluorescent lighting at 4°C. Another study noted that exposure to UV light for as little as 99 minutes can lead to the destruction and inactivation of this compound.
Q2: What are the primary degradation products of this compound when exposed to UV light? A2: UV-induced degradation of this compound results in several products that are more polar than the original molecule. The degradation process involves the tetraene chromophore, but the resulting products may still exhibit a similar UV absorption spectrum. Under acidic conditions, degradation can yield mycosamine, apothis compound, and dinatamycinolidediol. The photodegradation pathway can involve a combination of isomerisation and epoxide ring-opening.
Q3: What is the optimal pH range for maintaining this compound solution stability? A3: this compound solutions are most stable in a pH range of 5 to 9. Outside of this range, degradation increases. Low pH can lead to the hydrolysis of the glycosidic bond, while high pH can cause saponification of the lactone ring.
Q4: Can I store my this compound solution, and if so, under what conditions? A4: For optimal stability, it is best to prepare this compound solutions fresh. If storage is necessary, the solution should be protected from light and stored at a refrigerated temperature (e.g., 4°C). Under these conditions, an aqueous solution of this compound can remain relatively stable, with one study showing 92.2% of the active form remaining after 14 days in the dark at 4°C.
Q5: Are there any materials that can help protect my this compound solution from UV degradation? A5: Yes, using packaging or containers with a UV light absorber can significantly enhance the photostability of this compound. One study demonstrated that in a clear polyethylene terephthalate (PET) package with a UV absorber, 85% of the this compound remained after 14 days of continuous exposure to fluorescent lighting.
This compound Photodegradation Pathway
Caption: Simplified pathway of this compound photodegradation under UV light.
Data on this compound Stability
Table 1: Stability of this compound (20 mg/L) in Aqueous Solution under Different Conditions
| Storage Condition | Duration | Remaining Active this compound (%) | Reference |
| Fluorescent Lighting (1000 lux) at 4°C | 24 hours | 0% | |
| Darkness at 4°C | 14 days | 92.2% | |
| Fluorescent Lighting (1000 lux) at 4°C in PET packaging | 1 day | ~0% | |
| Fluorescent Lighting (1000 lux) at 4°C in PET packaging with UV Absorber | 14 days | 85.0% | |
| UV Light Exposure | 90 minutes | Inactivated | |
| Fluorescent Light Exposure | 10 days | Complete Inactivation |
Table 2: Factors Affecting this compound Stability
| Factor | Effect | Inactive Products |
| UV Light | Rapid degradation, loss of tetraene structure. | More polar photodegradation products. |
| Low pH (<5) | Rapid hydrolysis. | Mycosamine. |
| High pH (>9) | Saponification of the lactone ring. | Natamycoic acid. |
| Heat (>100°C) | Degradation and loss of activity. | Not specified. |
| Oxidizing Agents | Degradation of the molecule. | Polymers or oxygen addition products. |
Experimental Protocols
Protocol: Assessing the Photostability of a this compound Solution
Objective: To determine the degradation rate of a this compound solution upon exposure to a specific light source (e.g., UV lamp or fluorescent light).
Materials:
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This compound standard
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Solvent (e.g., methanol, water, or a buffered solution)
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Amber and clear glass vials
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Calibrated light source (UV or fluorescent) with a radiometer to measure light intensity
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HPLC system with a UV/PDA detector
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C18 reverse-phase HPLC column
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Mobile phase (e.g., methanol:water:acetic acid, 60:40:5, v/v/v)
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Pipettes, syringes, and filters
Methodology:
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Preparation of this compound Stock Solution:
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Accurately weigh and dissolve this compound standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 20 mg/L).
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Perform this step under low light conditions to prevent premature degradation.
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Sample Preparation:
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Divide the stock solution into two sets of vials: one set of clear vials for light exposure and one set of amber vials (or foil-wrapped clear vials) for the dark control.
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Exposure Conditions:
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Place the clear vials under the calibrated light source at a controlled temperature (e.g., 4°C or room temperature).
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Place the amber vials next to the clear vials to ensure identical temperature conditions, but shielded from light.
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Time-Point Sampling:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one clear vial and one amber vial.
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Filter the samples if necessary and transfer to HPLC vials.
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HPLC Analysis:
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Inject the samples into the HPLC system.
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Use a suitable mobile phase and C18 column to separate this compound from its degradation products.
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Set the UV detector to monitor at 304 nm, a common wavelength for this compound quantification.
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Record the peak area of the this compound peak for each sample.
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Data Analysis:
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Calculate the concentration of this compound remaining at each time point by comparing the peak area to a standard curve.
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Plot the percentage of remaining this compound against time for both the light-exposed and dark control samples to determine the degradation kinetics.
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Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photostability of this compound.
References
Technical Support Center: Stabilizing Natamycin with Cyclodextrins
Welcome to the technical support center for the stabilization of natamycin in aqueous solutions using cyclodextrin technology. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable, and how can cyclodextrins help?
A1: this compound is inherently unstable in aqueous solutions due to its susceptibility to degradation from several factors, including light (photodegradation), extreme pH conditions (acidic or alkaline hydrolysis), heat, and oxidation.[1][2] When exposed to fluorescent lighting, for instance, an aqueous solution of this compound can completely degrade within 24 hours.[3][4]
Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate the light-sensitive polyene region of the this compound molecule within their hydrophobic inner cavity. This forms an inclusion complex that shields this compound from degradative environmental factors, thereby enhancing its stability in solution.[5] Specifically, β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) complexes have been shown to be significantly more stable than free this compound in aqueous solutions when stored in the dark.
Q2: Which type of cyclodextrin is best for solubilizing and stabilizing this compound?
A2: The choice of cyclodextrin depends on the desired balance between solubility enhancement and stability improvement. The most commonly studied cyclodextrins for this compound are β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin (γ-CD).
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HP-β-CD provides the most significant increase in aqueous solubility, with up to a 152-fold increase reported.
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γ-CD also offers a substantial solubility enhancement, around 73-fold.
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β-CD provides a more modest 16-fold increase in solubility.
However, for stability in the dark, this compound complexes with β-CD and γ-CD were found to be significantly more stable than the free drug, while the HP-β-CD complex did not offer a significant increase in stability under these conditions. Therefore, if the primary goal is enhanced stability in storage, β-CD or γ-CD are preferable. If maximizing the concentration in solution is the main objective, HP-β-CD is the most effective choice.
Q3: Does the formation of a cyclodextrin complex affect the antifungal activity of this compound?
A3: No, the formation of an inclusion complex with β-CD, HP-β-CD, or γ-CD does not significantly impact the in vitro antifungal activity of this compound. The complexation is a reversible process, and the this compound molecule is released from the cyclodextrin cavity to exert its antifungal effect.
Q4: What is the typical stoichiometry of a this compound-cyclodextrin complex?
A4: The stoichiometry of the this compound-cyclodextrin complex is typically 1:1. This has been confirmed through techniques such as Nuclear Magnetic Resonance (NMR) shift titrations.
Troubleshooting Guide
Issue 1: The observed increase in this compound solubility is lower than expected.
| Possible Cause | Troubleshooting Step |
| Insufficient Equilibration Time | The formation of the inclusion complex is a time-dependent process. Ensure the mixture is shaken or agitated for a sufficient period (e.g., 24 hours) to reach equilibrium. |
| Incorrect pH of the Solution | The stability of this compound is pH-dependent. Extreme pH values can lead to rapid degradation, affecting the concentration of intact this compound available for complexation. Maintain the pH of the aqueous solution between 5 and 9 for optimal stability. |
| Inaccurate Measurement of Components | Precisely weigh both the this compound and the cyclodextrin to ensure the correct molar ratios are used in the preparation. |
| Temperature Effects | While moderate heating can sometimes aid dissolution, excessive heat can degrade this compound. Prepare the complex at ambient temperature unless a specific heating protocol is being followed. |
Issue 2: The this compound-cyclodextrin complex solution is hazy or shows precipitation over time.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The solubility of the complex itself is limited. You may have exceeded the saturation point of the this compound-cyclodextrin complex in your solution. Try preparing a more dilute solution. |
| Low Stability of the Complex | While more stable than free this compound, the complex can still degrade, especially when exposed to light. Store solutions in the dark and at cool temperatures (e.g., 4°C) to minimize degradation. |
| Inappropriate Cyclodextrin Choice | β-cyclodextrin has lower aqueous solubility compared to HP-β-CD and γ-CD. If you are using β-CD and observing precipitation, consider switching to a more soluble derivative like HP-β-CD. |
Issue 3: this compound is still degrading despite complexation with cyclodextrin.
| Possible Cause | Troubleshooting Step |
| Light Exposure | This is the most common cause of this compound degradation. Aqueous solutions of this compound and its cyclodextrin complexes can be completely degraded within 24 hours of exposure to fluorescent light. All experiments and storage should be conducted in the dark or using light-protective containers (e.g., amber vials). |
| Oxidative Degradation | The presence of oxidizing agents or certain metal ions can promote the degradation of this compound. Ensure high-purity water and reagents are used. The use of antioxidants can also be considered. |
| Incorrect pH | This compound degrades rapidly in highly acidic (pH < 3) or alkaline (pH > 9) conditions. Verify and adjust the pH of your solution to be within the stable range of 5-9. |
Data Presentation
Table 1: Enhancement of this compound Aqueous Solubility by Different Cyclodextrins
| Cyclodextrin Type | Fold Increase in Solubility | Reference |
| β-Cyclodextrin (β-CD) | 16-fold | |
| γ-Cyclodextrin (γ-CD) | 73-fold | |
| Hydroxypropyl-β-CD (HP-β-CD) | 152-fold |
Table 2: Stability of this compound and its Cyclodextrin Complexes in Aqueous Solution (Stored in the dark at 4°C)
| Formulation | % this compound Remaining after 14 Days | Stability Comparison | Reference |
| Free this compound | 92.2% | - | |
| This compound:β-CD Complex | Significantly more stable than free this compound | p < 0.05 | |
| This compound:γ-CD Complex | Significantly more stable than free this compound | p < 0.05 | |
| This compound:HP-β-CD Complex | Not significantly different from free this compound | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Phase Solubility Method)
This protocol is used to determine the increase in this compound solubility in the presence of cyclodextrins.
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Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., β-CD, HP-β-CD, or γ-CD) in amber glass vials.
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Add an excess amount of this compound to each cyclodextrin solution. This ensures that a saturated solution is formed.
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Seal the vials and shake them at a constant temperature (e.g., ambient temperature) in a mechanical shaker for 24 hours to allow the system to reach equilibrium.
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Filter the suspensions through a 0.45 µm membrane filter to remove the undissolved this compound.
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Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.
Protocol 2: Analysis of this compound Stability by HPLC
This protocol is used to quantify the amount of intact this compound over time.
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Prepare solutions of free this compound and this compound-cyclodextrin complexes at a known concentration (e.g., 20 mg/L) in an aqueous buffer.
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Store the solutions under controlled conditions (e.g., in the dark at 4°C).
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At specified time intervals (e.g., 0, 7, and 14 days), withdraw an aliquot from each solution.
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Prepare the sample for HPLC analysis. The complex may need to be dissociated to accurately quantify this compound. This can be achieved by diluting the sample in a mobile phase containing an organic solvent, such as a mixture of methanol/water/acetic acid (60:40:5, v/v/v).
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Inject the prepared sample into a reverse-phase HPLC system equipped with a photodiode array (PDA) detector.
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Quantify the this compound concentration by measuring the peak area at its maximum absorbance wavelength (around 304 nm) and comparing it to a standard curve of known this compound concentrations.
Visualizations
Caption: Factors leading to the degradation of this compound in solution.
Caption: Encapsulation of this compound by a cyclodextrin molecule.
Caption: Workflow for determining this compound solubility with cyclodextrins.
References
Technical Support Center: Natamycin and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results in cell viability assays when using the antifungal agent Natamycin. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a polyene macrolide antifungal agent produced by Streptomyces natalensis. Its primary mechanism of action is binding to ergosterol, a key component of fungal cell membranes.[1] Unlike other polyene antifungals, this compound does not create pores in the cell membrane. Instead, its binding to ergosterol inhibits processes like the fusion of vacuoles, thereby disrupting essential cellular functions and preventing fungal growth. Mammalian cells contain cholesterol instead of ergosterol, which is why this compound has selective toxicity against fungi.
Q2: Can this compound affect mammalian cells?
While this compound has a high specificity for fungi, some studies have shown it can impact other eukaryotic cells, including mammalian cells, particularly at higher concentrations. Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines by interfering with DNA repair enzymes. Furthermore, in studies with other eukaryotes like Leishmania, this compound has been shown to disrupt calcium homeostasis and cause mitochondrial dysfunction, leading to a depletion of cellular ATP and subsequent cell death.
Q3: How might this compound interfere with my cell viability assay?
This compound can interfere with common cell viability assays in two main ways:
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Biological Interference: Many widely used viability assays, such as those based on tetrazolium salts (MTT, MTS, XTT, WST-1) or ATP quantification (CellTiter-Glo), rely on the metabolic activity of cells, often specifically mitochondrial function. Since this compound has been shown to induce mitochondrial dysfunction and deplete ATP levels in some eukaryotic cells, it can directly inhibit the enzymatic reactions that these assays measure. This can lead to an underestimation of cell viability that is not necessarily due to cytotoxicity.
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Chemical Interference: this compound has a characteristic UV absorbance spectrum. This could potentially interfere with the spectrophotometric or fluorometric readings of assays that measure absorbance or fluorescence at wavelengths that overlap with this compound's absorbance peaks.
Troubleshooting Guides
Issue 1: Unexpectedly low cell viability in tetrazolium-based assays (MTT, MTS, XTT, WST-1)
If you observe a significant decrease in the signal from a tetrazolium-based assay after this compound treatment, it may not solely reflect cell death.
Potential Cause:
The reduction of tetrazolium salts to a colored formazan product is dependent on the activity of cellular dehydrogenases, primarily located in the mitochondria. This compound may be causing mitochondrial stress or dysfunction in your cells, which would reduce dehydrogenase activity and, consequently, the formazan signal, even if the cells are still viable.
Troubleshooting Steps:
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Confirm Cytotoxicity with a Non-Metabolic Assay: Use a secondary, independent assay that does not rely on metabolic activity to confirm cell death. A suitable alternative is the Trypan Blue exclusion assay, which assesses cell membrane integrity.
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Perform a Cell-Free Control: To check for direct chemical interference, incubate this compound at the concentrations used in your experiment in cell-free media with the assay reagent. A change in color would indicate a direct interaction.
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Optimize Incubation Time: Reduce the incubation time of your cells with this compound to see if the effect is time-dependent, which might distinguish between direct metabolic inhibition and eventual cytotoxicity.
Issue 2: Discrepancy between results from a tetrazolium assay and an ATP-based assay (e.g., CellTiter-Glo)
You may find that different viability assays give conflicting results in the presence of this compound.
Potential Cause:
This compound has been demonstrated to cause ATP depletion in some eukaryotic systems. Therefore, an ATP-based assay like CellTiter-Glo might show a sharp decrease in signal due to the depletion of cellular ATP, which may occur before the complete loss of mitochondrial dehydrogenase activity or cell membrane integrity.
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to monitor changes in both metabolic activity (e.g., MTT or WST-1) and ATP levels (CellTiter-Glo) over time. This can help to understand the sequence of cellular events following this compound treatment.
-
Correlate with a Direct Cell Count: Use a method that directly counts viable cells, such as the Trypan Blue exclusion assay or automated cell counting, to establish a baseline for cell viability.
-
Consider an Alternative Endpoint: If both metabolic and ATP-based assays show interference, consider using an assay that measures a different marker of cell health, such as a protease viability marker assay, which is less likely to be affected by this compound's known mechanisms of action.
Data Presentation
Table 1: Summary of Potential this compound Interference in Common Cell Viability Assays
| Assay Type | Assay Name(s) | Principle | Potential Interference by this compound |
| Tetrazolium Reduction | MTT, MTS, XTT, WST-1 | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases to a colored formazan product. | High Potential (Biological): this compound may induce mitochondrial dysfunction, leading to decreased dehydrogenase activity and a false-positive signal for cytotoxicity. |
| ATP Quantification | CellTiter-Glo | Luciferase-based reaction to quantify cellular ATP levels. | High Potential (Biological): this compound has been shown to cause ATP depletion, which would directly reduce the assay signal, potentially before cell death. |
| Dye Exclusion | Trypan Blue | Live cells with intact membranes exclude the dye, while dead cells take it up. | Low Potential: This method is based on membrane integrity, which is not the primary target of this compound. It serves as a good orthogonal method. |
| Protease Activity | CellTiter-Fluor | Measures the activity of a conserved intracellular protease, which is lost when cells become non-viable. | Lower Potential: This pathway is less likely to be directly affected by this compound's known mechanism of action. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard procedure for the MTT assay.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a standard procedure for the CellTiter-Glo® assay.
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol, but in opaque-walled 96-well plates suitable for luminescence measurements.
-
Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Visualizations
Caption: A typical experimental workflow for a cell viability assay with a validation step for potential interference.
Caption: Potential mechanism of this compound interference with metabolism-based cell viability assays.
References
How to prevent Natamycin degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Natamycin during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound is susceptible to several environmental factors that can lead to its degradation. The primary factors to control during sample preparation are:
-
Light: Exposure to light, particularly ultraviolet (UV) and fluorescent light, can rapidly degrade this compound.[1][2]
-
pH: this compound is most stable in a pH range of 5 to 9.[3] It degrades in acidic conditions (pH < 3) and alkaline conditions (pH > 9).[4][5]
-
Temperature: While this compound is relatively heat-stable, high temperatures, especially above 100°C for extended periods, can cause degradation. Complete inactivation has been observed at 121°C for 30 minutes.
-
Oxidizing Agents: Contact with oxidizing agents, such as peroxides and sulfites, can lead to the breakdown of this compound.
-
Heavy Metals: The presence of certain heavy metal ions, particularly Fe³⁺, Ni²⁺, and Cr³⁺, can promote oxidative inactivation.
Q2: How can I minimize photodegradation of this compound in my samples?
A2: To minimize photodegradation, it is crucial to protect your samples from light at all stages of your experiment.
-
Work in a dimly lit area or use amber-colored labware (e.g., vials, tubes).
-
Wrap sample containers in aluminum foil.
-
Store samples in the dark whenever possible. An aqueous solution of this compound (20 mg/L) was found to be stable for up to 14 days when stored under dark conditions at 4°C. In contrast, a similar solution was entirely degraded after 24 hours of exposure to 1000 lux fluorescent lighting at 4°C.
Q3: What is the optimal pH range for working with this compound, and what happens if the pH is outside this range?
A3: The optimal pH range for this compound stability is between 5 and 9.
-
Acidic conditions (pH < 3): The glycosidic bond is hydrolyzed, splitting off the mycosamine moiety and forming an unstable aglycone. This leads to the formation of biologically inactive products.
-
Alkaline conditions (pH > 9): The lactone ring is saponified, resulting in the formation of inactive natamycoic acid.
Q4: What solvents are recommended for dissolving and extracting this compound?
A4: this compound has low solubility in water (approximately 40 µg/mL). It is more soluble in certain organic solvents.
-
Methanol and aqueous methanol solutions are commonly used for extraction and as a solvent for stock solutions. A 75% aqueous methanol solution at pH 2.0 and 30°C has been shown to provide high solubility.
-
For HPLC analysis, a mobile phase of methanol-water-acetic acid is often used.
-
Isopropanol is another solvent used in the extraction process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in the sample. | Degradation due to light exposure. | Protect samples from light by using amber vials or wrapping them in foil. Work under subdued lighting. Store samples in the dark. |
| Degradation due to improper pH. | Ensure the pH of all solutions (solvents, buffers) is within the stable range of 5-9. Avoid strongly acidic or alkaline conditions. | |
| Thermal degradation. | Avoid exposing samples to high temperatures for prolonged periods. While stable for short periods at 100°C, prolonged heating or temperatures of 121°C and above will cause significant degradation. | |
| Oxidative degradation. | Avoid contact with oxidizing agents. If the presence of heavy metals is suspected, consider adding a chelating agent like EDTA. | |
| Inconsistent results between replicate samples. | Variable exposure to light or temperature. | Ensure all samples are handled under identical conditions. Process samples in parallel and minimize the time they are exposed to potentially degrading conditions. |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent and procedure. Methanol or aqueous methanol is often effective. Ensure thorough homogenization of the sample with the solvent. | |
| Peak tailing or splitting in HPLC chromatogram. | Interaction with the analytical column. | Adjust the mobile phase composition. The addition of a small amount of acid, like acetic acid, can improve peak shape. |
| Presence of degradation products. | Review your sample preparation and storage procedures to minimize degradation. The photodegradation products of this compound are typically more polar and will elute earlier in reverse-phase HPLC. |
Quantitative Data Summary
Table 1: Stability of this compound under Different pH Conditions
| pH | Remaining Activity after Storage at 30°C | Degradation Products |
| < 3 | Significantly reduced | Mycosamine, Apothis compound, Natamycinolidediol |
| 4-7 | High stability | - |
| > 9 | Significantly reduced | Natamycoic acid |
Table 2: Stability of this compound under Different Light and Temperature Conditions
| Condition | Duration | Remaining Activity |
| 1000 lux fluorescent light, 4°C | 24 hours | 0% |
| Dark, 4°C | 14 days | 92.2% |
| 100°C | Several hours | Minimal degradation |
| 121°C | 30 minutes | 0% |
Experimental Protocols
Protocol 1: Extraction of this compound from Cheese for HPLC Analysis
This protocol is based on established methods for determining this compound content in cheese samples.
-
Sample Preparation:
-
Take a representative sample of the cheese (e.g., 5 grams).
-
Finely grate or homogenize the cheese sample.
-
-
Extraction:
-
Transfer the homogenized sample to a centrifuge tube.
-
Add 20 mL of methanol-water (2:1, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
HPLC Analysis:
-
Inject the filtered extract into the HPLC system.
-
A typical mobile phase is a mixture of acetonitrile and water.
-
Detection is commonly performed using a UV detector at 305 nm.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for low this compound recovery.
References
Optimizing storage conditions for long-term Natamycin stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for ensuring the long-term stability of Natamycin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound powder?
A1: this compound in its solid, trihydrate form is a stable compound. For long-term storage, it is recommended to keep the powder in airtight containers at refrigerated temperatures between 2°C and 8°C (36°F and 46°F) to minimize any potential degradation over several years.[1][2] While it can be stored at room temperature with only a few percent loss of activity over several years, refrigeration is ideal.[1] The anhydrous form of this compound is unstable and should not be stored at room temperature, as it can lose significant activity in a short period.[1]
Q2: How should I store aqueous solutions or suspensions of this compound?
A2: Aqueous solutions and suspensions of this compound should be protected from light and stored at refrigerated temperatures (4°C or 39°F).[3] An aqueous solution of this compound (20 mg/L) was found to be stable for up to 14 days when stored under dark conditions at 4°C. For ophthalmic suspensions, storage between 2-24°C (36-75°F) is recommended, with precautions to avoid freezing and exposure to excessive heat and light.
Q3: What is the optimal pH range for this compound stability in aqueous solutions?
A3: this compound is most stable in a pH range of 5 to 9. At pH values lower than 3 and higher than 9, the stability of a this compound suspension decreases significantly. Most food products have a pH between 4 and 7, which is within the stable range for this compound.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is highly sensitive to ultraviolet (UV) radiation and fluorescent light. Exposure to UV light can lead to the destruction and inactivation of this compound. An aqueous solution of this compound (20 mg/L) was completely degraded after 24 hours of exposure to 1000 lux fluorescent lighting at 4°C. Therefore, it is crucial to store this compound, both in solid form and in solution, protected from light.
Troubleshooting Guide
Problem: My this compound solution has changed color/appears degraded.
-
Question: Was the solution exposed to light?
-
Answer: Prolonged exposure to fluorescent or UV light can cause degradation. Prepare fresh solutions and store them in light-protected containers (e.g., amber vials).
-
-
Question: What is the pH of your solution?
-
Answer: this compound degrades at extreme pH values. At a low pH, the mycosamine moiety is split off, while at a high pH, the lactone is saponified. Ensure the pH of your solution is maintained between 5 and 9 for optimal stability.
-
-
Question: Are there any oxidizing agents or heavy metals present?
-
Answer: Oxidants and certain heavy metals can promote the degradation of this compound. Avoid contact with these substances.
-
Problem: I am observing a loss of antifungal activity in my experiment.
-
Question: How was the this compound stored?
-
Answer: Improper storage at high temperatures or exposure to light can lead to a loss of potency. Refer to the recommended storage conditions.
-
-
Question: What is the temperature at which the experiment is being conducted?
-
Answer: While this compound is relatively heat-stable, prolonged exposure to temperatures above 50°C in aqueous suspension can lead to a slight decrease in activity. It can withstand heating at 100°C for a few hours, but significant inactivation occurs at 121°C.
-
Data on this compound Stability
The following tables summarize the key factors affecting the stability of this compound.
Table 1: Effect of pH on this compound Stability in Aqueous Suspension
| pH Value | Stability | Degradation Products |
| < 3 | Unstable | Mycosamine, apothis compound, dinatamycinolidediol |
| 5 - 9 | Stable | - |
| > 9 | Unstable | Natamycoic acid |
Table 2: Effect of Temperature on this compound Stability
| Temperature | Condition | Stability Outcome |
| 2-8°C | Solid powder, airtight, dark | Optimal for long-term storage |
| Room Temp | Solid trihydrate powder, dark, dry | Stable for several years with minimal loss |
| 50°C | Neutral aqueous suspension | Tolerated for several days with slight activity decrease |
| 100°C | Aqueous suspension | Can withstand for a few hours |
| 121°C | Aqueous solution | Complete inactivation after 30 minutes |
Table 3: Effect of Light on this compound Stability in Aqueous Solution (20 mg/L at 4°C)
| Light Condition | Duration | Remaining Activity |
| Dark | 14 days | ~92% |
| 1000 lux fluorescent | 24 hours | 0% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, suitable for stability studies.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 304 nm.
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
3. Sample Preparation:
-
For Bulk Drug: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
For Formulations (e.g., ophthalmic suspension): Dilute the formulation with the mobile phase to a concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm filter before injection.
4. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Record the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Treat a this compound solution with 0.1 M HCl at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Treat a this compound solution with 0.1 M NaOH at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Expose solid this compound powder to 100°C for 24 hours.
-
Dissolve the sample in the mobile phase and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a this compound solution to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).
-
Analyze by HPLC.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting loss of this compound activity.
References
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Natamycin Quantification in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Natamycin in pharmaceutical formulations against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for your research and quality control needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the accuracy and reliability of results. The following table summarizes the key performance parameters of a validated RP-HPLC method for this compound analysis and compares it with an alternative spectrofluorimetric method.
| Parameter | RP-HPLC Method | Spectrofluorimetric Method |
| Linearity Range | 10-150 µg/mL[1] | 0.25–4.0 µg/mL[1] |
| Accuracy (% Recovery) | 98.7% - 98.9%[2] | 102.24% (with a standard deviation of 1.79)[1] |
| Precision (RSD%) | Intraday: < 2%, Interday: < 2%[2] | Not explicitly stated, but low relative standard deviations were reported. |
| Limit of Detection (LOD) | 0.2031 µg/mL | 0.082 µg/mL |
| Limit of Quantification (LOQ) | 0.61 mg/L | Not explicitly stated |
| Specificity | The method demonstrated specificity in the presence of benzalkonium chloride, a common pharmaceutical additive. | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the validated RP-HPLC method and a comparative spectrofluorimetric method are provided below.
Validated RP-HPLC Method for this compound in Eye Drops
This method provides a simple, rapid, and accurate means of quantifying this compound in ophthalmic formulations.
1. Chromatographic Conditions:
-
Column: Agilent Eclipse XBD C18 (250 × 4.6 mm, 5µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 5.5) and acetonitrile in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 304 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10-150 µg/mL.
-
Sample Preparation: Dilute the pharmaceutical formulation (eye drops) with the mobile phase to achieve a concentration within the calibration range.
3. Validation Parameters:
-
The method was validated for specificity, precision, linearity, accuracy, system suitability, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Spectrofluorimetric Method for this compound Determination
This method presents an alternative approach for the quantification of this compound.
1. Derivatization:
-
The method involves a derivatization reaction with a suitable reagent in a borate buffer solution (pH 7.6) at room temperature.
2. Measurement:
-
The fluorescence intensity of the resulting product is measured at an emission wavelength of 465 nm after excitation at 390 nm.
3. Application:
-
This method has been successfully applied to determine this compound in pharmaceutical eye drops and artificial aqueous humor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the validation of the HPLC method for this compound analysis.
Caption: Workflow for HPLC Method Validation of this compound.
Caption: Relationship of Validation Parameters to Reliable Quantification.
References
A Comparative Guide to Natamycin Analysis: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and professionals in drug development, the accurate quantification of natamycin, a polyene macrolide antibiotic used as an antifungal agent, is critical for quality control, pharmacokinetic studies, and regulatory compliance. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.
Quantitative Performance Comparison
The choice between LC-MS/MS and HPLC-UV often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each technique based on validated methods reported in the literature.
Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis
| Parameter | Reported Values | Sample Matrix |
| Linearity Range | 6.25–400.0 ng/mL[1] | Rabbit and Human Plasma |
| 0.002–0.06 µg/mL | Various Agricultural Commodities[2] | |
| Limit of Detection (LOD) | 3.12 ng/mL[1] | Rabbit and Human Plasma |
| 0.0003 mg/L[3] | Wine | |
| 5 µg/kg | Cheese[4] | |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | Various Agricultural Commodities |
| 0.05 µg/mL | Wine | |
| 0.3 mg/L | Wine | |
| Accuracy/Recovery | 72.37% and 84.10% | Rabbit and Human Plasma |
| 82.2–115.4% | Various Agricultural Commodities | |
| >80% | Wine | |
| Precision (%RSD/%CV) | < 15% | Rabbit and Human Plasma |
| 1.1–4.6% | Various Agricultural Commodities | |
| < 10% | Wine |
Table 2: Performance Characteristics of HPLC-UV for this compound Analysis
| Parameter | Reported Values | Sample Matrix |
| Linearity Range | 0.312 to 20 µg/mL | Ophthalmic Dosage Form |
| 10-150 µg/mL | Eye Drop | |
| 0.01-0.8 mg/L | Dairy Products | |
| Limit of Detection (LOD) | 0.047 mg/mL | Ophthalmic Preparation |
| 0.321 mg/kg | Cheese | |
| 0.5 mg/kg | Cheese | |
| 0.50 µg/g (solid), 0.25 mg/L (liquid) | Food | |
| Limit of Quantitation (LOQ) | 0.143 mg/mL | Ophthalmic Preparation |
| 0.355 mg/kg (UV), 0.388 mg/kg (DAD) | Cheese | |
| Accuracy/Recovery | 98–102% | Ophthalmic Dosage Form |
| 90 and 110 % | Cheese | |
| 95.7%-102.0% | Food | |
| Precision (%RSD/%CV) | < 2% | Ophthalmic Dosage Form |
| 1.874% (intraday), 3.442% (interday) | Cheese | |
| < 3% | Food |
Key Differences and Considerations
Sensitivity and Selectivity: LC-MS/MS consistently demonstrates superior sensitivity with significantly lower limits of detection and quantification compared to HPLC-UV. This makes it the method of choice for trace-level analysis, such as in pharmacokinetic studies or for enforcing stringent regulatory limits. The high selectivity of MS/MS, which monitors specific precursor-to-product ion transitions, minimizes the impact of matrix interferences, a common challenge in complex samples like food and biological fluids.
Robustness and Cost: HPLC-UV is generally considered a more robust and cost-effective technique. The instrumentation is less complex and easier to maintain than an LC-MS/MS system. For applications where the this compound concentration is relatively high and the sample matrix is clean, HPLC-UV provides reliable and accurate results.
Method Development: Method development for HPLC-UV can be more straightforward, primarily involving the optimization of chromatographic conditions and the selection of an appropriate UV wavelength (typically around 303-305 nm for this compound). LC-MS/MS method development requires the optimization of both chromatographic separation and mass spectrometric parameters, including ionization source conditions and collision energies for fragmentation.
Experimental Protocols
Below are representative experimental methodologies for the analysis of this compound using both LC-MS/MS and HPLC-UV.
LC-MS/MS Methodology
A sensitive and selective LC-MS/MS method for the determination of this compound in biological and food matrices has been established.
-
Sample Preparation: A common approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction. For agricultural commodities, samples are typically homogenized and extracted with methanol. The addition of MgSO₄ aids in phase separation. For plasma samples, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is often employed.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or Cyano column is frequently used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic phase (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific transitions such as m/z 666.3 → 503.3 and 666.3 → 648.2.
-
HPLC-UV Methodology
A reliable and accurate HPLC-UV method has been developed for the quantification of this compound in pharmaceutical and food products.
-
Sample Preparation: For solid samples like cheese, extraction with a methanol-water mixture is a common practice. For liquid samples or pharmaceutical formulations, a simple dilution with the mobile phase may be sufficient.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or C8 column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., sodium acetate or phosphate buffer) is often employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
UV Detection:
-
Wavelength: Detection is performed at a wavelength of maximum absorbance for this compound, which is typically in the range of 303-305 nm.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for this compound analysis by LC-MS/MS and HPLC-UV.
References
A Comparative Analysis of Natamycin and Amphotericin B on Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two prominent polyene antifungal agents, Natamycin and Amphotericin B, on fungal cell membranes. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms of action and performance of these compounds.
Introduction
This compound and Amphotericin B are both polyene macrolide antifungals that target ergosterol, an essential sterol component of fungal cell membranes.[1] While they share a common target, their mechanisms of action and the resulting effects on membrane integrity differ significantly. Amphotericin B has been a cornerstone in treating severe systemic fungal infections for decades, known for its potent fungicidal activity but also for its considerable toxicity.[2][3] this compound is primarily used as a topical treatment, particularly for fungal keratitis, and is also widely used as a food preservative due to its favorable safety profile.[1][4] This guide delves into the experimental evidence that elucidates their contrasting interactions with the fungal cell membrane.
Mechanism of Action: A Tale of Two Polyenes
The primary distinction between this compound and Amphotericin B lies in how they interact with ergosterol and the subsequent consequences for the fungal cell membrane.
Amphotericin B: The Pore-Former
Amphotericin B is widely recognized for its ability to form pores or channels in fungal cell membranes. This action is dependent on its binding to ergosterol. The formation of these pores disrupts the membrane's permeability, leading to the leakage of essential intracellular components, such as potassium ions and other small molecules. This disruption of ionic gradients and loss of cellular contents ultimately results in fungal cell death. Some studies also suggest that Amphotericin B can induce an oxidative burst within the fungal cell, contributing to its fungicidal activity.
This compound: The Non-Permeabilizing Binder
In contrast to Amphotericin B, this compound binds specifically to ergosterol but does not form pores or significantly increase membrane permeability. Instead of causing leakage, this compound's binding to ergosterol is thought to inhibit the function of membrane-embedded proteins, such as those involved in nutrient transport. This leads to a fungistatic effect, arresting fungal growth without causing immediate cell lysis. Studies have shown that this compound can inhibit the fusion of vacuoles, a process known to be dependent on ergosterol, further highlighting its non-lytic mechanism of action.
The following diagram illustrates the distinct mechanisms of action of this compound and Amphotericin B on the fungal cell membrane.
Caption: Mechanisms of Amphotericin B and this compound.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of this compound and Amphotericin B against several clinically relevant fungal species.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | References |
| Candida albicans | 1 - 8 | 0.125 - 2 | |
| Aspergillus fumigatus | 4 - 16 | 0.5 - 2 | |
| Fusarium solani | 2 - 16 | 1 - 8 | |
| Aspergillus flavus | 32 - 64 | 0.5 - 4 | |
| Candida glabrata | 1 - 16 | 0.25 - 2 | |
| Candida krusei | 2 - 32 | 0.5 - 4 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols for Membrane Permeability Assessment
To experimentally validate the differential effects of this compound and Amphotericin B on fungal cell membrane integrity, two key assays are commonly employed: the potassium leakage assay and the hemolysis assay.
Potassium (K+) Leakage Assay
This assay directly measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions into the surrounding medium upon exposure to an antifungal agent.
Experimental Protocol:
-
Fungal Cell Preparation:
-
Culture the desired fungal species (e.g., Saccharomyces cerevisiae or Candida albicans) in an appropriate liquid medium to the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with a low-potassium buffer (e.g., MES-Tris buffer) to remove any extracellular potassium.
-
Resuspend the cells in the same low-potassium buffer to a specific cell density.
-
-
Treatment with Antifungal Agents:
-
Aliquots of the fungal cell suspension are incubated with varying concentrations of this compound, Amphotericin B, or a vehicle control.
-
A positive control for maximum potassium release, such as a cell-lysing agent (e.g., nisin or heat treatment), should be included.
-
-
Measurement of Potassium Leakage:
-
At specified time intervals, samples are taken from each treatment group and centrifuged to pellet the fungal cells.
-
The supernatant, containing the extracellular potassium, is carefully collected.
-
The concentration of potassium in the supernatant is measured using an ion-selective electrode or atomic absorption spectroscopy.
-
-
Data Analysis:
-
The amount of potassium released is calculated as a percentage of the total intracellular potassium (determined from the positive control).
-
The results are plotted as percentage of potassium leakage versus drug concentration or time.
-
The following diagram outlines the workflow for the potassium leakage assay.
Caption: Potassium Leakage Assay Workflow.
Hemolysis Assay
The hemolysis assay provides an indirect measure of a compound's membrane-disrupting activity by assessing its ability to lyse red blood cells (RBCs). While RBCs have cholesterol instead of ergosterol in their membranes, this assay is useful for evaluating the general membrane toxicity of antifungal agents.
Experimental Protocol:
-
Red Blood Cell (RBC) Preparation:
-
Obtain fresh whole blood (e.g., from a sheep or human donor) containing an anticoagulant.
-
Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension to remove plasma and buffy coat.
-
Prepare a final suspension of RBCs in PBS at a specific concentration (e.g., 2% v/v).
-
-
Treatment with Antifungal Agents:
-
In a 96-well plate, serially dilute this compound and Amphotericin B in PBS.
-
Add the RBC suspension to each well containing the antifungal dilutions.
-
Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in a hypotonic solution or with a detergent like Triton X-100).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Plot the percentage of hemolysis versus the drug concentration.
-
The following diagram illustrates the workflow for the hemolysis assay.
Caption: Hemolysis Assay Workflow.
Summary of Comparative Performance
| Feature | This compound | Amphotericin B |
| Primary Mechanism | Binds to ergosterol, inhibiting membrane protein function. | Binds to ergosterol, forming pores in the membrane. |
| Membrane Permeabilization | Does not cause significant membrane permeabilization or leakage. | Causes significant leakage of ions and cellular contents. |
| Mode of Action | Primarily fungistatic. | Primarily fungicidal. |
| Toxicity Profile | Generally low toxicity. | Significant dose-dependent toxicity (e.g., nephrotoxicity). |
| Clinical Use | Primarily topical (e.g., fungal keratitis) and as a food preservative. | Systemic treatment of severe fungal infections. |
Conclusion
The comparative study of this compound and Amphotericin B reveals two distinct strategies for targeting ergosterol in fungal cell membranes. Amphotericin B's potent, pore-forming mechanism leads to rapid fungal cell death but is associated with higher toxicity. In contrast, this compound's non-permeabilizing, function-inhibiting mechanism results in a fungistatic effect with a more favorable safety profile. This fundamental difference in their interaction with the fungal cell membrane underpins their respective clinical applications and toxicological profiles. For researchers and drug developers, understanding these nuances is crucial for the rational design of new antifungal therapies and for selecting the appropriate agent for a given application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Natamycin versus Nystatin Against Oral Candida Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Natamycin and Nystatin, two polyene antifungal agents, in combating oral Candida species, the primary causative agents of oropharyngeal candidiasis (oral thrush). The comparison is supported by experimental data on their mechanisms of action, in vitro activity, and clinical effectiveness.
Introduction and Mechanism of Action
This compound and Nystatin are both polyene macrolide antifungals derived from Streptomyces bacteria (S. natalensis for this compound and S. noursei for Nystatin).[1][2] They share a common target in the fungal cell membrane: ergosterol.[3][4] Ergosterol is a vital sterol in fungi, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.[3]
While both drugs bind to ergosterol, their subsequent effects on the fungal cell differ significantly.
-
Nystatin: Upon binding to ergosterol, Nystatin molecules aggregate to form pores or channels in the fungal cell membrane. This disrupts the membrane's integrity, leading to an uncontrolled leakage of essential intracellular ions, particularly potassium (K+), which results in cell death. This mechanism makes Nystatin both fungistatic and fungicidal.
-
This compound: In contrast, this compound's binding to ergosterol does not lead to pore formation or increased membrane permeability. Instead, it is believed to inhibit fungal growth by preventing the fusion of vesicles with the cell membrane, thereby disrupting essential cellular processes like nutrient transport. This specific interaction blocks fungal growth without causing widespread membrane leakage, a unique mode of action among polyene antifungals.
The distinct mechanisms of action for Nystatin and this compound are visualized below.
In Vitro Efficacy
The in vitro effectiveness of antifungal agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. Studies comparing Nystatin and this compound against various Candida species show that both possess potent antifungal activity, though MIC values can vary by species.
| Candida Species | Nystatin MIC (µg/mL) | This compound MIC (µg/mL) |
| Candida albicans | 0.625 - 2 | Data less available, generally effective at low levels (<10 ppm) |
| Candida glabrata | 0.625 - 1.25 | Data less available, generally effective at low levels (<10 ppm) |
| Candida tropicalis | 0.625 - 1.25 | Data less available, generally effective at low levels (<10 ppm) |
| Candida parapsilosis | 1 - 4 | Data less available, generally effective at low levels (<10 ppm) |
| Candida krusei | 2 - 8 | Data less available, generally effective at low levels (<10 ppm) |
Data compiled from multiple sources. Nystatin MIC values are well-documented in vitro. Specific comparative MIC data for this compound against oral Candida isolates is less prevalent in recent literature, but it is known to be effective at very low concentrations.
Experimental Protocols: Antifungal Susceptibility Testing
The data presented in the table above is typically generated using standardized experimental protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines, is a gold standard for testing the susceptibility of yeasts to antifungal agents.
Broth Microdilution Method (CLSI M27-A)
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in a standardized culture medium (e.g., RPMI 1640) to achieve a final inoculum concentration.
-
Antifungal Dilution: A serial two-fold dilution of the antifungal agent (Nystatin or this compound) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or spectrophotometrically.
The workflow for this crucial experimental protocol is illustrated below.
Clinical Efficacy and Safety Profile
Both this compound and Nystatin are used for the topical treatment of oral candidiasis, often in patients undergoing radiotherapy or those with compromised immune systems. Clinical trials have shown both to be effective, although comparisons with systemic agents like fluconazole or other topical agents like miconazole sometimes show superior efficacy for the latter, especially in immunocompromised patients or infants.
| Parameter | This compound | Nystatin |
| Indications | Fungal blepharitis, conjunctivitis, keratitis, and oral candidiasis. | Oropharyngeal, cutaneous, mucocutaneous, and intestinal candidiasis. |
| Formulations | Ophthalmic suspension, oral lozenge. | Oral suspension ("swish and swallow"), pastilles, topical creams. |
| Absorption | Negligible systemic absorption from topical or oral administration. | Very poor absorption from the GI tract; not absorbed systemically. |
| Clinical Efficacy | Effective in preventing oral candidiasis in oncologic patients. | Effective, but may be inferior to miconazole and fluconazole in some patient groups. |
| Common Side Effects | Generally well-tolerated. Oral use may cause nausea. | Oral irritation, nausea, vomiting, diarrhea with large oral doses. |
| Resistance | Development of resistance is considered rare. | Resistance in Candida albicans is minimal, though can develop in other species. |
A systematic review found that in the prophylaxis of oral candidiasis for oncologic patients, both this compound and Nystatin were statistically more effective than placebo or no treatment. Another review focusing on Nystatin concluded it was superior to placebo for treating denture stomatitis but less effective than fluconazole for oral candidiasis in infants and immunocompromised patients.
Conclusion
This compound and Nystatin are both effective polyene antifungals for the topical treatment of oral candidiasis caused by Candida species. Their primary distinction lies in their mechanism of action: Nystatin is fungicidal via pore formation, while this compound is primarily fungistatic by inhibiting essential membrane processes without causing leakage. Both exhibit poor systemic absorption, contributing to a favorable safety profile for localized oral infections.
While in vitro data confirms the potent activity of both agents, clinical evidence suggests that while they are effective, other antifungals such as miconazole or systemic agents like fluconazole may offer higher cure rates in certain patient populations. The choice between this compound and Nystatin may be influenced by formulation availability, patient tolerance, and the specific clinical context. The low potential for resistance development, particularly with this compound, remains a significant advantage for both agents.
References
In vitro comparison of Natamycin and Voriconazole against Fusarium
A Comparative Analysis for Researchers and Drug Development Professionals
Fusarium, a genus of filamentous fungi, poses a significant threat, particularly in the context of fungal keratitis. The management of these infections is often complicated by the intrinsic resistance of Fusarium species to many antifungal agents. This guide provides a detailed in vitro comparison of two prominent antifungal drugs, Natamycin and Voriconazole, against various Fusarium species, supported by experimental data and detailed protocols to aid researchers and scientists in their work.
Performance Snapshot: Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Data from multiple studies have been aggregated to provide a comparative overview of the MICs of this compound and Voriconazole against clinical Fusarium isolates.
| Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Key Findings |
| This compound | 4 - >32 | 4 - 32 | 8 - 64 | Generally exhibits higher MIC values compared to Voriconazole, suggesting lower in vitro potency against some Fusarium species. However, in clinical settings for fungal keratitis, topical this compound has shown better outcomes.[1] |
| Voriconazole | 4 - >128 | 4 | 8 | Demonstrates a broad range of activity, with some Fusarium isolates showing susceptibility while others exhibit high-level resistance.[2][3][4] Studies have shown that Voriconazole's in vitro activity does not always correlate with clinical success against Fusarium keratitis.[1] |
Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. The ranges presented are a synthesis of findings from multiple studies.
Unveiling the Mechanisms of Action
The differing in vitro profiles of this compound and Voriconazole can be attributed to their distinct mechanisms of action at the cellular level.
This compound: A polyene macrolide, this compound acts by binding to ergosterol, a crucial component of the fungal cell membrane. This binding disrupts the membrane's integrity and permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death. Its action is fungicidal.
Voriconazole: As a triazole antifungal, Voriconazole targets the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol. By inhibiting this enzyme, Voriconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and impaired cell membrane function. This mechanism is generally fungistatic, meaning it inhibits fungal growth rather than directly killing the cells.
Experimental Corner: Antifungal Susceptibility Testing Protocol
The following is a detailed methodology for determining the in vitro susceptibility of Fusarium species to this compound and Voriconazole, based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.
1. Isolate Preparation:
- Clinical isolates of Fusarium species are cultured on a suitable medium, such as potato dextrose agar, at 35°C for 5-7 days to encourage sporulation.
- A suspension of conidia is prepared by flooding the agar surface with sterile saline and gently scraping the surface.
- The resulting mixture is transferred to a sterile tube, and the heavier particles are allowed to settle for 3-5 minutes.
- The upper homogenous suspension is collected and adjusted to a specific optical density using a spectrophotometer to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
2. Antifungal Agent Preparation:
- Stock solutions of this compound and Voriconazole are prepared in dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium to achieve the desired final concentrations for testing.
3. Broth Microdilution Assay:
- The assay is performed in 96-well microtiter plates.
- Each well, except for the sterility control, is inoculated with the prepared fungal suspension.
- The plates are incubated at 35°C for 48 to 72 hours.
4. MIC Determination:
- Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a complete (100%) inhibition of visible growth compared to the drug-free control well. For Voriconazole, some studies consider an 80% reduction in turbidity.
Below is a diagram illustrating the experimental workflow for antifungal susceptibility testing.
Caption: Workflow for determining antifungal susceptibility.
Concluding Remarks
The in vitro comparison of this compound and Voriconazole against Fusarium reveals a complex picture. While Voriconazole may exhibit lower MIC values against certain isolates, its clinical efficacy, particularly in cases of fungal keratitis, has been questioned, with some studies suggesting superior outcomes with this compound. This discrepancy underscores the importance of considering both in vitro data and clinical outcomes in the development and application of antifungal therapies. The provided experimental protocol offers a standardized framework for researchers to conduct their own susceptibility testing, contributing to a deeper understanding of antifungal resistance in Fusarium and aiding in the discovery of more effective treatment strategies.
References
- 1. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound and Voriconazole Exhibit Synergistic Interactions with Nonantifungal Ophthalmic Agents against Fusarium Species Ocular Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro combinations of this compound with voriconazole, itraconazole and micafungin against clinical Fusarium strains causing keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the limit of detection and quantification for Natamycin in plasma
For researchers, scientists, and drug development professionals, establishing sensitive and reliable methods for quantifying Natamycin in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of analytical techniques, focusing on their limits of detection (LOD) and quantification (LOQ), and offers detailed experimental protocols.
This compound is a polyene macrolide antifungal agent used in the treatment of fungal infections. Accurate measurement of its concentration in plasma is essential to ensure therapeutic efficacy while minimizing potential toxicity. This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a traditional microbiological assay for the determination of this compound in plasma.
Comparative Analysis of Detection and Quantification Limits
The choice of analytical method significantly impacts the sensitivity of this compound detection. Below is a comparison of the LOD and LOQ for this compound and several alternative antifungal agents when analyzed by LC-MS/MS, the current gold standard for bioanalytical quantification.
| Antifungal Agent | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | LC-MS/MS | 3.12 [1][2][3] | 6.25 [1][2] |
| Amphotericin B | LC-MS/MS | - | 1.0 (in plasma ultrafiltrate) |
| Voriconazole | LC-MS/MS | - | 50 |
| Itraconazole | LC-MS/MS | - | 1.0 |
| Posaconazole | LC-MS/MS | - | 2.0 |
| Fluconazole | LC-MS/MS | - | 10 |
| This compound (Adapted) | Microbiological Assay | Requires validation | Requires validation |
Note: The LOD and LOQ for the microbiological assay of this compound in plasma require specific validation. The values presented for alternative antifungals are based on published LC-MS/MS methods and are provided for comparative purposes.
Experimental Protocols
Detailed methodologies for both an advanced chromatographic technique and a classic microbiological assay are provided to guide researchers in selecting and implementing the most appropriate method for their needs.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This method provides high sensitivity and selectivity for the determination of this compound in plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., Amphotericin B, 20 µg/mL).
-
Add 750 µL of 0.1% ammonia solution to the plasma sample.
-
Condition an SPE cartridge (e.g., Oasis HLB) sequentially with 2.0 mL of methanol and 1.0 mL of ultrapure water.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1.0 mL of ultrapure water and 1.0 mL of 5% aqueous methanol.
-
Elute this compound and the IS from the cartridge with 2.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Cyano column (e.g., 4.6 mm x 50 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 3.5 mM ammonium acetate in water (pH 4.0) and methanol (10:90, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 664.5 → 137.2
-
Internal Standard (Amphotericin B): m/z 922.5 → 741.4
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
3. Determination of LOD and LOQ
-
LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise (typically a signal-to-noise ratio of 3:1). For this method, the LOD was reported as 3.12 ng/mL.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For this method, the LOQ was reported as 6.25 ng/mL.
Protocol 2: Microbiological Agar Diffusion Assay for Polyene Antifungals in Plasma (Adapted for this compound)
This protocol is adapted from established methods for Amphotericin B, a structurally related polyene antifungal. Note: This protocol requires thorough validation for the specific use with this compound.
1. Materials
-
Test Organism: Candida albicans (ATCC 90028 or another susceptible strain).
-
Culture Media: Sabouraud Dextrose Agar (SDA) for maintaining the culture and Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for the assay plates.
-
Phosphate Buffer: 0.1 M, pH 6.0.
-
This compound Standard: USP Reference Standard.
-
Control Plasma: Drug-free human plasma.
-
Sterile Equipment: Petri dishes, pipettes, cylinders (6-8 mm diameter).
2. Preparation of Inoculum
-
Culture Candida albicans on an SDA slant at 35°C for 24-48 hours.
-
Harvest the yeast cells with sterile saline and wash by centrifugation.
-
Resuspend the pellet in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in molten MHA (cooled to 45-50°C) to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
3. Preparation of Assay Plates
-
Pour the inoculated MHA into sterile petri dishes to a uniform depth of 3-4 mm.
-
Allow the agar to solidify completely at room temperature.
4. Preparation of Standards and Samples
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide or methanol) and then dilute with pooled normal human plasma to prepare a series of calibration standards (e.g., ranging from 0.05 to 2.0 µg/mL).
-
Patient Samples: Collect patient plasma samples. If necessary, dilute samples with control plasma to fall within the range of the standard curve.
5. Assay Procedure
-
Place sterile cylinders evenly on the surface of the solidified agar plates.
-
Carefully pipette a fixed volume (e.g., 100 µL) of each standard and patient sample into the cylinders.
-
Incubate the plates at 35°C for 18-24 hours.
6. Data Analysis and Determination of LOD/LOQ
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Construct a standard curve by plotting the square of the zone diameter against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the patient samples by interpolating their zone diameters on the standard curve.
-
LOD: The lowest concentration of this compound that produces a discernible zone of inhibition. This must be determined experimentally by testing serially diluted low-concentration standards.
-
LOQ: The lowest concentration on the standard curve that can be measured with acceptable precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). This requires repeated measurements of low-concentration standards over several days.
Visualizing the Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the key steps in both the LC-MS/MS and microbiological assay workflows.
References
A Comparative Transcriptomic Analysis of Fungal Responses to Natamycin and Other Polyenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of Natamycin and other polyene antifungal agents on fungi, supported by experimental data from recent studies. Understanding the distinct molecular responses elicited by these compounds is crucial for developing more effective antifungal strategies and combating resistance.
Introduction to Polyene Antifungal Agents
Polyene antifungals are a class of antimicrobial compounds that target fungi by interacting with ergosterol, a key component of the fungal cell membrane.[1][2] This interaction disrupts membrane integrity, leading to leakage of intracellular components and ultimately, cell death.[1] The major polyenes used in clinical and food preservation settings include this compound, Amphotericin B (AmB), and Nystatin.[1][3] While they share a common target, their specific mechanisms and the resulting cellular responses can differ significantly. This compound, for instance, is suggested to inhibit membrane transport proteins in an ergosterol-dependent manner without necessarily forming pores, a characteristic often attributed to other polyenes like Amphotericin B.
This guide focuses on the comparative transcriptomic changes induced by this compound and Amphotericin B, providing insights into their distinct modes of action at the molecular level.
Comparative Transcriptomic Data
The following tables summarize the key transcriptomic changes observed in fungi upon treatment with this compound and Amphotericin B. The data is compiled from separate studies on Aspergillus niger (for this compound) and Candida auris (for Amphotericin B). While direct comparison is limited by the different fungal species and experimental conditions, the data provides valuable insights into the distinct cellular responses.
Table 1: Differentially Expressed Gene Categories in Aspergillus niger Treated with this compound
| Gene Category/Pathway | Regulation | Description of Fungal Response |
| Ergosterol Biosynthesis | Down-regulated | Treatment with 10 μM this compound for 8 hours led to the down-regulation of genes involved in the ergosterol biosynthesis pathway. This is a potential feedback mechanism due to this compound's interaction with ergosterol. |
| Endocytosis | Up-regulated | Genes associated with endocytosis were up-regulated in response to this compound, possibly as a compensatory mechanism to counteract the inhibition of membrane functions. |
| Protective Compounds & Proteins | Up-regulated | Genes involved in the biosynthesis of protective compounds like mannitol and trehalose, as well as genes encoding heat shock proteins and catalases, were up-regulated, indicating a cellular stress response. |
| Glyoxylate Cycle | Up-regulated | The up-regulation of glyoxylate cycle enzymes suggests a metabolic shift towards utilizing alternative carbon sources, which is a known stress response in fungi. |
| Transcription & Protein Synthesis | Up-regulated | In the initial 2 hours of germination, genes related to transcription and protein synthesis were up-regulated, irrespective of this compound presence. However, after 8 hours of exposure, significant differential expression was observed in other pathways. |
Table 2: Differentially Expressed Gene Categories in Amphotericin B-Resistant Candida auris
| Gene Category/Pathway | Regulation in AmB-R Strains | Implied Role in Fungal Response/Resistance |
| Lipid & Ergosterol Biosynthesis | Enriched/Up-regulated | A pronounced enrichment of genes involved in lipid and ergosterol biosynthesis is observed in AmB-resistant strains, suggesting alterations in membrane composition as a key resistance mechanism. |
| Adhesion | Enriched/Up-regulated | Genes related to cellular adhesion were enriched, which may contribute to biofilm formation and reduced drug penetration. |
| Drug Transport | Enriched/Up-regulated | Increased expression of drug transporters can lead to active efflux of Amphotericin B from the fungal cell. |
| Chromatin Remodeling | Enriched/Up-regulated | Enrichment of genes involved in chromatin remodeling suggests that epigenetic modifications play a role in the adaptive resistance to AmB. |
| Cell Wall Integrity (MAP Kinase Pathway) | Hyper-resistance to cell wall agents | AmB-resistant strains showed increased resistance to cell wall perturbing agents, and an increased phosphorylation of the Mkc1 cell integrity MAP kinase was noted upon AmB treatment. |
Signaling Pathways and Mechanisms of Action
The transcriptomic data suggests that while both this compound and Amphotericin B target the fungal cell membrane via ergosterol, they trigger distinct downstream signaling and adaptive responses.
References
Unveiling Synergistic Antifungal Power: A Comparative Guide to Natamycin Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce dosages, and combat resistant strains. This guide provides a comprehensive comparison of the synergistic effects of Natamycin, a polyene antifungal, with other key antifungal compounds. We present supporting experimental data, detailed methodologies for reproducibility, and visual representations of the underlying mechanisms and workflows.
Quantitative Assessment of Synergistic Effects
The synergistic potential of this compound in combination with other antifungal agents has been evaluated in numerous in vitro studies. The Fractional Inhibitory Concentration Index (FICI) is a standard metric used to quantify the nature of the interaction between two antimicrobial agents. A FICI of ≤ 0.5 is indicative of synergy, a FICI between >0.5 and ≤4.0 suggests an additive or indifferent effect, and a FICI of >4.0 indicates antagonism.
The following tables summarize the synergistic, additive/indifferent, and antagonistic interactions of this compound with voriconazole, itraconazole, and micafungin against various fungal species, as determined by the checkerboard microdilution assay.
Table 1: Synergistic Interactions of this compound with Other Antifungal Compounds (FICI ≤ 0.5)
| Fungal Species | Combination | Number of Isolates | Percentage of Synergy | Reference |
| Fusarium spp. | This compound + Voriconazole | 20 | 70% | [1][2][3][4] |
| Candida spp. | This compound + Voriconazole | 6 | 33.3% | [5] |
| Curvularia spp. | This compound + Voriconazole | 13 | 23.1% | |
| Fusarium spp. | This compound + Voriconazole | 13 | 23.1% | |
| Aspergillus spp. | This compound + Voriconazole | 9 | 22.2% | |
| Fusarium spp. | This compound + Itraconazole | 20 | 15% | |
| Fusarium proliferatum | This compound + Micafungin | 20 | 5% |
Table 2: Additive/Indifferent Interactions of this compound with Other Antifungal Compounds (0.5 < FICI ≤ 4.0)
| Fungal Species | Combination | Number of Isolates | Percentage of Additive/Indifference | Reference |
| Fusarium spp. | This compound + Itraconazole | 20 | 85% | |
| Fusarium spp. | This compound + Micafungin | 20 | 95% | |
| Aspergillus spp. | This compound + Voriconazole | 13 | 61.5% | |
| Candida spp. | This compound + Voriconazole | 6 | 33.3% | |
| Curvularia spp. | This compound + Voriconazole | 13 | 23.1% | |
| Fusarium spp. | This compound + Voriconazole | 13 | 15.4% | |
| Aspergillus spp. | This compound + Voriconazole | 9 | 22.2% | |
| Candida spp. | This compound + Voriconazole | 6 | 33.3% | |
| Fusarium spp. | This compound + Voriconazole | 13 | 15.4% |
Table 3: Antagonistic Interactions of this compound with Other Antifungal Compounds (FICI > 4.0)
| Fungal Species | Combination | Number of Isolates | Percentage of Antagonism | Reference |
| All tested species | This compound + Voriconazole | 41 | 0% | |
| Fusarium spp. | This compound + Itraconazole | 20 | 0% | |
| Fusarium spp. | This compound + Micafungin | 20 | 0% |
Proposed Mechanism of Synergy
The synergistic effect of this compound with azole antifungals, such as voriconazole and itraconazole, is thought to stem from their distinct but complementary mechanisms of action targeting the fungal cell membrane's ergosterol.
-
This compound , a polyene, directly binds to ergosterol, a crucial component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to leakage of intracellular components and ultimately cell death.
-
Azoles (Voriconazole, Itraconazole) inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol. This inhibition depletes the cell membrane of ergosterol and leads to the accumulation of toxic sterol precursors.
The proposed synergistic mechanism is a "two-hit" approach on ergosterol homeostasis:
-
Initial Disruption by Azoles: The azole first inhibits ergosterol synthesis, weakening the cell membrane and potentially making the existing ergosterol more accessible.
-
Enhanced Binding of this compound: With a compromised and altered cell membrane, this compound can more effectively bind to the remaining ergosterol, leading to a more profound disruption of membrane integrity and a more potent antifungal effect than either agent alone.
In the case of Micafungin , an echinocandin, the synergistic interaction with this compound is less frequently observed. Micafungin inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, which is a different cellular target than the cell membrane. While a direct synergistic link is not as clear, it is plausible that a weakened cell wall due to micafungin's action could indirectly increase the susceptibility of the fungal cell membrane to the effects of this compound.
Caption: Proposed synergistic mechanism of this compound and Azoles.
Experimental Protocols
The following is a detailed protocol for the checkerboard microdilution assay, a standard method for determining the synergistic interactions between two antimicrobial agents. This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Checkerboard Microdilution Assay Protocol
1. Materials:
-
96-well flat-bottom microtiter plates
-
Antifungal stock solutions (this compound and comparator antifungal)
-
Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5 McFarland standard)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile multichannel pipettes and tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
2. Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare serial twofold dilutions of this compound (Drug A) and the comparator antifungal (Drug B) in RPMI-1640 medium at 4 times the final desired concentrations.
-
-
Plate Setup:
-
Add 50 µL of RPMI-1640 medium to all wells of the 96-well plate.
-
Along the x-axis (columns 2-11), create a serial dilution of Drug A. Add 50 µL of the highest concentration of Drug A to column 2 and perform a serial dilution across to column 11.
-
Along the y-axis (rows B-H), create a serial dilution of Drug B. Add 50 µL of the highest concentration of Drug B to row B and perform a serial dilution down to row H.
-
Column 1 will contain only dilutions of Drug B and no Drug A, serving as the MIC control for Drug B.
-
Row A will contain only dilutions of Drug A and no Drug B, serving as the MIC control for Drug A.
-
Column 12 will serve as the growth control (no drug) and sterility control (no inoculum).
-
-
Inoculation:
-
Prepare a fungal inoculum suspension in RPMI-1640 medium at a concentration of 2 times the final desired inoculum size.
-
Add 100 µL of the fungal inoculum to each well (except the sterility control wells).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
The MIC of each drug alone is determined from the control rows/columns.
-
The MIC of the drugs in combination is determined from the wells containing both agents.
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Caption: Experimental workflow for the checkerboard microdilution assay.
This guide provides a foundational understanding of the synergistic potential of this compound in combination with other antifungal agents. The presented data and protocols can serve as a valuable resource for researchers and drug development professionals in the design of novel and effective antifungal therapies. Further in vivo studies are warranted to validate these in vitro findings and translate them into clinical applications.
References
Determining Natamycin Activity in Complex Matrices: A Comparative Guide to Bioassay Validation
For researchers, scientists, and drug development professionals, the accurate quantification of natamycin activity in complex matrices is crucial for ensuring product quality and regulatory compliance. This guide provides an objective comparison of validated bioassays for determining this compound activity, supported by experimental data and detailed methodologies.
This compound is a polyene macrolide antimycotic used as a natural preservative in the food industry, particularly in dairy products like cheese, to prevent the growth of molds and yeasts.[1][2] Its activity can be assessed through various bioanalytical methods, each with distinct advantages and limitations. This guide focuses on the validation of these methods in complex sample types, offering a comparative overview of microbiological and physicochemical assays.
Comparison of Analytical Methods for this compound Determination
The choice of a suitable bioassay for this compound depends on factors such as the nature of the sample matrix, required sensitivity, specificity, and the available instrumentation. The primary methods for quantifying this compound include microbiological assays, spectrophotometry, and high-performance liquid chromatography (HPLC).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Agar Diffusion Bioassay | Measures the zone of inhibition of a this compound-sensitive microorganism. The diameter of the inhibition zone is proportional to the concentration of this compound.[3] | Measures biological activity directly.[3] Cost-effective. | Less precise and more time-consuming than chemical methods.[3] Susceptible to interference from other antimicrobial compounds. | Screening for antifungal activity, determining the biological potency of this compound preparations. |
| Spectrophotometry | Quantifies this compound based on its characteristic ultraviolet (UV) absorption spectrum, with maxima around 290, 303, and 318 nm. | Rapid and simple analysis. Cost-effective instrumentation. | Less selective; susceptible to interference from other compounds that absorb UV light in the same range. May overestimate active this compound in the presence of degradation products. | Rapid quantification in relatively simple matrices or for preliminary screening. |
| High-Performance Liquid Chromatography (HPLC) | Separates this compound from other components in a sample mixture based on its physicochemical properties, followed by quantification using a detector (e.g., UV, Diode Array, Mass Spectrometry). | High specificity, accuracy, and precision. Can separate active this compound from inactive forms and degradation products. | Higher equipment cost and complexity. Requires skilled personnel. | Gold standard for accurate and specific quantification of this compound in complex food matrices like cheese. Used for regulatory compliance and quality control. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry for detection. | Very high sensitivity and specificity. Can detect trace amounts of this compound and its metabolites. | Most expensive and complex methodology. | Bioanalytical studies, pharmacokinetic analysis in biological fluids like tears, and trace residue analysis in various agricultural commodities. |
Performance Characteristics of Validated Methods
The validation of a bioassay is essential to ensure its reliability for the intended application. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.
| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| Agar Diffusion | Fermentation Broth | 0.1 - 1.5 g/L | - | - | - | - | |
| Derivative Spectrophotometry | Cheese | 0.5 - 20 mg/kg | 0.25 mg/kg | 0.5 mg/kg | 98.4 ± 0.7 | 1.4 | |
| UV Spectrophotometry | Dairy Products | 0.5 - 8 mg/L | - | - | Good | Good | |
| HPLC-DAD | Cheese | - | - | - | 98.7 - 98.9 | < 2 | |
| UPLC-MS/MS | Cheese | - | 5 µg/kg | - | - | 5.5 | |
| LC-MS/MS | Rabbit Tears | 25 - 800 ng/mL | 12.5 ng/mL | 25 ng/mL | Within ± 15% | Within ± 15% | |
| QuEChERS-LC-MS/MS | Agricultural Commodities | - | - | 0.01 mg/kg | 82.2 - 115.4 | 1.1 - 4.6 |
Experimental Protocols
Agar Diffusion Bioassay for this compound in Fermentation Broth
This method is based on the inhibition of a susceptible microorganism by this compound.
Methodology:
-
Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and sterilize.
-
Inoculation: Inoculate the molten agar with a standardized suspension of a this compound-sensitive yeast or mold (e.g., Saccharomyces cerevisiae).
-
Plate Preparation: Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Well Creation: Create uniform wells in the solidified agar.
-
Sample and Standard Application: Add known concentrations of this compound standard solutions and the test samples into the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 25-30°C for 24-48 hours).
-
Measurement: Measure the diameter of the zones of inhibition around the wells.
-
Quantification: Construct a standard curve by plotting the square of the inhibition zone diameter against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples from this curve.
Spectrophotometric Determination of this compound in Cheese
This method utilizes the characteristic UV absorbance of this compound for its quantification. Derivative spectrophotometry can be employed to reduce interference from the cheese matrix.
Methodology:
-
Sample Extraction: Homogenize a known weight of the cheese sample with a suitable solvent, such as methanol or acidified aqueous acetonitrile.
-
Filtration/Centrifugation: Filter or centrifuge the homogenate to remove solid particles.
-
Spectrophotometric Measurement:
-
For standard UV spectrophotometry, measure the absorbance of the extract at the maximum absorption wavelength (around 303 or 318 nm) against a solvent blank.
-
For derivative spectrophotometry, record the second or third derivative spectrum. For instance, the concentration can be determined by measuring the vertical distance between the minimum at 318 nm and the maximum at 311 nm in the second derivative spectrum.
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound. Determine the concentration of this compound in the sample extract by comparing its absorbance to the calibration curve.
HPLC Method for this compound in Cheese
High-Performance Liquid Chromatography offers high specificity and is a preferred method for complex matrices.
Methodology:
-
Extraction: Extract this compound from the cheese sample using a solvent like methanol. The fat can be precipitated by cooling the extract.
-
Chromatographic Separation:
-
Inject the filtered extract into an HPLC system.
-
Use a suitable column, such as a C18 reversed-phase column.
-
Employ a mobile phase, for example, a mixture of acetonitrile and water, to separate this compound from other components.
-
-
Detection: Detect the eluted this compound using a UV or Diode Array Detector (DAD) at its maximum absorbance wavelength (e.g., 303 nm or 305 nm).
-
Quantification: Prepare a calibration curve by injecting known concentrations of this compound standards. Quantify this compound in the sample by comparing its peak area to the calibration curve.
Mode of Action of this compound
This compound exerts its antifungal effect by binding specifically and irreversibly to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to leakage of essential cellular components and ultimately, cell death. This ergosterol-dependent mechanism of action makes it effective against a broad spectrum of yeasts and molds while being ineffective against bacteria and viruses, which lack ergosterol in their cell membranes.
References
Safety Operating Guide
Proper Disposal Procedures for Natamycin
This document provides a comprehensive guide for the safe and compliant disposal of natamycin, a widely used antifungal agent. Adherence to these procedures is crucial for ensuring personnel safety, environmental protection, and regulatory compliance in research and drug development settings.
Core Principles of this compound Disposal
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and is not regulated as a dangerous good for transport.[1][2][3][4][5] However, all chemical waste must be managed responsibly to prevent environmental contamination. The primary principle for this compound disposal is to adhere strictly to national and local regulations. Do not discharge this compound into drains or sewers.
This compound Waste Stream Management
Proper segregation of waste at the point of generation is critical. Different forms of this compound waste require distinct disposal pathways. The following table summarizes the recommended handling for each waste stream.
| Waste Stream | Description | Recommended Disposal Procedure |
| Unused/Expired Solid this compound | Pure, solid this compound powder that is expired or no longer needed. | 1. Keep in its original, clearly labeled container.2. Do not mix with other chemical waste.3. Offer the remaining product to a licensed waste disposal facility.4. Consult your institution's Environmental Health & Safety (EHS) office or a certified waste disposal contractor for pickup. |
| Contaminated Solid Waste | Items such as gloves, pipette tips, bench paper, and vials contaminated with this compound. | 1. Collect in a designated, lined, puncture-proof container with a lid.2. Label the container clearly as "Non-hazardous Chemical Waste" or as required by institutional policy.3. Keep the container closed when not in use.4. Arrange for pickup and disposal through your institution's EHS office or a certified waste disposal contractor. |
| Aqueous Solutions Containing this compound | Buffers or other aqueous solutions containing this compound. | 1. Collect in a designated, sealed, and leak-proof carboy.2. Label the container with its contents (e.g., "Aqueous Waste with this compound").3. Do not mix with organic solvent waste.4. Arrange for pickup by your institution's EHS office. Do not pour down the drain. |
| Empty this compound Containers | Original packaging that has held this compound. | 1. Handle the uncleaned container as you would the product itself.2. For containers ≤ 5 gallons, triple rinse the container with a suitable solvent (e.g., water), collecting the rinsate as aqueous waste.3. After rinsing, the container may be offered for recycling, if available, or disposed of in the regular trash.4. Do not reuse the container for other purposes. |
Step-by-Step Disposal Protocol
-
Identify and Segregate: Determine the type of this compound waste (solid, liquid, contaminated labware) at the point of generation.
-
Contain: Place the waste into the appropriate, clearly labeled container as specified in the table above. Ensure containers are sealed to prevent spills or leaks.
-
Store: Store the waste containers in a designated, secure area away from incompatible materials while awaiting pickup.
-
Consult: Always refer to your institution's specific waste management policies and consult with your EHS department for guidance.
-
Arrange for Disposal: Contact your institution's EHS office or a certified chemical waste disposal company to schedule a pickup.
-
Document: Maintain records of your disposed chemical waste as required by your institution and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Accidental Spills
In the event of a spill involving solid this compound:
-
Avoid actions that generate dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cover drains to prevent entry into waterways.
-
Carefully sweep or scoop the dry material into a container for disposal.
-
Clean the affected area thoroughly.
-
Dispose of the collected material and cleaning supplies as contaminated solid waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Natamycin
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Natamycin, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a complete barrier against potential exposure is mandatory. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile, vinyl, or other impermeable materials).[2] A lab coat or protective clothing is also required. | Prevents direct skin contact with this compound. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] In well-ventilated areas, a dust mask may be sufficient for handling small quantities.[3] | Avoids inhalation of this compound dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of contamination and exposure.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the substance name and any hazard warnings.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures are between 2°C and 8°C. Protect from light and moisture.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust: Take precautions to avoid the formation of dust and aerosols during handling.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling the substance.
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.
Emergency Procedures: A Rapid and Effective Response
In the event of an emergency, a swift and informed response is crucial.
Spills and Leaks
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with plenty of water.
-
Personnel Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and water. Seek medical attention if irritation or symptoms persist. |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice. |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection
-
Hazardous Waste: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, should be treated as hazardous chemical waste.
-
Containers: Use designated, properly labeled, and sealed containers for collecting this compound waste. For solid waste, use a lined, rigid, puncture-proof container with a lid. For liquid waste, use a sealed, solvent-resistant bottle, keeping it in secondary containment.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
Disposal Procedures
-
Unused Product: If possible, offer the remaining product to a licensed waste disposal facility or a pesticide disposal program.
-
Empty Containers: Do not reuse empty containers. Offer for recycling if available, or dispose of in a sanitary landfill or by incineration, as approved by state and local authorities.
-
Contaminated Materials: All contaminated materials (gloves, wipes, etc.) must be collected in the designated hazardous waste container.
-
Professional Disposal: Arrange for the collection and disposal of all this compound waste through a licensed and reputable hazardous waste disposal company. Disposal must be in compliance with all local, state, and national regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
